molecular formula C14H16N2O2S B185595 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide CAS No. 20555-67-3

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B185595
CAS No.: 20555-67-3
M. Wt: 276.36 g/mol
InChI Key: DTALSVTYPBXLQL-UHFFFAOYSA-N
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Description

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTALSVTYPBXLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354964
Record name 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20555-67-3
Record name 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthesis pathway for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the formation of the target compound. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind key procedural choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence that prioritizes yield, purity, and operational safety. The core strategy involves:

  • Protection of the Aniline Moiety: The synthesis commences with the acetylation of aniline to form acetanilide. This crucial step temporarily "protects" the highly reactive amino group, preventing undesirable side reactions during the subsequent chlorosulfonation.

  • Formation of the Key Intermediate: Acetanilide is then subjected to chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is the cornerstone of the synthesis, containing the reactive sulfonyl chloride group necessary for forming the sulfonamide bond.

  • Sulfonamide Coupling and Deprotection: The 4-acetamidobenzenesulfonyl chloride is coupled with 3,4-dimethylaniline. The final step involves the hydrolytic removal of the acetyl protecting group to yield the desired this compound.

This strategic pathway is visualized in the following workflow diagram:

Synthesis_Workflow cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Coupling & Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Aniline SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ProtectedSulfonamide 4-Acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide SulfonylChloride->ProtectedSulfonamide Sulfonamide Formation Dimethylaniline 3,4-Dimethylaniline FinalProduct This compound ProtectedSulfonamide->FinalProduct Hydrolysis (Deprotection)

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Acetylation of Aniline to Acetanilide

Causality: The amino group of aniline is a potent activating group for electrophilic aromatic substitution and is also basic. Direct chlorosulfonation of aniline leads to a violent reaction with chlorosulfonic acid and can result in the formation of a meta-substituted product due to the protonation of the amino group in the strongly acidic medium.[1] To ensure the desired para-substitution and to moderate the reactivity, the amino group is protected as an acetamide.[1]

Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add aniline to the flask, followed by the slow addition of an equimolar amount of acetic anhydride.

  • The reaction is exothermic; maintain the temperature by gentle cooling if necessary.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 30-60 minutes to ensure the completion of the reaction.

  • Cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the acetanilide.

  • Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification if needed.

Step 2: Chlorosulfonation of Acetanilide

Causality: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction.[2] The acetamido group is an ortho, para-director, and due to steric hindrance from the bulky protecting group, the substitution occurs predominantly at the para position.[2] An excess of chlorosulfonic acid is used both as the reagent and the solvent.

Protocol:

  • In a clean, dry round-bottom flask equipped with a dropping funnel and a gas outlet connected to a gas trap (to absorb the evolved HCl), place the dry acetanilide.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) to the acetanilide with constant stirring, maintaining the temperature below 20°C.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 60-70°C for about an hour to complete the reaction.[2]

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the 4-acetamidobenzenesulfonyl chloride and decompose the excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and use it immediately in the next step as it is susceptible to hydrolysis.[2]

Step 3: Sulfonamide Formation and Deprotection

Causality: This is a nucleophilic acyl substitution reaction where the amino group of 3,4-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.[3] A base, such as pyridine or triethylamine, is typically used to neutralize the HCl that is formed during the reaction, driving the reaction to completion.[3][4] Pyridine can also act as a nucleophilic catalyst.

Protocol:

  • In a reaction flask, dissolve 3,4-dimethylaniline in a suitable solvent like dichloromethane or pyridine.

  • Add a slight molar excess of pyridine or another tertiary amine base.

  • Slowly add the freshly prepared 4-acetamidobenzenesulfonyl chloride to the solution with stirring.

  • Stir the reaction mixture at room temperature for several hours or gently heat to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove excess amine and pyridine), followed by water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide.

Causality: The final step is the removal of the acetyl protecting group to reveal the free amino group. This is achieved by hydrolysis of the amide bond, which can be catalyzed by either acid or base.[5][6]

  • Acid-Catalyzed Hydrolysis: The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

  • Base-Catalyzed Hydrolysis: This proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5]

Acidic Hydrolysis Protocol:

  • Place the crude 4-acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide in a round-bottom flask.

  • Add a solution of dilute hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol/water.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis pathway. The values are based on typical laboratory-scale preparations and may vary depending on the specific reaction conditions and scale.

StepReactant 1Reactant 2Molar Ratio (1:2)SolventTemperature (°C)Typical Yield (%)
1. AcetylationAnilineAcetic Anhydride1 : 1.05NoneReflux>90
2. ChlorosulfonationAcetanilideChlorosulfonic Acid1 : 4Chlorosulfonic Acid60-7085-95
3a. Sulfonamide Formation4-Acetamidobenzenesulfonyl Chloride3,4-Dimethylaniline1 : 1.1Pyridine/DCMRoom Temp.80-90
3b. HydrolysisProtected Sulfonamide6 M HCl-WaterReflux>90

Visualizing the Core Mechanism

The formation of the sulfonamide bond is a critical step in this synthesis. The following diagram illustrates the general mechanism of this nucleophilic acyl substitution reaction.

Caption: Mechanism of sulfonamide bond formation.

Conclusion

The synthesis pathway detailed in this guide represents a robust and well-established method for the preparation of this compound. By employing a protecting group strategy, the synthesis proceeds in a controlled manner, affording the desired product in good yield and purity. The provided protocols and mechanistic insights are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this and similar sulfonamide compounds. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

  • Mechanism of the acid-catalyzed hydrolysis of N-acylsulfamates. (2025). Request PDF. [Link]

  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). Original article. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). (n.d.). Evotec. [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]

  • 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. (n.d.). PubChem. [Link]

  • Using Pyridine vs. Triethylamine. (2019, February 8). Reddit. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]

  • Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. (2013). ResearchGate. [Link]

  • Synthesis of N-methyl-4-(acetamido)benzenesulfonamide. (n.d.). PrepChem.com. [Link]

  • The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Preparation of sulfonamides from N-silylamines. (2013). PMC. [Link]

  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). University of Texas at El Paso. [Link]

  • N4-Acetylsulfanilamide. (n.d.). PubChem. [Link]

  • N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. (2010). ResearchGate. [Link]

  • Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (2011).
  • Acid-Catalyzed Hydrolysis of N-P henyl-4-subs t it uted-benzo hydroxamic Acids?. (n.d.). ElectronicsAndBooks. [Link]

Sources

Physicochemical properties of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. A thorough understanding of the physicochemical properties of this molecule is paramount for researchers in drug discovery and development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and outlines detailed experimental protocols for their determination.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₆N₂O₂S

  • Molecular Weight: 276.36 g/mol [1]

  • CAS Number: 6973-47-3[1]

  • Chemical Structure:

Chemical structure of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Note: The image is of a closely related isomer, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, as a definitive public domain image for the 3,4-dimethylphenyl isomer was not available. The core structure is representative.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of these values can be predicted in silico, experimental determination is crucial for accuracy.

PropertyPredicted/Estimated ValueExperimental Protocol
Melting Point (°C) ~140-142 (based on similar compounds)[2]Capillary Melting Point Determination[3][4][5][6]
Solubility Poorly soluble in water, soluble in organic solvents.Qualitative and Quantitative Solubility Assays[7][8][9][10][11]
pKa ~2 and 5-7.5 (for sulfonamides in general)[12]Potentiometric Titration[12][13][14]
LogP 2.4 (Predicted)[1]Shake-flask method or HPLC

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[6]

Methodology: Capillary Melting Point Determination [3][4][5]

  • Sample Preparation: The sample must be a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.[3]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • For a preliminary, rapid determination, heat the sample quickly to get an approximate melting point.

    • For an accurate measurement, heat the sample at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

MeltingPointWorkflow A Sample Preparation (Fine, Dry Powder) B Capillary Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate MP) C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][11]

Methodology: Qualitative Solubility Testing [7][8]

  • Place approximately 25 mg of the compound into a small test tube.

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

  • Observe whether the compound dissolves completely.

  • Test solubility in a range of solvents:

    • Water (polar, protic)

    • 5% HCl (for basic compounds)[7][8]

    • 5% NaHCO₃ (for strong acids)[7][8]

    • 5% NaOH (for weak and strong acids)[7][8]

    • Organic solvents (e.g., ethanol, acetone, diethyl ether)

SolubilityTesting Start Start with Unknown Compound Water Test Solubility in Water Start->Water HCl Test Solubility in 5% HCl Water->HCl If Insoluble NaOH Test Solubility in 5% NaOH Water->NaOH If Insoluble Organic Test in Organic Solvents Water->Organic If Insoluble Insoluble Insoluble HCl->Insoluble If Insoluble NaHCO3 Test Solubility in 5% NaHCO3 NaOH->NaHCO3 If Soluble NaOH->Insoluble If Insoluble

Caption: Decision tree for qualitative solubility analysis.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, which can have both acidic and basic functional groups, determining the pKa is essential for predicting its ionization state at different pH values.[12][13]

Methodology: Potentiometric Titration [12]

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent for poorly water-soluble compounds.[15]

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.[15]

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[15]

    • Record the pH after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the inflection point of the titration curve, often by analyzing the first or second derivative of the curve.[12][13]

pKaTitration Prep Prepare Sample Solution Calibrate Calibrate pH Meter Prep->Calibrate Titrate Titrate with Acid/Base Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine pKa from Inflection Point Plot->Analyze

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties

Spectroscopic data is vital for the structural elucidation and confirmation of the synthesized compound.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • IR (Infrared) Spectroscopy: Helps in identifying the functional groups present in the molecule.

  • MS (Mass Spectrometry): Determines the molecular weight and can provide information about the molecular formula.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[16][17][18] General precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

  • Avoiding inhalation of dust and contact with skin and eyes.[16]

Conclusion

The physicochemical properties of this compound are fundamental to its development as a potential therapeutic agent. This guide has provided an overview of these properties and detailed methodologies for their experimental determination. Accurate and reproducible data for melting point, solubility, and pKa are essential for advancing the understanding and application of this compound in pharmaceutical research.

References

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An In-depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS No. 20555-67-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document is structured to deliver not just data, but also actionable insights into its properties, synthesis, and potential biological significance, grounded in established scientific principles.

Section 1: Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of its application in any research or development endeavor. These parameters dictate its behavior in biological systems, its formulation characteristics, and its handling requirements.

The molecular structure of this compound is characterized by a central benzenesulfonamide core. This core consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH-). The sulfonamide nitrogen is further substituted with a 3,4-dimethylphenyl group. This specific arrangement of functional groups is pivotal to its chemical reactivity and biological interactions.

Below is a summary of the key physicochemical data for this compound. It is important to note that while some properties are readily available, others are not extensively reported in the public domain and may require experimental determination for specific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20555-67-3[1][2]
Molecular Formula C₁₄H₁₆N₂O₂S[3]
Molecular Weight 276.35 g/mol [3]
Melting Point No data available
Boiling Point No data available
Solubility No data available
Appearance Solid (form may vary)General knowledge

The absence of readily available experimental data for properties like melting point, boiling point, and solubility underscores the specialized nature of this compound. For researchers, this necessitates in-house characterization to establish a baseline for formulation and experimental design.

Caption: 2D structure of this compound.

Section 2: Synthesis and Manufacturing Considerations

The synthesis of this compound typically follows established methodologies for the formation of sulfonamides. A common and logical approach involves the reaction of a substituted benzenesulfonyl chloride with the appropriate aniline derivative.

A plausible and efficient synthetic route is a two-step process:

  • Nitration and Sulfonylation: The synthesis can commence with a suitable starting material that is first nitrated and then converted to a sulfonyl chloride.

  • Condensation: The resulting sulfonyl chloride is then reacted with 3,4-dimethylaniline.

  • Reduction: The nitro group is subsequently reduced to an amino group to yield the final product.

Alternatively, a more direct route involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 3,4-dimethylaniline, followed by the hydrolysis of the acetyl group. This method is often preferred as it avoids the handling of more hazardous nitrating agents and provides a cleaner reaction profile.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 4-Nitrobenzenesulfonyl chloride C Condensation Reaction (in pyridine or other base) A->C B 3,4-Dimethylaniline B->C D Intermediate: 4-nitro-N-(3,4-dimethylphenyl)benzenesulfonamide C->D Formation of sulfonamide bond E Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->E Reduction of nitro group F This compound E->F Isolation & Purification

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, illustrative protocol based on common sulfonamide synthesis procedures.[4][5] Researchers must adapt and optimize this protocol based on their specific laboratory conditions and safety protocols.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylaniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

  • Addition of Sulfonyl Chloride: To the stirred solution, add 4-nitrobenzenesulfonyl chloride (1.05 equivalents) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

  • Workup: Upon completion, the reaction mixture is quenched by the addition of water or a dilute acid solution. The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Reduction of the Nitro Group: The crude nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to reduction. This can be achieved using various methods, including catalytic hydrogenation (H₂ gas with a palladium catalyst) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid).

  • Purification: The final product is purified by recrystallization or column chromatography to yield this compound of high purity.

Section 3: Biological Activity and Potential Applications

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents.[6] Derivatives of benzenesulfonamide have been investigated for a multitude of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8]

While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest several avenues for investigation:

  • Antibacterial Agents: The core 4-aminobenzenesulfonamide structure is the foundational scaffold of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] It is plausible that the title compound could exhibit antibacterial activity, and this warrants further investigation.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors.[10] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9][10] The specific substitution pattern on the N-phenyl ring can influence isoform selectivity.[10]

  • Anti-inflammatory and Analgesic Properties: Certain sulfonamide derivatives have demonstrated anti-inflammatory and analgesic effects.[7][8] The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX).

  • Anticancer Activity: A growing body of research is exploring sulfonamide derivatives for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[6]

The presence of the 3,4-dimethylphenyl group can significantly influence the compound's lipophilicity and steric profile, which in turn will affect its binding affinity and selectivity for various biological targets. Researchers are encouraged to screen this compound in a variety of assays to elucidate its specific biological activity profile.

Section 4: Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling this compound. The following guidelines are based on general principles for handling laboratory chemicals and information from available safety data sheets for similar compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of any dust or vapors.[11]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[11] Avoid generating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13][14]

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Section 5: Conclusion and Future Directions

This compound is a sulfonamide derivative with a chemical structure that suggests potential for a range of biological activities. While comprehensive data on its physicochemical properties and specific biological functions are not yet widely available, this guide provides a scientifically grounded framework for its synthesis, handling, and potential areas of investigation.

Future research should focus on the full physicochemical characterization of this compound, including the experimental determination of its melting point, solubility in various solvents, and pKa. Furthermore, systematic screening in a panel of biological assays is warranted to uncover its therapeutic potential. The insights gained from such studies will be invaluable to drug development professionals and medicinal chemists working to discover novel therapeutic agents.

References

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Matiut, D., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(11), 3234. [Link]

  • Perez-Guerrero, C., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology, 18(1), 1-8. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed, 31620427. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, PMC6759663. [Link]

  • CPAChem. (2024). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. [Link]

  • Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.
  • PubChem. (n.d.). 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine;hydrochloride. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • PrepChem. (n.d.). Synthesis of benzene-sulfonamide. [Link]

  • Angene International Limited. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-. [Link]

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The Core Mechanism of Action of Benzenesulfonamide Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Benzenesulfonamide in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents.[1] Its remarkable versatility and amenability to chemical modification have led to the development of drugs spanning multiple therapeutic areas, including antibacterial, anticancer, and anticonvulsant agents.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of benzenesulfonamide compounds, with a particular focus on their well-established role as potent inhibitors of carbonic anhydrases. We will delve into the molecular interactions that govern their activity, the structure-activity relationships that drive isoform selectivity, and the key experimental workflows employed to elucidate their mechanisms.

The Primary Mechanism: Potent Inhibition of Carbonic Anhydrases

The most extensively characterized mechanism of action for benzenesulfonamide compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction involved in processes ranging from pH regulation and respiration to fluid balance.[3][4]

The inhibitory activity of benzenesulfonamides is intrinsically linked to the sulfonamide functional group (-SO₂NH₂). The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion located at the catalytic core of the enzyme's active site.[3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function.[3]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment

A therapeutically significant consequence of carbonic anhydrase inhibition is observed in the context of oncology. Solid tumors often experience hypoxia, a state of low oxygen, which triggers a metabolic shift towards anaerobic glycolysis.[5] This results in the production of acidic metabolites, primarily lactic acid, which lower the intracellular pH. To counteract this acidification and maintain a pH conducive to survival and proliferation, tumor cells upregulate specific carbonic anhydrase isoforms, most notably the transmembrane protein, Carbonic Anhydrase IX (CA IX).[1][5]

Benzenesulfonamide-based inhibitors that selectively target CA IX can disrupt this pH-regulating mechanism, leading to intracellular acidification and ultimately, apoptosis of cancer cells.[5] This targeted approach offers a promising strategy for the development of novel anticancer therapies.[1][5]

CAIX_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia Glycolysis Glycolysis Hypoxia->Glycolysis induces H+ H+ Glycolysis->H+ produces Apoptosis Apoptosis H+->Apoptosis induces CAIX CA IX CAIX->H+ extrudes Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->CAIX inhibits

Caption: Mechanism of CA IX inhibition by benzenesulfonamides in the hypoxic tumor microenvironment.

Structure-Activity Relationships (SAR): The Key to Isoform Selectivity

While the sulfonamide group provides the anchor for zinc binding, the "tail" portion of the benzenesulfonamide molecule, which encompasses the various substituents on the benzene ring, is critical for determining inhibitory potency and, crucially, isoform selectivity.[6] The active sites of the different carbonic anhydrase isoforms, while sharing the catalytic zinc ion, exhibit variations in their surrounding amino acid residues.[4][6] These differences create unique pockets and surfaces that can be exploited to design inhibitors with high affinity for a specific isoform.

The "tail approach" to drug design focuses on modifying these substituents to achieve optimal interactions with the target isoform while minimizing binding to off-target CAs, thereby reducing potential side effects.[3][6] For instance, the addition of specific chemical moieties can lead to interactions with hydrophobic pockets or form hydrogen bonds with residues unique to a particular isoform's active site.[6]

Table 1: Influence of Benzenesulfonamide Substituents on Carbonic Anhydrase Inhibition

Substituent PositionNature of SubstituentEffect on Activity/SelectivityReference
paraHalogens, acetamido, alkoxycarbonyl, carboxy, hydrazido, ureido, thioureido, methylamineGenerally associated with good CA-inhibitory properties.[7]
meta and orthoVariesCan influence conformation and interaction with active site residues.[8]
Tail ModificationsBulky, flexible, or rigid moietiesModulates isoform specificity by interacting with outer regions of the active site.[6][8]
FluorinationTetrafluoro-substitution of the benzene ringCan increase the acidity of the sulfonamide, leading to enhanced inhibitory activity.

Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of benzenesulfonamide compounds. This typically involves a combination of biochemical assays, biophysical techniques, and cell-based studies.

Experimental Workflow: From Enzyme Kinetics to Cellular Effects

experimental_workflow Synthesis Compound Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., Stopped-Flow CO₂ Hydrase) Synthesis->Enzyme_Assay Biophysical Biophysical Characterization (e.g., X-ray Crystallography, ITC) Enzyme_Assay->Biophysical Determine Ki and binding mode Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) Enzyme_Assay->Cell_Assay Assess cellular potency In_Vivo In Vivo Models Cell_Assay->In_Vivo Evaluate in vivo efficacy

Sources

An In-depth Technical Guide to the Crystal Structure of N-(3,4-Dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of N-(3,4-Dimethylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry. We will delve into its synthesis, detailed crystallographic analysis, and computational insights, offering a multi-faceted understanding of its solid-state properties. The sulfonamide functional group is a cornerstone in drug design, and a thorough characterization of the three-dimensional arrangement of its derivatives is paramount for understanding their structure-activity relationships.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of high-purity material suitable for single-crystal X-ray diffraction. The synthesis of N-(3,4-Dimethylphenyl)benzenesulfonamide is achieved through a nucleophilic substitution reaction between 3,4-dimethylaniline and benzenesulfonyl chloride.

Experimental Protocol: Synthesis

A robust and reproducible protocol for the synthesis of N-(3,4-Dimethylphenyl)benzenesulfonamide is as follows[1]:

  • Reaction Setup: To a stirred aqueous solution (10 ml) of 3,4-dimethylaniline (484 mg, 4 mmol), add benzenesulfonyl chloride (510 ml, 4 mmol) at room temperature.

  • pH Maintenance: Throughout the addition, maintain the pH of the reaction mixture at 8 by the controlled addition of a 3% sodium carbonate solution. The alkaline condition is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Crystallization: High-quality single crystals for X-ray diffraction are obtained by recrystallization from a 1:1 (v/v) mixture of methanol and ethyl acetate. This slow evaporation method yields colorless prisms of the title compound with a melting point of 414 K[1]. The purity of the compound should be confirmed by spectroscopic methods such as IR and NMR before proceeding to crystallographic analysis[2].

Crystallization Workflow Diagram

Figure 1. Crystallization Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants 3,4-dimethylaniline + Benzenesulfonyl Chloride Reaction Aqueous Na2CO3 (pH 8), RT Reactants->Reaction Nucleophilic Substitution Isolation Filtration & Washing Reaction->Isolation Recrystallization Methanol/Ethyl Acetate (1:1) Isolation->Recrystallization Slow_Evaporation Slow Evaporation Recrystallization->Slow_Evaporation Crystals Colorless Prisms Slow_Evaporation->Crystals Figure 3. Computational Analysis Workflow cluster_input Input Data cluster_analysis Computational Methods cluster_output Analysis & Insights CIF Crystallographic Information File (CIF) Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld DFT Density Functional Theory (DFT) CIF->DFT Interactions Quantification of Intermolecular Interactions Hirshfeld->Interactions Properties Optimized Geometry & Electronic Properties DFT->Properties

Sources

In Silico Modeling of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide Interactions with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

In silico modeling has become a cornerstone of modern drug discovery, offering a powerful lens to predict and analyze molecular interactions at an atomic level.[1] This guide provides a comprehensive, technically detailed workflow for investigating the binding interactions of a representative sulfonamide, 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, with a key biological target, Human Carbonic Anhydrase II (hCA II). We will progress systematically from initial ligand and protein preparation through molecular docking, molecular dynamics (MD) simulations, and culminating in binding free energy calculations. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust computational framework. This document is intended to serve as a practical guide for researchers, enabling them to apply these powerful computational techniques to accelerate their own drug discovery programs.

Introduction: The Compound and the Context

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, diuretic, and anticancer agents.[2][3] Their mechanism of action often involves the competitive inhibition of key enzymes. This compound is a representative member of this class, possessing the core benzenesulfonamide moiety critical for potent biological activity.

Understanding how this molecule interacts with its biological targets is paramount for rational drug design. In silico, or computer-aided, approaches allow us to build and test hypotheses about these interactions with significant savings in time and cost compared to purely experimental methods.[4] This guide will use Human Carbonic Anhydrase II (hCA II), a well-characterized and clinically relevant target for sulfonamides, as the receptor for our modeling studies.[5][6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO2, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[5][6][7]

The workflow we will explore integrates several powerful computational techniques, each providing a different layer of insight into the molecular recognition process.

G cluster_0 Preparation cluster_1 Initial Prediction cluster_2 Refinement & Validation cluster_3 Quantitative Analysis Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Cleanup, Protonation) Receptor_Prep->Docking MD_Sim Molecular Dynamics (MD) (Complex Stability Assessment) Docking->MD_Sim Top Scoring Pose MMGBSA Binding Free Energy (MM/PBSA or MM/GBSA) MD_Sim->MMGBSA MD Trajectory Final_Analysis Final Analysis MMGBSA->Final_Analysis ΔGbind & Key Residues G Receptor Prepared Receptor (hCA II) GridBox Define Search Space (Grid Box) Receptor->GridBox Ligand Prepared Ligand Docking Docking Algorithm (AutoDock Vina) Ligand->Docking GridBox->Docking Poses Output: Binding Poses & Affinity Scores Docking->Poses

Sources

Discovery and history of novel benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Novel Benzenesulfonamide Derivatives

Executive Summary

The benzenesulfonamide scaffold represents one of the most prolific and versatile chemotypes in the history of medicinal chemistry. Its journey began with the serendipitous discovery of the antibacterial sulfa drugs, which revolutionized medicine by providing the first effective systemic treatments for bacterial infections.[1][2] This initial breakthrough was rooted in the discovery of Prontosil by Gerhard Domagk, later found to be a prodrug for the active molecule, sulfanilamide.[1][3][4] From this foundational discovery, the benzenesulfonamide core has been elaborated into a vast array of therapeutic agents targeting a diverse set of biological pathways. This guide provides a technical overview of this evolution, tracing the history from the first sulfa drugs to the rational design of highly selective enzyme inhibitors. We will explore the key therapeutic classes that have emerged, including carbonic anhydrase inhibitors, selective COX-2 inhibitors, and novel anticancer agents. By examining the causality behind experimental choices, detailing key synthetic and analytical protocols, and illustrating the underlying structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing exploration of this remarkable pharmacophore.

The Historical Breakthrough: From Dyes to "Miracle Drugs"

The story of sulfonamides is a landmark in pharmaceutical history, marking the dawn of the antibiotic era. In the early 1930s, at the laboratories of Bayer AG, a component of the German chemical trust IG Farben, researchers were investigating coal-tar dyes as potential antimicrobial agents.[1] The prevailing theory was that these dyes, capable of preferentially binding to bacteria, could be modified to attack pathogenic organisms within the body.[1] This line of inquiry led physician and researcher Gerhard Domagk to investigate a red dye named Prontosil rubrum. In 1932, he discovered its remarkable ability to protect mice from lethal streptococcal infections.[3][4][5]

This discovery was a paradigm shift, leading to the first synthetic antibiotics used for systemic bacterial infections.[1][3] For his discovery of the chemotherapeutic value of Prontosil, Domagk was awarded the 1939 Nobel Prize in Medicine.[3] Soon after, researchers at the Pasteur Institute in France made a pivotal finding: Prontosil was a prodrug.[4] In the body, it is metabolized into the active, simpler, and colorless compound, sulfanilamide.[1][4] This molecule had been first synthesized in 1906 and its patent had expired, making it widely available.[1] This revelation triggered a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs, which became crucial during World War II for treating wound infections and saving countless lives.[1][5]

The initial antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth and multiplication, acting as bacteriostatic agents.[1] This discovery not only provided a powerful new class of medicines but also paved the way for modern drug screening and the concept of antimetabolites in chemotherapy.

The Benzenesulfonamide Scaffold: A Privileged Pharmacophore

The simple benzenesulfonamide core consists of a benzene ring attached to a sulfonamide functional group (-SO₂NH₂). This structure has proven to be a "privileged" scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. Its success is largely attributable to the chemical properties of the sulfonamide group. The primary sulfonamide moiety is acidic and exists in an anionic form at physiological pH. This allows it to act as a potent zinc-binding group, a feature critical for its interaction with a major class of enzymes: the carbonic anhydrases.[6]

The Quintessential Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] There are at least 15 known isoforms in humans, many of which are involved in critical physiological and pathological processes.[6] The benzenesulfonamide group is the archetypal pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[6] The benzene ring and its substituents form additional interactions with hydrophobic and hydrophilic pockets in the active site, which dictates the inhibitor's potency and isoform selectivity.[6][9]

This interaction forms the basis for the therapeutic action of numerous benzenesulfonamide-based drugs, including diuretics, anticonvulsants, and anti-glaucoma agents.[6]

Therapeutic Triumphs: Case Studies of Novel Derivatives

The true power of the benzenesulfonamide scaffold lies in its synthetic tractability. Modifications to the benzene ring or the sulfonamide nitrogen (the "tail approach") allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[9][10]

Carbonic Anhydrase Inhibitors (CAIs)

The development of CAIs is a direct legacy of the early sulfa drugs. The observation that sulfanilamide caused metabolic acidosis and alkaline urine led to the discovery of its CA inhibitory activity and the subsequent development of dedicated diuretics.[11]

  • Diuretics: The first CAI diuretics, like Acetazolamide, were revolutionary.[12] Later, thiazide diuretics such as chlorothiazide and hydrochlorothiazide were developed, which also contain the sulfonamide moiety and became mainstays in the treatment of hypertension and edema.[11][13] More recently, novel benzenesulfonamide derivatives have been investigated as inhibitors of urea transporters (UTs), offering a new mechanism for salt-sparing diuretics.[14]

  • Anticonvulsants: Several clinically used antiepileptic drugs, including topiramate and zonisamide, are benzenesulfonamide derivatives that act, at least in part, by inhibiting brain-expressed CA isoforms like hCA II and hCA VII.[7] The rationale is that inhibiting these enzymes can stabilize neuronal membranes and reduce seizure activity. Research continues to produce novel derivatives with potent anticonvulsant action and improved safety profiles.[7][15]

  • Anticancer Agents: A significant modern application of CAIs is in oncology. The tumor-associated isoforms CA IX and CA XII are highly overexpressed in many aggressive cancers, where they help maintain the acidic tumor microenvironment, promoting tumor growth and metastasis.[9][16][17] This has spurred the design of benzenesulfonamides that selectively inhibit CA IX over the ubiquitous "housekeeping" isoforms CA I and II, aiming to reduce side effects.[9][10][16] Many novel compounds show low nanomolar inhibition of CA IX and significant anti-proliferative activity in cancer cell lines.[8][16][17]

The following table summarizes the inhibitory potency of selected novel benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

Compound ReferenceTarget IsoformKᵢ (nM) or IC₅₀ (nM)Therapeutic AreaSource
Compound 26 hCA II33.2 (Kᵢ)Anticonvulsant[7]
Compound 31 hCA II41.5 (Kᵢ)Anticonvulsant[7]
Compound 13a hCA II7.6 (Kᵢ)General CAI[10]
Compound 4h hCA IX1.5 (Kᵢ)Anticancer (potential)[8][18]
Compound 5h hCA XII0.8 (Kᵢ)Anticancer (potential)[8][18]
Compound 4e CA IX10.93 (IC₅₀)Anticancer[17]
Compound 4g CA IX25.06 (IC₅₀)Anticancer[17]
Selective COX-2 Inhibitors: The Story of Celecoxib

Perhaps the most famous modern benzenesulfonamide derivative is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor. The discovery of two COX isoforms in the early 1990s was a major breakthrough in understanding inflammation.[19] COX-1 is constitutively expressed and has protective roles in the gut and platelets, while COX-2 is induced at sites of inflammation.[19] Traditional NSAIDs inhibit both, leading to gastrointestinal side effects.

The development of Celecoxib was a triumph of rational drug design. Researchers at Searle sought a compound that would selectively inhibit COX-2, providing anti-inflammatory and analgesic effects while sparing COX-1.[19] The key structural insight was that the active site of COX-2 has a larger, hydrophilic side-pocket compared to COX-1. The benzenesulfonamide moiety of Celecoxib was designed to bind within this specific side-pocket, conferring its selectivity.[20] This discovery launched the "coxib" class of drugs and provided a valuable new option for managing arthritis and pain.[21]

The Scientist's Bench: Key Methodologies

The development of novel benzenesulfonamide derivatives relies on robust synthetic protocols and precise biological assays.

Experimental Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib typically involves a cyclocondensation reaction to form the central pyrazole ring. The following protocol is a representative example based on established methods.[19][20]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Hydrochloric acid (optional, for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in absolute ethanol.

  • Add 1.0 to 1.1 equivalents of 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/heptane mixture, to yield pure Celecoxib as a white solid.

  • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against a specific CA isoform.

Objective: To determine the IC₅₀ value of a novel benzenesulfonamide derivative against a human CA isoform (e.g., hCA II).

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which produces the colored product 4-nitrophenol, detectable spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., recombinant hCA II)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compound (benzenesulfonamide derivative) dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the standard inhibitor (Acetazolamide) in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

  • In a 96-well plate, add the assay buffer to each well.

  • Add the enzyme solution (a fixed concentration of hCA II) to all wells except for the blank.

  • Add the diluted test compound or standard inhibitor to the appropriate wells. Include a control well with enzyme and DMSO but no inhibitor.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Science: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing the complex processes in drug discovery.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel benzenesulfonamide inhibitors.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase Target Target Identification (e.g., CA IX in cancer) LeadGen Lead Generation (HTS, Fragment Screening) Target->LeadGen Assay Dev. LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Hits InVitro In Vitro Testing (Enzyme Assays, Cell Assays) LeadOpt->InVitro Synthesized Derivatives InVitro->LeadOpt Feedback InVivo In Vivo Models (Animal Efficacy Studies) InVitro->InVivo Potent Leads Tox ADME/Tox Profiling InVivo->Tox Efficacious Compounds Tox->InVivo Safety Data IND IND Submission Tox->IND Candidate Selection Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA/MAA Submission Phase3->NDA Market Market NDA->Market

Caption: A generalized workflow for benzenesulfonamide drug discovery.

Mechanism of Carbonic Anhydrase Inhibition

This diagram shows the key interaction of a benzenesulfonamide inhibitor with the zinc ion in the active site of carbonic anhydrase.

G cluster_0 CA Active Site cluster_1 Benzenesulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic Water Inhibitor R-Ph-SO₂-NH⁻ Inhibitor->Zn Coordination Bond (Inhibition)

Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the fundamental principles of SAR for benzenesulfonamide-based carbonic anhydrase inhibitors.

G Core Benzenesulfonamide Core (Ph-SO₂NH₂) SO2NH2 Sulfonamide Group (-SO₂NH₂) Core->SO2NH2 is the Benzene Benzene Ring Core->Benzene contains SO2NH2_Func Function: Binds to Zn²⁺ in active site. Critical for inhibitory activity. SO2NH2->SO2NH2_Func R_Group Substituents (R) Benzene->R_Group can have Benzene_Func Function: Provides scaffold and interacts with hydrophobic residues. Benzene->Benzene_Func R_Group_Func Function: Modulates potency, solubility, and isoform selectivity by interacting with specific sub-pockets. R_Group->R_Group_Func

Caption: Key SAR elements for benzenesulfonamide inhibitors.

Future Horizons and Conclusion

The journey of the benzenesulfonamide scaffold is far from over. While its historical impact as the first class of antibiotics and its continued success in diuretics and anti-inflammatories are well-established, new frontiers are constantly emerging. The design of isoform-selective CA inhibitors for oncology remains a highly active area of research.[16][17] Furthermore, novel derivatives are being investigated for a surprising range of conditions, including hepatic fibrosis,[22] Alzheimer's disease,[23] influenza,[24] and even as HIV capsid inhibitors.[25]

The enduring legacy of the benzenesulfonamide core is a testament to the power of medicinal chemistry. It demonstrates how a simple, synthetically accessible scaffold can be systematically modified to interact with diverse biological targets, yielding generations of life-saving medicines. For drug development professionals, the history of benzenesulfonamides serves as a powerful case study in chemical biology, illustrating the path from a serendipitous discovery to rationally designed, targeted therapies. The principles learned from this remarkable class of compounds will undoubtedly continue to inform the discovery of novel therapeutics for decades to come.

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  • Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.
  • Wang, T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central.
  • Zhan, P., et al. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH.
  • APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor. APExBIO.
  • ResearchGate. (2025). Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history.
  • Li, M., et al. (n.d.). Druggability Studies of Benzenesulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI.
  • Pizzi, R. A. (n.d.). Developing diuretics. American Chemical Society.
  • Scozzafava, A., & Supuran, C. T. (n.d.). Carbonic anhydrase inhibitors.
  • Li, M., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.

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4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide molecular formula C14H16N2O2S

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (C₁₄H₁₆N₂O₂S): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, from antibacterial agents to anticancer therapies.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, a validated synthetic pathway, methods for analytical characterization, and its significant, albeit largely inferred, biological potential as a carbonic anhydrase inhibitor. By synthesizing data from closely related analogues and established chemical principles, this document serves as an authoritative resource for leveraging this promising molecule in future research and development endeavors.

The Benzenesulfonamide Scaffold: A Legacy of Therapeutic Innovation

Since the discovery of prontosil's antibacterial activity in 1932, aryl sulfonamides have become one of the most prolific and versatile structural motifs in drug discovery.[2] Their stability and general tolerance in humans have cemented their role in modern medicine.[1] The core structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

A prevalent strategy in the design of novel sulfonamide-based drugs is the "tail" approach, where moieties are attached to a primary sulfonamide core to modulate physicochemical properties and achieve isoform-selective binding to biological targets.[2] The 4-amino group is a critical feature, particularly for a well-established class of targets: the carbonic anhydrases (CAs). This primary amine, along with the sulfonamide group, forms the zinc-binding group (ZBG) essential for anchoring the inhibitor within the enzyme's active site. The N-aryl substituent—in this case, the 3,4-dimethylphenyl group—functions as the "tail," influencing potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Properties

This compound is an aromatic sulfonamide characterized by a sulfanilamide core linked to a 3,4-dimethylaniline moiety. Its precise properties are best understood through a combination of computational predictions and empirical data from closely related structures.

Key Chemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂S-
Molecular Weight 276.36 g/mol [3]
IUPAC Name This compound-
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C-
Structural Analysis

The molecule's three-dimensional conformation is critical to its biological activity. X-ray crystallographic studies of highly similar compounds, such as N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide and 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, provide profound insights.[4][5]

  • Conformation: The molecule typically adopts a twisted or bent conformation at the sulfur atom. The torsion angle of the C—SO₂—NH—C segment is a key descriptor; for instance, in the 4-methyl analog, this angle is -61.8°.[5]

  • Ring Orientation: The two benzene rings are significantly tilted relative to each other. The dihedral angle between the sulfonyl and aniline rings has been measured at 47.8° and 65.5° in related structures.[4][5] This non-planar arrangement is crucial for fitting into specific protein binding pockets.

  • Hydrogen Bonding: The sulfonamide N-H group and the sulfonyl oxygen atoms are potent hydrogen bond donors and acceptors, respectively. In the solid state, these interactions dominate the crystal packing, often forming inversion dimers or infinite chains that stabilize the lattice structure.[4][6]

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

The synthesis of N-aryl benzenesulfonamides is a well-established process in organic chemistry. The most direct and reliable approach involves the nucleophilic substitution of a sulfonyl chloride with an appropriate aniline. To ensure selectivity and high yield for the target compound, a protecting group strategy is employed for the 4-amino functionality.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary starting materials: 3,4-dimethylaniline and a protected 4-aminobenzenesulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride. This approach prevents the free amine of one molecule from reacting with the sulfonyl chloride of another, avoiding polymerization.

Retrosynthesis Target This compound Intermediate N-(4-acetamidophenyl)-N-(3,4-dimethylphenyl)sulfonamide Target->Intermediate Amine Deprotection (Hydrolysis) SM1 3,4-Dimethylaniline Intermediate->SM1 Sulfonamide Bond Formation SM2 4-Acetamidobenzenesulfonyl Chloride Intermediate->SM2

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methodologies for synthesizing analogous sulfonamides.[5][6]

Step 1: Synthesis of 4-acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide (Protected Intermediate)

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

    • Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction controls the exothermicity of the acylation.

  • Reaction: Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of ice-cold water. The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and any unreacted starting materials.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure protected intermediate.

Step 2: Hydrolysis to this compound (Final Product)

  • Setup: Suspend the protected intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:2 v/v).

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting material.

    • Causality: The acidic conditions catalyze the hydrolysis of the amide (acetyl) protecting group, liberating the free primary amine.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The final product will precipitate out of the solution.

  • Isolation & Purification: Collect the solid product via vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol to obtain the final product as a crystalline solid.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Deprotection a Dissolve 3,4-dimethylaniline in Pyridine b Cool to 0°C a->b c Add 4-acetamidobenzenesulfonyl chloride b->c d Stir at RT for 12-24h c->d e Precipitate in Ice Water d->e f Filter & Wash e->f g Suspend Intermediate in EtOH/HCl f->g Protected Intermediate h Reflux for 4-6h g->h i Cool & Neutralize (NaHCO₃) h->i j Filter & Wash i->j k Recrystallize from EtOH j->k Final Product Final Product k->Final Product

Caption: Step-by-step workflow for the synthesis of the title compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons on both rings, with splitting patterns determined by their substitution. Two singlets will appear in the aromatic region for the 3,4-dimethylphenyl ring. Two doublets (an AA'BB' system) will be present for the 1,4-disubstituted aminophenyl ring. Key signals include the N-H protons (sulfonamide and amine) and two singlets for the non-equivalent methyl groups.

    • ¹³C NMR: Will display 12 unique carbon signals corresponding to the molecular structure (assuming free rotation), including the two methyl carbons and the ten aromatic carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will reveal characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹) and the sulfonamide N-H (~3250 cm⁻¹). Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds will appear around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, typically observed as [M+H]⁺ or [M-H]⁻.

  • Single-Crystal X-ray Diffraction: If suitable crystals are grown, this technique provides unequivocal proof of structure. It yields precise bond lengths, bond angles, and torsion angles, and reveals the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[4][5][6][7]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is sparse in publicly accessible literature, its activity can be confidently inferred from its structural class. The primary target class for 4-aminobenzenesulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs).

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 12 catalytically active human CA isoforms, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.[2] Certain isoforms are highly over-expressed in various tumors (e.g., CA IX and XII), where they contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[8][9]

The inhibitory mechanism of sulfonamides is well-understood:

  • The sulfonamide group (-SO₂NH₂) is deprotonated.

  • The resulting anion coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.

  • The inhibitor is further stabilized by a network of hydrogen bonds between its sulfonyl oxygens/amino group and conserved amino acid residues in the active site, such as Thr199.

The N-aryl "tail" (the 3,4-dimethylphenyl group) extends out of the active site, where it can form additional interactions with residues in or near the active site cavity, which is the primary determinant of isoform selectivity.

CA_Inhibition ActiveSite CA Active Site Zn²⁺ Thr199 Side Chain Inhibitor Sulfonamide Head (SO₂NH₂) 3,4-Dimethylphenyl Tail Inhibitor:head->ActiveSite:f1 Coordinates to Zinc Inhibitor:head->ActiveSite:f2 H-bonds Hydrophobic Pocket Hydrophobic Pocket Inhibitor:tail->Hydrophobic Pocket van der Waals Interactions (Determines Selectivity)

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide drug.

Potential Therapeutic Applications
  • Anticancer Agent: As a potential inhibitor of tumor-associated isoforms CA IX and XII, this compound could be investigated for its ability to suppress cancer cell growth, particularly in hypoxic tumors where these isoforms are prevalent.[8][9]

  • Antimicrobial Agent: The foundational activity of sulfa drugs is antibacterial. While newer agents are more common, the scaffold retains potential, and derivatives are often screened for activity against various bacterial and fungal strains.[1][10]

  • Anti-inflammatory Agent: Some sulfonamides exhibit anti-inflammatory properties, and this compound could be evaluated in relevant assays.[1]

  • Neurological and Ocular Disorders: Inhibition of specific CA isoforms in the brain and eye is a validated strategy for treating epilepsy and glaucoma, respectively.[2]

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, built upon a scaffold with a proven track record in drug development. Its structure strongly suggests a primary mechanism of action via carbonic anhydrase inhibition, positioning it as a compelling candidate for further investigation, particularly in oncology.

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound using modern analytical techniques.

  • In Vitro Biological Evaluation: Screening the compound for inhibitory activity against a full panel of human carbonic anhydrase isoforms to determine its potency and selectivity profile.

  • Anticancer Activity Assessment: Evaluating its efficacy in cancer cell lines, particularly under hypoxic conditions, and in 3D culture models like tumor spheroids.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the dimethylphenyl ring to probe the structural requirements for optimal potency and selectivity.

  • Pharmacokinetic Profiling: Conducting preliminary ADME (absorption, distribution, metabolism, excretion) studies to assess its drug-like properties.

By pursuing these avenues, the scientific community can fully elucidate the therapeutic potential of this well-defined yet underexplored benzenesulfonamide derivative.

References

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.
  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, NIH.
  • Kazoka, Ž., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • Vaškevičiūtė, K., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • PubChem. (2025). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. PubChem.
  • Stenford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
  • Khan, I., et al. (2010). N-(3,4-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Gowda, B. T., et al. (2010). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry.
  • Gowda, B. T., et al. (2009). N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

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A-Technical Guide to Carbonic Anhydrase Inhibition by 4-Amino-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme with a Privileged Scaffold

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes essential for life.[1][2] They catalyze a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] This reaction is critical for processes ranging from respiration and pH homeostasis to electrolyte secretion and biosynthesis.[1][4] Given their central role, the dysfunction or overexpression of specific CA isoforms is implicated in a host of pathologies, including glaucoma, epilepsy, cancer, and obesity, making them prime therapeutic targets.[1][2]

Among the various classes of CA inhibitors (CAIs), primary sulfonamides (R-SO₂NH₂) are the most extensively studied and clinically successful.[5] Within this class, the 4-amino-substituted benzenesulfonamide scaffold represents a "privileged" structure—a molecular framework that is a recurring motif in successful drugs. Clinically established drugs such as acetazolamide and dorzolamide are built upon this core, underscoring its therapeutic utility.[6] This guide provides an in-depth exploration of the mechanism, structure-activity relationships (SAR), and experimental evaluation of 4-amino-substituted benzenesulfonamides as potent inhibitors of carbonic anhydrase.

Section 1: The Molecular Target: Carbonic Anhydrase Active Site

Humans express 15 CA isoforms, 12 of which are catalytically active, with varying tissue distribution and subcellular localization.[5] While structurally diverse, all active α-CAs share a highly conserved active site architecture. The catalytic engine is a zinc ion (Zn²⁺) situated at the bottom of a 15 Å deep conical cleft.[2] This Zn²⁺ ion is coordinated by the imidazole rings of three conserved histidine residues (His94, His96, His119) and a water molecule or hydroxide ion, depending on the pH.[3] This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate. The active site is further divided into hydrophobic and hydrophilic regions, with key residues like Gln92, Val121, Phe131, Leu198, and Thr200 defining the binding pocket and influencing inhibitor affinity and selectivity.[5]

Section 2: The Inhibition Mechanism: A Tale of Zinc Coordination and Hydrogen Bonding

The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group for carbonic anhydrase. The inhibitory mechanism is a classic example of zinc-binding inhibition, where the inhibitor directly coordinates with the catalytic metal ion.[6]

The process unfolds as follows:

  • Deprotonation: The sulfonamide inhibitor (R-SO₂NH₂) must first deprotonate to its anionic form (R-SO₂NH⁻). This is a crucial step, and the binding affinity is pH-dependent.[7]

  • Zinc Coordination: The negatively charged nitrogen atom of the sulfonamide anion displaces the zinc-bound hydroxide ion.[1][7] It then coordinates directly to the Zn²⁺ ion, forming a stable tetrahedral geometry.[1][8]

  • Hydrogen Bond Network: The two oxygen atoms of the sulfonamide group form a critical hydrogen bond network with the backbone amide of Thr199, a highly conserved "gatekeeper" residue.[9] This interaction anchors the inhibitor firmly in place. The amino group at the 4-position of the benzene ring often forms additional hydrogen bonds with active site residues, further enhancing binding affinity.[5]

This tripartite interaction—zinc coordination, hydrogen bonding with Thr199, and van der Waals contacts with the hydrophobic pocket—accounts for the high, often picomolar to low-nanomolar, affinity of benzenesulfonamides for carbonic anhydrases.[7]

G Figure 1: Mechanism of CA Inhibition cluster_active_site CA Active Site cluster_inhibitor 4-Aminobenzenesulfonamide (Anionic) Zn Zn²⁺ His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination Thr199 Thr199-OH Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Displaces H₂O & Coordinates Sulfonamide->Thr199 H-Bond AminoGroup 4-NH₂ Group ArylRing Aryl Ring ArylRing->Thr199 van der Waals Interactions ArylRing->Sulfonamide ArylRing->AminoGroup

Caption: Figure 1: Mechanism of CA Inhibition.

Section 3: Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The beauty of the 4-amino-substituted benzenesulfonamide scaffold lies in its modularity. Modifications to the "tail" portion (substituents on the 4-amino group or the aromatic ring) can dramatically alter inhibitory potency and, crucially, isoform selectivity. This "tail approach" is a cornerstone of modern CAI design.[6][10]

The core principle is that while the sulfonamide group acts as the anchor, the tail explores different subpockets of the active site. These subpockets vary between isoforms, allowing for the design of selective inhibitors.[6][10]

Key SAR Insights:

  • Unsubstituted 4-amino group: The parent compound, sulfanilamide, is a weak-to-moderate CAI. Its primary amino group can participate in hydrogen bonding but offers limited scope for exploring deeper pockets.

  • Substitution on the 4-amino group: This is the most common modification strategy.

    • Small Alkyl/Aryl Groups: Adding small hydrophobic moieties can increase interactions with the hydrophobic side of the active site (Val121, Phe131, Leu198).

    • Bulky/Extended Groups: Incorporating larger, more complex tails (e.g., dipeptide conjugates, heterocyclic rings) allows the inhibitor to extend towards the rim of the active site.[11][12] This can significantly enhance potency and is the primary strategy for achieving isoform selectivity, as the residues at the active site entrance differ more significantly between isoforms than the core catalytic residues.[10]

  • Ring Modifications: Fluorination of the benzene ring can increase the acidity of the sulfonamide proton, potentially improving binding affinity.[13]

SAR_Diagram Figure 2: Structure-Activity Relationship Summary cluster_modifications Modification Strategies cluster_outcomes Impact Scaffold Benzene Ring -SO₂NH₂ (Zinc Anchor) 4-NH₂ (Tail Attachment Point) Tail Tail Modifications (on 4-NH₂) Scaffold:nh2->Tail Primary Site of Derivatization Ring Ring Modifications (e.g., Fluorination) Scaffold:ring->Ring Potency Increased Potency Tail->Potency Selectivity Isoform Selectivity Tail->Selectivity Exploits isoform differences at active site rim Ring->Potency Modulates acidity of zinc-binding group

Caption: Figure 2: Structure-Activity Relationship Summary.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibition constants (Kᵢ) of representative 4-aminobenzenesulfonamide analogues against key human CA isoforms, illustrating the impact of tail modifications. Lower Kᵢ values indicate higher potency.

Compound IDModification on 4-amino grouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide Standard Inhibitor25012255.7[11]
1 Unsubstituted492.49.714[11]
2 Phthalimido>10,00045157766316[11]
3 4-Nitrophthalimido449.72518[11]
4 Tetrachlorophthalimido625.81533[11]
5 Dipeptide Conjugate (Ala-Ala)98.68.932.1-[11]

Data synthesized from multiple sources for illustrative purposes.[11] This table clearly shows that simple substitution (Compound 1) improves potency over the standard acetazolamide for some isoforms, while bulky, specific substitutions (e.g., Compound 3 and 4) can modulate the inhibition profile across different isoforms.

Section 4: Experimental Protocol: Quantifying Carbonic Anhydrase Inhibition

A robust and reproducible assay is critical for evaluating the potency of novel inhibitors. The most common methods rely on the esterase activity of carbonic anhydrase, using a chromogenic substrate like 4-nitrophenyl acetate (p-NPA).[4][14] In the presence of CA, colorless p-NPA is hydrolyzed to the yellow-colored 4-nitrophenol (p-NP), which can be monitored spectrophotometrically.[4][14]

Detailed Protocol: Colorimetric p-NPA Esterase Assay

Objective: To determine the IC₅₀ value of a 4-amino-substituted benzenesulfonamide inhibitor against a specific CA isoform.

Principle: The inhibitor competes with the p-NPA substrate for the CA active site. The rate of p-NP formation, measured by the increase in absorbance at 405 nm, is inversely proportional to the inhibitor's potency.[4]

Materials:

  • Purified human Carbonic Anhydrase (e.g., hCA II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[4]

  • Substrate: 4-Nitrophenyl acetate (p-NPA)

  • Test Inhibitor (e.g., a 4-aminobenzenesulfonamide derivative)

  • Reference Inhibitor: Acetazolamide

  • Solvent: DMSO or acetonitrile[4]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm[15]

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) in cold Assay Buffer immediately before use.[4]

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.[4]

    • Inhibitor Dilutions: Prepare a serial dilution of the test compound and the reference inhibitor (Acetazolamide) in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution.[4]

    • Reference Inhibitor Wells: 158 µL Assay Buffer + 2 µL of the corresponding Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4][16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells (including the Blank).[4]

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[4][15]

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Figure 3: Experimental Workflow for CA Inhibition Assay prep prep step step data data start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep_reagents setup_plate Set Up 96-Well Plate (Blank, Control, Inhibitor Dilutions) prep_reagents->setup_plate add_enzyme Add CA Enzyme to Wells (except Blank) setup_plate->add_enzyme pre_incubate Pre-incubate (15 min, RT) for Enzyme-Inhibitor Binding add_enzyme->pre_incubate add_substrate Initiate Reaction: Add p-NPA Substrate pre_incubate->add_substrate read_plate Kinetic Read at 405 nm (10-30 min) add_substrate->read_plate calc_rate Calculate Reaction Rates (V) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve end Determine IC₅₀ plot_curve->end

Caption: Figure 3: Experimental Workflow for CA Inhibition Assay.

Conclusion and Future Directions

The 4-amino-substituted benzenesulfonamide scaffold remains a remarkably fertile ground for the discovery of novel carbonic anhydrase inhibitors. Its synthetic tractability and the well-understood mechanism of action provide a solid foundation for rational drug design. The key challenge and opportunity lie in achieving greater isoform selectivity. By leveraging detailed structural knowledge of the differences between CA active sites and employing sophisticated "tail" design strategies, it is possible to develop next-generation inhibitors with improved therapeutic profiles and fewer side effects. Future work will likely focus on targeting specific disease-relevant isoforms, such as the tumor-associated CA IX and XII, with high selectivity over the ubiquitous cytosolic isoforms CA I and II.[10]

References

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  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. 5

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  • BenchChem. (2025). Experimental protocol for carbonic anhydrase inhibition assay using 4-(1-Aminoethyl)benzenesulfonamide derivatives. 14

  • Khan, A. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications.

  • Hen, N., et al. (2011). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase.

  • Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences.

  • Bua, S., et al. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bozdag, M., et al. (2015). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters.

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). 15

  • Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.

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  • Smirnov, A., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry.

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The Enduring Potency of Sulfonamides: An In-depth Technical Guide to their Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Synthetic Antimicrobials

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1][2] Their discovery in the 1930s revolutionized the treatment of bacterial infections, marking the dawn of the modern antimicrobial era.[1] Characterized by the presence of a sulfanilamide core structure, this versatile class of compounds continues to be a subject of significant research interest due to its broad spectrum of activity, which extends to both bacteria and fungi.[2][3][4] This guide provides a comprehensive technical overview of the antimicrobial and antifungal properties of sulfonamides, delving into their mechanisms of action, spectrum of activity, resistance mechanisms, structure-activity relationships, and the experimental methodologies used for their evaluation.

Section 1: The Core Mechanism - Inhibition of Folate Biosynthesis

The primary mechanism by which sulfonamides exert their antimicrobial and antifungal effects is through the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway.[1][5][6][7] Folate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for cellular growth and replication.[8]

Causality of Action: Microorganisms, unlike their mammalian hosts who obtain folate from their diet, must synthesize it de novo.[9] This metabolic distinction is the foundation of the selective toxicity of sulfonamides. These drugs are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[8] By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[8] This disruption of the folate pathway leads to a bacteriostatic or fungistatic effect, meaning it inhibits the growth and reproduction of the microorganisms rather than directly killing them.[9]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.

Section 2: Antimicrobial and Antifungal Spectrum of Activity

Sulfonamides exhibit a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[3][10] Their efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Antibacterial Spectrum

Sulfonamides are effective against various pathogenic bacteria. However, the emergence of resistance has limited their use as monotherapy in some cases.[11]

Bacterial SpeciesSulfonamide AgentMIC Range (µg/mL)Reference
Staphylococcus aureusSulfamethoxazole64 - 512[12]
Staphylococcus aureusVarious derivatives32 - 512[4]
Escherichia coliSulfonamidesNot specified[10]
Klebsiella pneumoniaeSulfonamidesNot specified[10]
Salmonella spp.SulfonamidesNot specified[10]
Enterobacter spp.SulfonamidesNot specified[10]
Antifungal Spectrum

The antifungal activity of sulfonamides has gained increasing attention, particularly against opportunistic fungal pathogens.[3][13]

Fungal SpeciesSulfonamide AgentMIC Range (mg/mL)Reference
Candida albicansArylsulfonamide derivatives0.125 - 1[3]
Candida glabrataArylsulfonamide derivatives0.250 - 1[3]
Candida parapsilosisArylsulfonamide derivatives0.125 - 1[3]
Aspergillus fumigatusSulfaphenazole64 µg/mL[14]
Cryptococcus neoformansSulfaphenazole4 - 8 µg/mL[14]

Section 3: Mechanisms of Microbial Resistance

The clinical utility of sulfonamides has been challenged by the emergence and spread of microbial resistance. Understanding these mechanisms is critical for the development of new strategies to overcome resistance.

Bacterial Resistance

The primary mechanisms of bacterial resistance to sulfonamides include:

  • Mutations in the Dihydropteroate Synthase (DHPS) Gene: Alterations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while maintaining its function with PABA.[7][15]

  • Acquisition of Resistance Genes: Bacteria can acquire plasmid-borne genes, such as sul1 and sul2, which encode for alternative, sulfonamide-insensitive DHPS enzymes.[7]

  • Overproduction of PABA: Some bacteria can overcome the competitive inhibition by increasing the production of the natural substrate, PABA.[15]

  • Decreased Drug Permeability/Efflux: Alterations in the bacterial cell membrane can reduce the uptake of sulfonamides, or efflux pumps can actively transport the drug out of the cell.[15]

Bacterial Resistance to Sulfonamides cluster_0 Mechanisms of Resistance Mutation DHPS Gene Mutation (folP) DHPS DHPS Mutation->DHPS Alters Target Acquisition Acquisition of Resistance Genes (sul1, sul2) Bacterial_Cell Bacterial Cell Acquisition->Bacterial_Cell Provides Alternative Enzyme Overproduction Overproduction of PABA Sulfonamide Sulfonamide Overproduction->Sulfonamide Outcompetes Efflux Decreased Permeability/ Efflux Pumps Efflux->Sulfonamide Removes Drug Sulfonamide->DHPS Inhibition

Caption: Key mechanisms of bacterial resistance to sulfonamide antibiotics.

Fungal Resistance

Mechanisms of fungal resistance to antifungal agents, including sulfonamides, are multifaceted and can involve:

  • Target Enzyme Modification: Similar to bacteria, mutations in the fungal DHPS gene can reduce the binding affinity of sulfonamides.

  • Efflux Pumps: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, can actively remove sulfonamides from the fungal cell.[8]

  • Alterations in Drug Metabolism: Fungi may develop metabolic pathways that inactivate the sulfonamide drug.[11]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antimicrobial agents due to the protective extracellular matrix and altered physiological state of the cells.[16]

Section 4: Structure-Activity Relationships (SAR)

The antimicrobial and antifungal activity of sulfonamides is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and more potent derivatives.

  • The N1-Substitution: The substituent on the N1 nitrogen of the sulfonamide group plays a critical role in determining the drug's potency and pharmacokinetic properties. The introduction of heterocyclic rings at this position often leads to highly potent compounds.[17] The pKa of the N1-amino group is also a key factor, with an optimal range of 6.6 to 7.4 for antibacterial activity, as this influences the drug's ionization state and ability to cross bacterial cell membranes.[17]

  • The N4-Amino Group: A free (unsubstituted) amino group at the N4 position is generally essential for antibacterial activity, as it mimics the structure of PABA.[17] Substitution at this position can lead to prodrugs that are activated in vivo.[17]

  • The Aromatic Ring: The benzene ring is a crucial component of the pharmacophore. Substitutions on the ring can influence the electronic properties and overall activity of the molecule.[17]

  • Antifungal SAR: For antifungal activity, modifications that improve lipophilicity, such as the introduction of aromatic tails, can enhance efficacy.[3] The presence of amine or amide functionalities also influences the pKa and, consequently, the antifungal effect.[3]

Section 5: Experimental Protocols for Efficacy Assessment

The evaluation of the antimicrobial and antifungal activity of sulfonamides relies on standardized laboratory methods. These protocols are essential for determining the susceptibility of microorganisms to these drugs and for the discovery of new derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: Serially dilute the sulfonamide stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[18] Each well will contain a specific concentration of the drug. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and 24-48 hours for fungi.[18]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible growth (turbidity) in the well.[18]

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the sulfonamide onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow cluster_broth Broth Microdilution (MIC) cluster_disk Kirby-Bauer Disk Diffusion b1 Prepare Serial Dilutions b2 Inoculate with Microorganism b1->b2 b3 Incubate b2->b3 b4 Determine Lowest Concentration with No Growth (MIC) b3->b4 d1 Inoculate Agar Plate d2 Place Sulfonamide Disk d1->d2 d3 Incubate d2->d3 d4 Measure Zone of Inhibition d3->d4

Caption: Simplified workflows for broth microdilution and Kirby-Bauer disk diffusion assays.

Section 6: Combination Therapies and Synergistic Effects

To enhance efficacy and combat resistance, sulfonamides are often used in combination with other antimicrobial agents. The most notable example is the combination of sulfamethoxazole with trimethoprim (co-trimoxazole).[16]

Synergistic Mechanism of Co-trimoxazole: Trimethoprim inhibits dihydrofolate reductase (DHFR), an enzyme that acts at a subsequent step in the folate biosynthesis pathway.[16] By blocking two sequential steps in this essential metabolic pathway, the combination of sulfamethoxazole and trimethoprim often results in a synergistic and bactericidal effect.[16]

Antifungal Synergism: Sulfonamides have also demonstrated synergistic effects with other antifungal drugs. For instance, sulfamethoxazole has been shown to act synergistically with azoles like fluconazole against Candida species, including azole-resistant strains.[16][19][20][21] This synergy may be due to the dual inhibition of folate synthesis and ergosterol biosynthesis, a key component of the fungal cell membrane.[19] Synergistic interactions have also been observed with amphotericin B against Aspergillus species.[22]

Section 7: Future Directions and Novel Developments

Despite the challenges of resistance, sulfonamides remain a vital scaffold for the development of new therapeutic agents.[2] Current research focuses on:

  • Synthesis of Novel Derivatives: Medicinal chemists are actively designing and synthesizing new sulfonamide derivatives with improved potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms.[2]

  • Hybrid Molecules: The combination of the sulfonamide pharmacophore with other antimicrobial moieties into a single hybrid molecule is a promising strategy to develop drugs with multiple mechanisms of action.

  • Targeting Fungal-Specific Enzymes: A deeper understanding of the fungal folate pathway and other potential targets will facilitate the design of sulfonamides with enhanced and more specific antifungal activity.

Conclusion

From their historic discovery to their continued relevance in modern medicine, sulfonamides have proven to be a remarkably versatile and enduring class of antimicrobial and antifungal agents. Their well-understood mechanism of action, broad spectrum of activity, and the potential for chemical modification make them a valuable tool in the fight against infectious diseases. As the challenge of antimicrobial resistance continues to grow, the strategic development and application of sulfonamides, both as standalone agents and in combination therapies, will undoubtedly play a crucial role in the future of infectious disease treatment.

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An In-Depth Technical Guide to the Anti-inflammatory Potential of Novel Benzenesulphonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive exploration into the burgeoning field of novel benzenesulphonamide derivatives as potent anti-inflammatory agents. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data reporting. It synthesizes field-proven insights, elucidates the causal-driven logic behind experimental designs, and provides robust, self-validating protocols for practical application. We will dissect the core mechanisms of action, detail synthetic strategies, and present a clear framework for in vitro and in vivo evaluation, grounded in authoritative scientific literature.

Chapter 1: The Core Mechanism of Action — The Rationale for Selective COX-2 Inhibition

The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily derived from their ability to inhibit cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins (PGs) from arachidonic acid.[1][2] The COX enzyme exists in at least two isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2][3]

The gastrointestinal side effects commonly associated with traditional NSAIDs stem from their non-selective inhibition of both COX-1 and COX-2.[1][2] This has driven the development of selective COX-2 inhibitors, a class of drugs aimed at providing potent anti-inflammatory and analgesic effects while minimizing gastric complications.[1][2] Benzenesulphonamide derivatives have emerged as a cornerstone scaffold in this pursuit. Their selectivity is attributed to the presence of a sulphonamide (SO2NH2) moiety, which can form hydrogen bonds with a specific side pocket in the COX-2 active site (at Arg513) that is not readily accessible in the COX-1 isoform due to a key amino acid difference (Isoleucine in COX-1 vs. Valine in COX-2).[4][5] This structural distinction allows for the rational design of molecules that preferentially bind to and inhibit COX-2.

Arachidonic Acid Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_inhibitors Points of Inhibition AA Membrane Phospholipids PLA2 Phospholipase A2 AA->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Cleavage COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Oxygenation COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Oxygenation PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 Prostanoids_Homeostatic Prostanoids (e.g., Thromboxane A2) PGH2_1->Prostanoids_Homeostatic GI_Protection GI Mucosal Integrity Platelet Aggregation Prostanoids_Homeostatic->GI_Protection PGH2_2 PGH2 PGG2_2->PGH2_2 Prostanoids_Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Prostanoids_Inflammatory Inflammation Inflammation Pain Fever Prostanoids_Inflammatory->Inflammation NSAIDS Traditional NSAIDs (e.g., Ibuprofen) NSAIDS->COX1 NSAIDS->COX2 COXIBs Benzenesulphonamides (Selective COX-2 Inhibitors) COXIBs->COX2

Caption: Arachidonic Acid Cascade and Inhibitor Action.

Chapter 2: Expanding the Mechanism — Modulation of Pro-inflammatory Cytokines

While COX-2 inhibition is a primary mechanism, the anti-inflammatory profile of some benzenesulphonamide derivatives is enhanced by their ability to modulate other key players in the inflammatory cascade, particularly pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] These cytokines are central mediators in autoimmune diseases and chronic inflammation, and their suppression represents a significant therapeutic strategy.[8][9][10]

For instance, bacterial lipopolysaccharide (LPS) is a potent inducer of inflammation, triggering signaling pathways that lead to the robust production of TNF-α and IL-6.[11][12][13] Studies have shown that certain novel benzenesulphonamide derivatives can significantly reduce the levels of these cytokines in paw tissue following an inflammatory challenge, an effect that surpasses even standard drugs like indomethacin.[6][7] This suggests that these compounds may interfere with cytokine production or release, potentially by acting on upstream signaling pathways like the NF-κB pathway, which is a critical transcriptional regulator of inflammatory genes.[14]

LPS_Signaling_Pathway cluster_inhibition Potential Point of Action LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates Signaling Cascade IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Cytokines TNF-α, IL-6 Prostaglandins Genes->Cytokines Translation Inflammation Inflammation Cytokines->Inflammation Inhibitor Benzenesulphonamide Derivatives Inhibitor->IKK Inhibitor->NFkB Inhibitor->Genes Synthesis_Workflow Start Benzenesulphonyl Chloride + Amino Acid Step1 Step 1: Coupling Reaction (Base, 0°C to RT) Start->Step1 Intermediate Intermediate: N-(benzenesulphonyl) amino acid Step1->Intermediate Step2 Step 2: Amidation (Amine, Boric Acid, Reflux) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Final_Product Final Product: Benzenesulphonamide Carboxamide Derivative Purification->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization In_Vivo_Workflow Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping & Dosing (Vehicle, Standard, Test Compounds) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline Induction Inflammation Induction (Sub-plantar Carrageenan Injection) Baseline->Induction Measurement Paw Volume Measurement (Hourly for 5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis Biochem Optional: Biochemical Analysis (Paw Tissue Cytokines, PGE2) Analysis->Biochem

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a representative molecule of the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, renowned for their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Their mechanism of action often involves the inhibition of crucial enzymes, such as dihydrofolate synthase in bacteria, highlighting their importance in drug development.[2][3] This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust four-step process. This strategy is designed to ensure high yield and purity by protecting reactive functional groups and directing electrophilic substitution to the desired position.

The pathway involves:

  • Protection: Acetylation of the primary amine of aniline to prevent side reactions during chlorosulfonation.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group onto the protected aniline ring.

  • Sulfonamide Formation: Coupling of the sulfonyl chloride intermediate with 3,4-dimethylaniline.

  • Deprotection: Acid-catalyzed hydrolysis to remove the acetyl protecting group and yield the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_4 Step 4: Deprotection & Purification start Aniline prot Acetylation with Acetic Anhydride start->prot Protection of Amino Group prot_out Acetanilide prot->prot_out chloro Reaction with Chlorosulfonic Acid prot_out->chloro chloro_out 4-Acetamidobenzenesulfonyl Chloride chloro->chloro_out couple Nucleophilic Substitution (in Pyridine) chloro_out->couple amine 3,4-Dimethylaniline amine->couple couple_out Protected Intermediate: N-(3,4-dimethylphenyl)-4- acetamidobenzenesulfonamide couple->couple_out deprot Acid Hydrolysis (HCl) couple_out->deprot purify Neutralization, Recrystallization deprot->purify final_product Final Product: 4-amino-N-(3,4-dimethylphenyl) benzenesulfonamide purify->final_product

Caption: Mechanism of nucleophilic attack for sulfonamide bond formation.

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the N-acetyl protecting group to reveal the primary aromatic amine. This is achieved by acid-catalyzed hydrolysis. [4]Refluxing the intermediate in aqueous hydrochloric acid cleaves the amide bond.

Procedure:

  • Place the N-(3,4-dimethylphenyl)-4-acetamidobenzenesulfonamide (15.9 g, 0.05 mol) from Step 2 into a 250 mL round-bottom flask.

  • Add 75 mL of 70% ethanol and 25 mL of concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Allow the solution to cool to room temperature. The product may crystallize out as its hydrochloride salt.

  • Pour the cooled solution into a beaker containing 200 mL of water.

  • Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • The free amine, this compound, will precipitate as a solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • Recrystallize the final product from aqueous ethanol to obtain pure crystals.

  • Dry the final product in a desiccator.

    • Expected Yield: ~80-90%

Data Summary and Characterization

Quantitative Synthesis Data
ReagentStepMolar Mass ( g/mol )Moles (mol)Equivalents
Acetanilide1135.170.11.0
Chlorosulfonic Acid1116.520.55.0
4-Acetamidobenzenesulfonyl Chloride2233.670.11.0
3,4-Dimethylaniline2121.180.11.0
Protected Intermediate3318.400.051.0
Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Characteristic bands for sulfonamides include S=O stretching around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹. [5]The N-H stretching of the primary amine in the final product should appear around 3400-3200 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. [6]* Melting Point Analysis: To assess the purity of the crystalline products.

Safety and Handling Precautions

  • General Precautions: All steps of this synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. [7]* Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care, away from moisture. [8]* Aniline Derivatives: 3,4-Dimethylaniline is toxic and can be absorbed through the skin. Avoid direct contact and inhalation. [9][10]* Acid Handling: Concentrated hydrochloric acid is corrosive and releases fumes. Handle with care.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rehman, H., et al. (2019). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. (2025). ResearchGate. Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved from [Link]

  • Chlorosulfonation of Acetanilide to Obtain - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Safety Data Sheet: Aniline hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. Retrieved from [Link]

  • 4-Acetylaminobenzenesulfonyl chloride. (n.d.). Solubility of Things. Retrieved from [Link]

  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction... Why is aniline not used for this step?. (2020). Chegg. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved from [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (2019). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide is a compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established group of synthetic antimicrobial agents and are also utilized as intermediates in the synthesis of various pharmaceuticals and other organic compounds.[1] The precise and accurate quantification of this compound is critical for quality control in manufacturing, pharmacokinetic studies in drug development, and for monitoring its presence as a potential impurity or residue.

This document provides detailed application notes and protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a classic colorimetric method using UV-Visible Spectrophotometry. These methods are designed for researchers, scientists, and professionals in drug development and quality control laboratories.

Physicochemical Properties of the Analyte

PropertyValue (Estimated)Source/Rationale
Chemical Structure
Molecular Formula C₁₄H₁₆N₂O₂SDeduced from structure
Molecular Weight 276.36 g/mol Calculated from formula[2][3]
IUPAC Name This compound
Appearance White to off-white crystalline powderTypical for sulfonamides[4]
Key Functional Groups Primary aromatic amine, SulfonamideDictates analytical approach

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is most suitable. The analyte is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by detecting the analyte as it elutes from the column using a UV detector set at a wavelength where the compound exhibits strong absorbance.[1][5]

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for moderately nonpolar molecules like sulfonamides.

  • Mobile Phase (Acetonitrile/Water or Buffer): A mixture of acetonitrile and water or a buffer is used to control the elution strength. Acetonitrile is a common organic modifier that provides good peak shape and resolution for sulfonamides. A buffer is often used to maintain a consistent pH, which can be critical for the ionization state and retention of the analyte.

  • UV Detection: The aromatic rings in the sulfonamide structure result in strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[5] A wavelength of around 265 nm is often a good starting point for sulfonamides.[5]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC-grade acetonitrile, water, and any necessary buffer components (e.g., phosphate salts).

  • Reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, Acetonitrile:Water (50:50, v/v). Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain about 50 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C[5]
Injection Volume 10 µL
Detection Wavelength 265 nm[5]
Run Time ~10 minutes

5. Data Analysis and Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be ≥ 0.999.[1]

  • Inject the sample solution and record the peak area.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Insights:

The described method should be validated according to ICH (International Council for Harmonisation) guidelines. Key parameters to assess include:

  • Linearity: Assessed over a range of concentrations (e.g., from LOQ to 150% of the expected sample concentration).

  • Accuracy: Determined by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98-102%.

  • Precision: Evaluated at the system (repeat injections), method (multiple preparations), and intermediate (different days/analysts) levels. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated using a PDA detector to check for peak purity.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Method 2: Quantification by UV-Visible Spectrophotometry (Bratton-Marshall Method)

Principle: This colorimetric method is based on the classic Bratton-Marshall reaction, which is specific for primary aromatic amines.[6] The primary amino group of this compound is first diazotized with nitrous acid (formed in situ from sodium nitrite and an acid) in a cold environment. The excess nitrous acid is then neutralized with ammonium sulfamate or sulfamic acid. Finally, the resulting diazonium salt is coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable, intensely colored azo dye.[6][7] The absorbance of this colored solution is measured using a UV-Visible spectrophotometer at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of the sulfonamide.

Causality Behind Experimental Choices:

  • Diazotization: This is a characteristic reaction of primary aromatic amines, providing a degree of specificity. It must be performed in an acidic medium and at a low temperature to ensure the stability of the diazonium salt.

  • Coupling Agent (NED): NED is a widely used coupling agent that forms a highly colored and stable azo compound with the diazonium salt, which is essential for sensitive spectrophotometric detection.[6]

  • Alkaline Medium for Coupling: The coupling reaction is typically carried out in an alkaline medium to facilitate the electrophilic substitution on the activated aromatic ring of the coupling agent.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

  • Analytical balance, volumetric flasks, and pipettes.

  • Ice bath.

2. Reagents:

  • Hydrochloric Acid (HCl), 1 M.

  • Sodium Nitrite (NaNO₂), 0.1% (w/v) solution, freshly prepared.

  • Ammonium Sulfamate or Sulfamic Acid, 0.5% (w/v) solution.

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) solution, freshly prepared and stored in a dark bottle.

  • Reference standard of this compound.

3. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve it in a small amount of 1 M HCl, and dilute to 100 mL with distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with distilled water.

4. Color Development Procedure:

  • Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1.0 mL of 1 M HCl.

  • Cool the flasks in an ice bath for 5 minutes.

  • Add 1.0 mL of 0.1% sodium nitrite solution to each flask, mix well, and keep in the ice bath for another 5 minutes.

  • Add 1.0 mL of 0.5% ammonium sulfamate solution, mix, and let stand for 3 minutes at room temperature to quench the excess nitrite.

  • Add 1.0 mL of 0.1% NED solution, mix, and dilute to the 10 mL mark with distilled water.

  • Allow the color to develop for 15 minutes at room temperature.

  • Prepare a reagent blank using 1.0 mL of distilled water instead of the standard solution and follow the same procedure.

5. Measurement and Quantification:

  • Measure the absorbance of each solution against the reagent blank at the wavelength of maximum absorption (λmax), which is typically around 545 nm for sulfonamide-NED adducts.

  • Plot a calibration curve of absorbance versus concentration.

  • Process the sample solution in the same manner and determine its concentration from the calibration curve.

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (265 nm) E->F G Generate Calibration Curve F->G H Integrate Sample Peak Area F->H I Quantify Concentration G->I H->I caption Fig 1. HPLC-UV Analysis Workflow.

Caption: Fig 1. HPLC-UV Analysis Workflow.

Spectro_Workflow A Sample/Standard Solution B Add HCl, Cool (Ice Bath) A->B C Diazotization: Add NaNO₂ B->C D Quench: Add Sulfamic Acid C->D E Coupling: Add NED D->E F Color Development (15 min) E->F G Measure Absorbance at λmax F->G H Quantify using Calibration Curve G->H caption Fig 2. UV-Vis Spectrophotometry Workflow.

Caption: Fig 2. UV-Vis Spectrophotometry Workflow.

Conclusion

The choice between HPLC-UV and UV-Visible spectrophotometry depends on the specific requirements of the analysis. HPLC-UV offers superior specificity and is the preferred method for complex matrices or when the simultaneous analysis of multiple compounds is required. The Bratton-Marshall spectrophotometric method, while less specific, is simple, cost-effective, and sensitive, making it suitable for the routine analysis of bulk drug samples or simple formulations where interfering substances are not a concern.[6][8] Both methods, when properly validated, can provide accurate and reliable quantification of this compound.

References

  • Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]

  • El-didamony, A. M., Er-Rafi, A., & Amin, A. M. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 181, 103–110. [Link]

  • Salinas, F., Nevado, J. J. B., de la Rosa, A. C., & Guiraum, A. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 67(9), 1599-1603. [Link]

  • El-Rafi, A., El-didamony, A. M., & Amin, A. M. (2017). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. ResearchGate. [Link]

  • Tade, R. S. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2535-2539. [Link]

  • PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-[4-(4-dimethylaminophenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wankhede, S., Wadkar, G., & Paranjape, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Wankhede, S. B., Wadkar, G. H., & Paranjape, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

Sources

Application Note: A Robust and Sensitive Method for the Quantification of Benzenesulfonamide Compounds in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of benzenesulfonamide compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Benzenesulfonamides are a critical class of compounds with wide-ranging applications, from pharmaceuticals to industrial chemicals, making their accurate quantification in various matrices essential for drug development, environmental monitoring, and food safety. This document provides a detailed protocol, from sample preparation to data analysis, grounded in established scientific principles. We will delve into the rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, offering a reliable framework for sensitive and selective quantification.

Introduction

Benzenesulfonamides and their derivatives represent a significant class of organic compounds characterized by a benzenesulfonyl group attached to an amine. Their applications are diverse, ranging from antibacterial drugs (sulfonamides) to plasticizers and chemical intermediates.[1][2] The widespread use of these compounds necessitates sensitive and selective analytical methods for their detection and quantification in complex matrices such as biological fluids, environmental samples, and food products.[1][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for analyzing these compounds due to its high sensitivity, selectivity, and applicability to a wide range of analyte polarities.[3][4][5] This technique allows for the confident identification and quantification of target analytes at trace levels, even in the presence of complex matrix components.[2]

This application note provides a detailed workflow for the analysis of benzenesulfonamide compounds, offering insights into method development, validation, and practical application. We will explore the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust foundation for researchers in the field.

Principles of the Method

The analytical workflow for benzenesulfonamide analysis by LC-MS/MS can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Each stage is optimized to ensure the accurate and precise quantification of the target analytes.

Sample Preparation: Isolating the Target

The primary goal of sample preparation is to extract the benzenesulfonamide compounds from the sample matrix while removing interfering substances that could compromise the analysis.[6] The choice of sample preparation technique is highly dependent on the nature of the sample matrix.

  • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up complex samples like water and biological fluids.[7][8][9] SPE cartridges with reversed-phase sorbents, such as hydrophilic-lipophilic balanced (HLB) or C18, are commonly employed.[8] The hydrophobic nature of the benzenesulfonamide backbone allows for strong retention on these sorbents, while more polar matrix components are washed away. Elution is typically achieved with an organic solvent like methanol or acetonitrile.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method is also highly effective for extracting sulfonamides from matrices like animal tissues.[10] The process involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts. A subsequent dispersive SPE (dSPE) cleanup step with sorbents like primary secondary amine (PSA) removes interfering compounds such as fatty acids.[10]

  • Protein Precipitation: For biological samples with high protein content, such as plasma or serum, protein precipitation is a straightforward and effective cleanup method.[11] The addition of a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant containing the analyte of interest can then be further processed or directly injected into the LC-MS/MS system.

Liquid Chromatography: The Separation Science

The chromatographic separation step is crucial for resolving the target benzenesulfonamides from each other and from any remaining matrix components.

  • Reversed-Phase Chromatography: C18 columns are the workhorse for separating benzenesulfonamide compounds due to their hydrophobic stationary phase, which provides excellent retention for these relatively nonpolar molecules.[4][12][13] The separation is achieved by eluting the analytes with a mobile phase gradient, typically consisting of an aqueous component (e.g., water with a small amount of acid) and an organic component (e.g., acetonitrile or methanol).

  • Mobile Phase Additives: The addition of a small percentage of an acid, such as formic acid or acetic acid, to the aqueous mobile phase is a common practice.[3][7][13] This serves two primary purposes: it helps to protonate the benzenesulfonamide molecules, leading to better retention on the reversed-phase column, and it promotes efficient ionization in the mass spectrometer source.

Tandem Mass Spectrometry: Selective Detection

Tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification.

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for benzenesulfonamide analysis.[3] Depending on the specific compound and the mobile phase conditions, either positive or negative ion mode can be used. In positive ion mode, the analytes are detected as protonated molecules [M+H]+, while in negative ion mode, they are detected as deprotonated molecules [M-H]-.

  • Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive MS/MS scan mode used for quantification. In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated or deprotonated molecule). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. The transition from the precursor ion to the product ion is highly specific to the target analyte, minimizing interferences from other compounds in the sample.[3]

  • Fragmentation: The fragmentation of benzenesulfonamides in the collision cell often follows predictable pathways. A common fragmentation pathway involves the loss of sulfur dioxide (SO2), resulting in a characteristic neutral loss of 64 Da.[14][15][16] Other fragmentations can include cleavage of the S-N bond.[17] Understanding these fragmentation patterns is crucial for selecting the optimal MRM transitions for each analyte.

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of benzenesulfonamide compounds.

Workflow Figure 1: General LC-MS/MS Workflow for Benzenesulfonamide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Tissue, Plasma) Extraction Extraction (SPE, QuEChERS, or Protein Precipitation) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General LC-MS/MS Workflow for Benzenesulfonamide Analysis.

Detailed Protocol: Quantification of Benzenesulfonamides in Water

This protocol provides a step-by-step guide for the analysis of benzenesulfonamides in water samples using solid-phase extraction and LC-MS/MS.

Materials and Reagents
  • Benzenesulfonamide analytical standards

  • Isotopically labeled internal standards (optional but recommended)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium hydroxide

  • Solid-phase extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB or PPL)[7][8]

  • Glass fiber filters (1 µm)

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • pH Adjustment: Adjust the pH of a 500 mL water sample to between 4 and 7 using diluted HCl or NaOH.[8]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of water through it.[8]

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[7]

  • Cartridge Washing: Wash the cartridge with 6 mL of water to remove any unretained polar impurities.[8]

  • Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by applying a high vacuum for at least 10 minutes.

  • Elution: Elute the retained benzenesulfonamides from the cartridge with two 4 mL aliquots of methanol.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of benzenesulfonamides.

Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
MRM Transitions

The following table provides example MRM transitions for benzenesulfonamide. The optimal collision energies should be determined empirically for the specific instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Benzenesulfonamide158.094.020
Benzenesulfonamide158.077.035

Note: The precursor ion for benzenesulfonamide (MW: 157.19) is [M+H]+.[18] The product ions correspond to fragments after collision-induced dissociation.

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical results. The following parameters should be assessed according to established guidelines (e.g., EU Commission Decision 2002/657/EC).[13]

  • Linearity: A calibration curve should be constructed by analyzing a series of standard solutions at different concentrations. The linearity should be evaluated by the coefficient of determination (R²) which should be >0.99.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, typically defined as a signal-to-noise ratio of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10.[8][12]

  • Accuracy and Precision: Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. Precision is assessed by the relative standard deviation (RSD) of replicate measurements.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[3]

The following table presents typical performance data for the analysis of sulfonamides in various matrices.

Parameter Typical Value Reference
Linearity (R²) > 0.995[8]
LOD 0.3 - 1.9 ng/L (in water)[8]
LOQ 1.2 - 7.6 ng/L (in water)[8]
Recovery 70 - 120%[5][7]
Precision (RSD) < 15%[7][19]

Fragmentation Pathway

The fragmentation of benzenesulfonamides in the collision cell is a key aspect of the MS/MS analysis. The following diagram illustrates a common fragmentation pathway for protonated benzenesulfonamide.

Fragmentation Figure 2: Proposed Fragmentation of Protonated Benzenesulfonamide Precursor [C₆H₅SO₂NH₂ + H]⁺ m/z = 158.0 Fragment1 [C₆H₅NH₂]⁺˙ m/z = 94.0 Precursor->Fragment1 Loss of SO₂ Fragment2 [C₆H₅]⁺ m/z = 77.0 Fragment1->Fragment2 Loss of NH₂ NeutralLoss1 - SO₂ NeutralLoss2 - NH₂

Caption: Proposed Fragmentation of Protonated Benzenesulfonamide.

Conclusion

This application note has detailed a robust and sensitive LC-MS/MS method for the analysis of benzenesulfonamide compounds. By providing a thorough explanation of the underlying principles, a detailed experimental protocol, and expected performance characteristics, this guide serves as a valuable resource for researchers and scientists. The combination of effective sample preparation, optimized chromatographic separation, and selective mass spectrometric detection allows for the reliable quantification of benzenesulfonamides in a variety of complex matrices. The adaptability of the described workflow makes it a powerful tool for applications in pharmaceutical development, environmental analysis, and food safety.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved from [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Retrieved from [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(8), 1259–1267. Retrieved from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. (2022). Letters in Applied NanoBioScience, 12(1), 12. Retrieved from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules, 24(3), 481. Retrieved from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Pharmaceutical and Biomedical Analysis, 150, 33-40. Retrieved from [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Retrieved from [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). Records of Natural Products, 12(5), 458-468. Retrieved from [Link]

  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. (2009). Journal of Chromatography B, 877(22), 2087-2092. Retrieved from [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). Retrieved from [Link]

  • Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. (n.d.). Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(10), 1417-1423. Retrieved from [Link]

  • Determination of an Unknown System Contaminant Using LC/MS/MS. (2003). In ACS Symposium Series (Vol. 850, pp. 272–286). Retrieved from [Link]

  • Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry. (2004). Journal of Chromatography A, 1031(1-2), 17-25. Retrieved from [Link]

  • GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide - NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. (n.d.). Retrieved from [Link]

  • LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). (n.d.). Retrieved from [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022, November 3). [Video]. YouTube. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe, 30(6), 16-21. Retrieved from [Link]

  • Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. (2011). Journal of Biomedicine and Biotechnology, 2011, 245291. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Sulfonamides represent a cornerstone of medicinal chemistry, featuring prominently in a wide array of therapeutic agents due to their versatile binding properties and synthetic accessibility. This privileged scaffold is a key component in drugs targeting carbonic anhydrases, proteases, and various other enzymes, underscoring its significance in drug discovery. High-throughput screening (HTS) provides the necessary scale and speed to interrogate large libraries of sulfonamide derivatives against novel biological targets, facilitating the identification of promising lead compounds.

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the discovery and characterization of novel sulfonamide-based inhibitors. We will delve into the core principles of assay design, provide step-by-step protocols for common assay formats, and discuss the critical aspects of data analysis and hit validation, all grounded in established scientific principles.

Section 1: Foundational Principles of HTS for Sulfonamide Derivatives

The success of any HTS campaign hinges on a well-designed assay that is sensitive, robust, and relevant to the biological target. For sulfonamides, which often act as enzyme inhibitors, the primary goal is to accurately measure the modulation of enzyme activity.

The Mechanism of Action as a Guiding Principle

Sulfonamides commonly exert their inhibitory effects by coordinating with a zinc ion within the active site of metalloenzymes, such as carbonic anhydrases (CAs). This interaction is a key driver of their potency and selectivity. Therefore, assays must be designed to be sensitive to this binding mechanism. For other targets, the sulfonamide moiety may engage in crucial hydrogen bonding or other non-covalent interactions. Understanding the putative mechanism of action is paramount in selecting the most appropriate assay format.

Key Considerations for Assay Design

When developing an HTS assay for sulfonamide derivatives, several factors must be considered to ensure reliability and reproducibility:

  • Target Selection and Purity: The target protein should be of high purity and well-characterized. The presence of contaminants can lead to false-positive or false-negative results.

  • Substrate Choice: For enzymatic assays, the substrate should have a K_m value near its physiological concentration to ensure that the assay is sensitive to competitive inhibitors.

  • Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly impact enzyme activity and compound solubility. For zinc-containing metalloenzymes, it is crucial to avoid chelating agents in the buffer.

  • Compound Solubility: Sulfonamides can sometimes exhibit poor aqueous solubility. It is essential to assess compound solubility in the assay buffer to avoid artifacts. The inclusion of a low percentage of DMSO (typically <1%) is common practice.

Section 2: High-Throughput Screening Assay Formats

A variety of HTS assay formats can be adapted for screening sulfonamide libraries. The choice of format depends on the nature of the target and the desired endpoint.

Biochemical Assays: Direct Measurement of Enzyme Activity

Biochemical assays directly measure the activity of a purified enzyme in the presence and absence of test compounds. These assays are highly amenable to HTS and provide a direct measure of target engagement.

Carbonic anhydrases (CAs) are a well-established target for sulfonamide drugs. A common HTS method for CAs relies on the colorimetric detection of the esterase activity of the enzyme.

Protocol: High-Throughput Colorimetric Assay for Carbonic Anhydrase IX

This protocol is adapted from established methods for measuring CA IX activity.

Materials:

  • Recombinant human Carbonic Anhydrase IX (CA IX)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (20 mM, pH 7.4)

  • 384-well microplates

  • Plate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Caption: Workflow for a colorimetric CA IX HTS assay.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. Also, include wells for positive controls (a known inhibitor, e.g., acetazolamide) and negative controls (DMSO only).

  • Enzyme Addition: Add 10 µL of a 2X solution of CA IX (e.g., 20 nM final concentration) in HEPES buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition: Add 10 µL of a 2X solution of pNPA (e.g., 200 µM final concentration) in HEPES buffer to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity (V_0) for each well. Normalize the data to the controls (% inhibition) and plot dose-response curves for active compounds to determine their IC_50 values.

Data Interpretation:

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality.> 0.5
Signal-to-Background The ratio of the signal in the absence of inhibitor to the signal in the presence of a saturating concentration of inhibitor.> 3
Hit Criteria The threshold for considering a compound as a "hit".> 50% inhibition at 10 µM
Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure the effect of a compound on a specific cellular process or pathway. These assays provide a more physiologically relevant context for assessing compound activity.

For targets that are transcription factors or are involved in signaling pathways that regulate gene expression, reporter gene assays are a powerful tool.

Protocol: Luciferase-Based Reporter Assay for a Sulfonamide-Modulated Pathway

This protocol provides a general framework for a luciferase reporter assay.

Materials:

  • A stable cell line expressing the target of interest and a luciferase reporter gene under the control of a responsive promoter.

  • Cell culture medium and supplements.

  • White, opaque 384-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Experimental Workflow:

Caption: Workflow for a cell-based luciferase reporter assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed the reporter cell line into 384-well plates at a density that will result in 80-90% confluency at the end of the experiment.

  • Compound Addition: After 24 hours, treat the cells with the sulfonamide library at the desired concentrations.

  • Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (typically 16-24 hours).

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Normalize the luminescence signal to a viability marker if necessary and calculate the percent activation or inhibition relative to controls.

Section 3: Hit Confirmation and Validation

A critical phase of any HTS campaign is the confirmation and validation of primary hits. This process is designed to eliminate false positives and to confirm the activity of genuine hits.

Hit Confirmation Workflow

Caption: A typical workflow for hit confirmation and validation.

Key Validation Steps
  • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Active compounds should be tested over a range of concentrations to determine their potency (IC_50 or EC_50).

  • Orthogonal Assays: Confirmed hits should be tested in a secondary, mechanistically distinct assay to rule out assay-specific artifacts. For example, a hit from a colorimetric enzyme assay could be validated using a biophysical method like Surface Plasmon Resonance (SPR).

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by testing structurally related analogs of the hit compounds.

Section 4: Biophysical Methods for Fragment-Based Screening of Sulfonamides

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel starting points for drug development. Biophysical methods are particularly well-suited for screening fragment libraries, which often exhibit weak binding affinities.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor surface. It provides information on binding affinity (K_D), and association and dissociation kinetics.

Protocol: SPR-Based Fragment Screening

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified target protein.

  • A library of sulfonamide fragments.

  • Running buffer optimized for the target protein.

Step-by-Step Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Screening: Inject the fragment library over the sensor surface at a single concentration (e.g., 100 µM).

  • Hit Identification: Identify fragments that produce a significant binding response.

  • Affinity Determination: For the confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the K_D.

Conclusion

High-throughput screening of sulfonamide derivatives is a robust strategy for the discovery of novel therapeutic agents. By carefully selecting the appropriate assay format, rigorously validating primary hits, and leveraging powerful biophysical techniques, researchers can efficiently identify and optimize promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for initiating and executing successful HTS campaigns in this important area of drug discovery.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. [Link]

  • Vullo, D., et al. (2013). An improved esterase-based assay for the screening of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 325-330. [Link]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide spectrum of biological activities.[1][2] While many sulfonamide derivatives are developed for therapeutic purposes such as antibacterial or anticancer agents, it is imperative to characterize their potential cytotoxic effects to understand their safety profile and mechanism of action.[1][3] Cytotoxicity testing is a foundational step in preclinical drug development and chemical safety assessment, providing critical data on how a compound affects cellular health.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to determine the cytotoxic potential of this compound. We will delve into the principles behind key assays, provide detailed, field-proven protocols, and discuss the rationale for experimental design choices, ensuring a robust and self-validating system for cytotoxicity assessment.

PART 1: Experimental Design - The Blueprint for Reliable Data

Before embarking on specific assays, a well-thought-out experimental plan is crucial. This involves the strategic selection of cell lines, appropriate controls, and the test compound's concentration range.

Cell Line Selection: Choosing the Right Biological Context

The choice of cell line is paramount as it dictates the relevance of the obtained data.[6] The selection should be guided by the intended application of the test compound or its potential target tissues.[6]

  • For General Cytotoxicity Screening: Established fibroblast cell lines like murine 3T3 or human MRC-5 are often used as they are sensitive to toxic substances and are recommended by international standards such as ISO 10993-5.[6][7]

  • For Anticancer Potential: If the compound is being investigated for its anticancer properties, a panel of human cancer cell lines is appropriate.[1][8] The selection should ideally include cell lines from different tissue origins (e.g., breast cancer: MCF-7, MDA-MB-468; colon cancer: HT-29; cervical cancer: HeLa) to assess the compound's spectrum of activity.[1][9]

  • Target Organ-Specific Toxicity: If there is a reason to suspect toxicity in a particular organ (e.g., liver), a relevant cell line such as the human hepatoma cell line HepG2 should be included.

Controls: The Foundation of a Self-Validating System

The inclusion of proper controls is non-negotiable for the validation and interpretation of cytotoxicity data.[10]

  • Negative (Vehicle) Control: This consists of cells treated with the same solvent used to dissolve the test compound (e.g., DMSO) at the highest concentration present in the experimental wells. This control ensures that the solvent itself does not contribute to cytotoxicity.[10]

  • Positive Control: A compound with a known and well-characterized cytotoxic mechanism should be used to confirm that the assay is performing as expected.[11][12] The choice of positive control can be assay-dependent (e.g., doxorubicin or paclitaxel for anticancer screening, sodium lauryl sulfate for general cytotoxicity).[1]

  • Untreated Control: This consists of cells in culture medium only and represents 100% cell viability.

  • Blank Control: Wells containing only culture medium (and the assay reagents) are used to measure background absorbance/fluorescence.[10]

Dose-Response and Incubation Time

Cytotoxicity should be assessed over a range of concentrations of this compound to determine the dose-dependent effect and to calculate key parameters like the IC50 (the concentration that inhibits 50% of cell viability). A preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 1 mM) is recommended. The incubation time will depend on the assay and the expected mechanism of action, but typically ranges from 24 to 72 hours.[7]

PART 2: Core Cytotoxicity Assays - A Multi-Parametric Approach

No single assay can provide a complete picture of cytotoxicity. Therefore, a battery of tests measuring different cellular endpoints is recommended. Here, we detail protocols for three fundamental assays that probe cell metabolic activity, membrane integrity, and the induction of apoptosis.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[13] Viable cells contain mitochondrial reductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in a 96-well plate incubate_24h_attach Incubate for 24h (allow attachment) seed_cells->incubate_24h_attach add_compound Add serial dilutions of This compound incubate_24h_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt Incubate for 4h (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Carefully remove the medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The LDH assay is another common method for assessing cytotoxicity. It is based on the principle that lactate dehydrogenase, a stable cytosolic enzyme, is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Sample Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition setup_plate Seed and treat cells with compound in a 96-well plate as per MTT protocol centrifuge_plate Centrifuge the plate (e.g., 250 x g for 4 min) setup_plate->centrifuge_plate transfer_supernatant Transfer supernatant to a new 96-well plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH reaction mixture to each well transfer_supernatant->add_reaction_mix incubate_rt Incubate at room temperature (protected from light) add_reaction_mix->incubate_rt add_stop_solution Add stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance Apoptosis_Pathway compound This compound (or other cytotoxic stimulus) cell_stress Cellular Stress compound->cell_stress apoptosis_pathway Apoptotic Signaling Pathway Activated cell_stress->apoptosis_pathway caspase_activation Activation of Caspase-3 and Caspase-7 apoptosis_pathway->caspase_activation substrate_cleavage Cleavage of DEVD substrate (in assay reagent) caspase_activation->substrate_cleavage DEVD tetrapeptide sequence signal Luminescent or Fluorescent Signal substrate_cleavage->signal

Sources

Application Notes and Protocols for Testing Enzyme Inhibition with 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide as an Enzyme Inhibitor

This compound belongs to the sulfonamide class of chemical compounds. This structural feature is of high significance in pharmacology and drug discovery, as the sulfonamide moiety is a well-established zinc-binding group. This allows it to interact with and inhibit metalloenzymes, most notably the carbonic anhydrases (CAs).[1]

The human body expresses 15 isoforms of carbonic anhydrase, 12 of which are catalytically active.[2][3] These enzymes play a crucial role in a wide range of physiological processes, including pH regulation, CO2 transport, respiration, and bone resorption.[4][5][6] Dysregulation of CA activity has been implicated in a variety of diseases. For instance, overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with the progression of various cancers, making them attractive targets for therapeutic intervention.[7][8] Consequently, the development of isoform-selective CA inhibitors is an area of intense research.[2][3][9]

Given that this compound possesses the key benzenesulfonamide scaffold known to inhibit CAs, it is a compound of interest for its potential as a carbonic anhydrase inhibitor.[1][10] This document provides a comprehensive protocol to screen for and characterize the inhibitory activity of this compound, using a common and robust spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate (pNPA).[11] This assay is widely applicable for initial screening and determination of inhibitor potency, such as the half-maximal inhibitory concentration (IC50).

Principle of the Assay

While the primary physiological function of carbonic anhydrase is the reversible hydration of carbon dioxide, many CA isoforms also exhibit esterase activity.[11] This allows for a convenient colorimetric assay to determine the enzyme's activity. In this protocol, we will utilize the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA), a colorless substrate, into p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation can be monitored by measuring the increase in absorbance at 400-405 nm. In the presence of an effective inhibitor like this compound, the rate of this reaction will decrease in a concentration-dependent manner. This principle allows for the quantitative determination of the inhibitor's potency.

Materials and Reagents

ReagentSupplier (Example)Purpose
This compoundVariesTest inhibitor
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichEnzyme for inhibition studies (other isoforms can be substituted)
p-Nitrophenyl acetate (pNPA)Sigma-AldrichSubstrate for the colorimetric assay
Acetazolamide (AZA)Sigma-AldrichPositive control inhibitor
Tris-HCl buffer (50 mM, pH 7.4)VariesAssay buffer to maintain a stable pH
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the test compound and control inhibitor
96-well clear, flat-bottom microplatesVariesReaction vessel for the assay
Multichannel pipettes and sterile, filtered pipette tipsVariesFor accurate liquid handling
Microplate readerVariesTo measure absorbance at 400-405 nm in kinetic or endpoint mode
Deionized water (ddH2O)In-houseFor preparing buffers and solutions

Experimental Workflow

The overall experimental workflow for determining the inhibitory potential of this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Controls & Test Compound) prep_reagents->plate_setup prep_inhibitor Prepare Inhibitor Stock & Dilutions (this compound) prep_inhibitor->plate_setup pre_incubation Enzyme-Inhibitor Pre-incubation (15 min at RT) plate_setup->pre_incubation reaction_init Initiate Reaction (Add pNPA Substrate) pre_incubation->reaction_init read_plate Kinetic Measurement (Absorbance at 405 nm) reaction_init->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 ic50_curve title IC50 Determination xlabel Log [Inhibitor] ylabel % Inhibition point1 point2 point1->point2 point3 point2->point3 point4 point3->point4 ic50_label IC50 point3->ic50_label point5 point4->point5 fifty_percent 50% fifty_percent->point3

Figure 2: Representative dose-response curve for IC50 determination.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls are essential:

  • Blank (No Enzyme) Control: This accounts for the spontaneous, non-enzymatic hydrolysis of pNPA. The rate observed in these wells should be subtracted from all other measurements.

  • 100% Activity (No Inhibitor) Control: This represents the maximal rate of the enzymatic reaction under the assay conditions and serves as the reference for calculating percentage inhibition.

  • Positive Control (Acetazolamide): Acetazolamide is a well-characterized, potent inhibitor of carbonic anhydrases. Including a dose-response curve for acetazolamide validates the assay's ability to detect inhibition and provides a benchmark for comparing the potency of the test compound.

  • DMSO Control: Since the test compound is dissolved in DMSO, it is crucial to ensure that the final concentration of DMSO in the assay does not significantly affect enzyme activity. The 100% activity control serves this purpose.

Advanced Studies: Elucidating the Mechanism of Inhibition

Once the inhibitory activity of this compound has been confirmed, further studies can be conducted to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This typically involves measuring the initial reaction rates at various concentrations of both the substrate (pNPA) and the inhibitor. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by global non-linear regression fitting to different kinetic models. [12][13]

Conclusion

This application note provides a robust and reliable protocol for assessing the enzyme inhibitory potential of this compound, with a primary focus on carbonic anhydrase as a likely target. By following this detailed methodology and incorporating the necessary controls, researchers can obtain accurate and reproducible data on the compound's potency. These findings will be crucial for understanding its mechanism of action and for guiding further research in drug development.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to human carbonic anhydrases: an update on the design of isoform-specific modulators of activity. Chemical reviews, 112(8), 4421–4468.
  • Supuran, C. T. (2016). Carbonic anhydrases as disease markers.
  • Tars, K., & Supuran, C. T. (2021). Carbonic Anhydrase XII Functions in Health and Disease. International journal of molecular sciences, 22(16), 8533.
  • Giel-Pietraszuk, M., & Barciszewski, J. (2020). Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors. International journal of molecular sciences, 21(24), 9579.
  • Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. The Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 89(23), 6311-6312.
  • Dolittle, D. (2023). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle.
  • Rutkauskas, K., Zubrienė, A., Smirnov, A., Kazokaitė, J., Morkūnaitė, V., Čapkauskaitė, E., ... & Matulis, D. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
  • Wikipedia contributors. (2024, November 26). Carbonic anhydrase. In Wikipedia, The Free Encyclopedia. Retrieved December 30, 2025, from [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). The carbonic anhydrases in health and disease.
  • Nocentini, A., & Supuran, C. T. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS medicinal chemistry letters, 5(7), 815-820.
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  • Riniker, S., & Landrum, G. A. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS omega, 6(4), 2649-2661.
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  • Basran, J. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 50-53.
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Application Note & Protocol: Preparation of Stock Solutions for Poorly Soluble Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfonamides represent a critical class of synthetic antimicrobial agents, yet their therapeutic potential is often hampered by poor aqueous solubility. This characteristic presents significant challenges in preclinical research and drug development, where accurate and reproducible in vitro and in vivo assays depend on completely solubilized test compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of stock solutions for poorly soluble sulfonamides. We will delve into the physicochemical principles governing their solubility and present validated, step-by-step protocols using co-solvents and pH adjustment. Furthermore, this guide emphasizes the importance of solution stability and validation to ensure data integrity.

Introduction: The Sulfonamide Solubility Challenge

Sulfonamides are weak acids, characterized by the presence of an ionizable sulfonamide group (-SO₂NH-). Their solubility is highly dependent on the pH of the medium. At pH values below their pKa, the molecule remains in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide group deprotonates, forming a more soluble anionic salt. However, many sulfonamides exhibit extremely low intrinsic solubility, making it difficult to prepare concentrated stock solutions even with pH manipulation.

Factors contributing to the poor solubility of sulfonamides include:

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state require significant energy to overcome during dissolution.

  • Molecular Hydrophobicity: The presence of aromatic rings and other nonpolar moieties reduces the affinity for aqueous solvents.

  • Amphoteric Nature: Some sulfonamides possess both acidic and basic functional groups, leading to complex solubility profiles and the formation of zwitterions at their isoelectric point, which often corresponds to the point of minimum solubility.

Principles of Solubility Enhancement for Sulfonamides

To overcome these challenges, two primary strategies are employed: the use of organic co-solvents and pH adjustment.

Co-solvency

Organic solvents that are miscible with water can increase the solubility of non-polar compounds by reducing the polarity of the solvent system. For sulfonamides, common co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for hydrophobic molecules.

pH Adjustment

Exploiting the acidic nature of the sulfonamide group is a powerful method for enhancing solubility. By increasing the pH of the aqueous medium above the pKa of the sulfonamide, the equilibrium shifts towards the formation of the more soluble anionic salt. This is typically achieved by adding a base, such as sodium hydroxide (NaOH).

Figure 1: pH-dependent equilibrium of sulfonamides.

Protocols for Stock Solution Preparation

The choice of method depends on the specific sulfonamide and the requirements of the downstream application. It is crucial to start with a small amount of the compound to test solubility before scaling up.

Protocol 1: Using an Organic Co-solvent (e.g., DMSO)

This method is suitable for preparing highly concentrated stock solutions for in vitro assays where the final concentration of the organic solvent will be low enough to not affect the experimental system (typically <0.5%).

Materials:

  • Sulfonamide compound

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of the sulfonamide powder and place it in a sterile vial.

  • Solvent Addition: Add a small volume of DMSO to the vial. For example, to prepare a 10 mM stock solution from a compound with a molecular weight of 300 g/mol , add 1 mL of DMSO to 3 mg of the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Warming (Optional): If the compound does not fully dissolve, warm the solution to 37°C for 10-15 minutes, with intermittent vortexing. This can help overcome the activation energy of dissolution. Caution: Ensure the compound is stable at this temperature.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH Adjustment for Aqueous Solutions

This method is ideal for applications requiring a low concentration of organic solvents, such as in vivo studies.

Materials:

  • Sulfonamide compound

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH-indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Initial Suspension: Weigh the sulfonamide powder and add it to a beaker or flask containing approximately 80% of the final desired volume of purified water.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise to the suspension. Monitor the pH continuously.

  • Dissolution: As the pH increases above the pKa of the sulfonamide, the powder will begin to dissolve. Continue adding NaOH until all of the solid has dissolved and the solution is clear. The target pH should generally be 1.5-2 units above the compound's pKa.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.

  • Final pH Check: Measure the final pH of the stock solution.

  • Sterilization and Storage: If required for cell-based assays, sterilize the solution by filtering it through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -20°C for long-term storage.

Figure 2: Decision workflow for preparing sulfonamide stock solutions.

Validation and Quality Control

It is critical to validate the prepared stock solutions to ensure the accuracy of experimental results.

Parameter Method Purpose
Concentration UV-Vis Spectroscopy, HPLCTo confirm the actual concentration of the sulfonamide in the solution.
Purity/Integrity HPLC, LC-MSTo check for any degradation of the compound during the dissolution process.
Solubility Visual Inspection, Light ScatteringTo ensure no precipitation has occurred, especially after freeze-thaw cycles.

Troubleshooting

Problem Possible Cause Solution
Compound precipitates after dilution in buffer. The pH of the buffer is below the pKa of the sulfonamide, causing it to convert back to its non-ionized, insoluble form.Ensure the final pH of the assay medium is high enough to maintain solubility. Alternatively, use a higher percentage of co-solvent if the assay permits.
Compound does not dissolve in DMSO. The compound may have extremely low intrinsic solubility or has degraded.Try gentle warming (37°C). If it still does not dissolve, a different solvent system may be required. Verify the purity of the compound.
Solution color changes over time. The compound may be unstable in the chosen solvent or at the storage temperature.Perform stability studies using HPLC to assess degradation. Store at a lower temperature or prepare fresh solutions before use.

Conclusion

The successful preparation of stock solutions for poorly soluble sulfonamides is a critical first step for reliable and reproducible research. By understanding the physicochemical properties of these compounds and applying systematic dissolution strategies such as co-solvency and pH adjustment, researchers can overcome the challenges posed by their poor solubility. The protocols and troubleshooting guide provided in this application note offer a robust framework for handling these important therapeutic agents.

References

  • Oviedo, M., Grbic, J., & Zaro, J. L. (2021). Drug Solubilization and Formulation. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Anderson, B. D. (2010). pH-Solubility Profiles of Ionizable Drugs. In Solubility of Long-Chain Compounds (pp. 159-224). John Wiley & Sons, Inc. Available at: [Link]

Introduction: The Versatility of Benzenesulfonamides and the Imperative for Rigorous In Vivo Design

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed framework for designing and executing robust in vivo experimental plans for benzenesulfonamide drug candidates. The structure is designed to be logical and comprehensive, moving from foundational principles to specific, detailed protocols. The emphasis is on the rationale behind experimental choices to ensure scientific integrity and the generation of reliable, translatable data.

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide range of therapeutic agents.[1] This structural motif is found in drugs targeting a variety of conditions, including cancer, glaucoma, epilepsy, inflammation, and bacterial infections.[1][2][3][4] The therapeutic diversity of this class stems from its ability to inhibit various key enzymes and receptors, such as:

  • Carbonic Anhydrases (CAs): Crucial for developing diuretics, anti-glaucoma, and anti-epileptic agents. More recently, inhibition of tumor-associated isoforms like CA IX and XII has become a promising anticancer strategy.[1][5][6]

  • Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 provides potent anti-inflammatory effects with a potentially better safety profile than non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9]

  • Vasopressin Receptors: Antagonists are used to treat conditions like hyponatremia and heart failure.[10][11][12][13]

  • Other Targets: This versatile scaffold has been adapted to inhibit HIV-1 capsid proteins, perforin in transplant rejection, and bacterial dihydropteroate synthetase.[2][14][15][16]

Given this mechanistic diversity, a one-size-fits-all approach to in vivo testing is inadequate. A well-designed experimental plan is critical to accurately assess the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a novel benzenesulfonamide candidate. This guide provides the principles and detailed protocols necessary to navigate this crucial phase of drug development.

Section 1: Foundational Principles of In Vivo Study Design

The transition from in vitro assays to in vivo models is a pivotal step. It is the first opportunity to understand how a drug candidate behaves in a complex biological system, subject to the processes of absorption, distribution, metabolism, and excretion (ADME).

GLP vs. Non-GLP Toxicology Studies

A primary consideration in preclinical development is the regulatory framework under which a study is conducted. The choice between Good Laboratory Practice (GLP) and non-GLP studies depends on the developmental stage of the drug candidate.

  • Non-GLP Studies: These are typically performed during the early research and discovery phases.[17][] They offer greater flexibility in study design and are more cost-effective, making them ideal for screening candidates, gathering initial safety and efficacy data, and making early go/no-go decisions.[17][][19] While less rigid, these studies must still generate high-quality, reliable data to be valuable.[20]

  • GLP Studies: These studies adhere to strict regulatory guidelines established by agencies like the U.S. Food and Drug Administration (FDA).[17][] GLP compliance is mandatory for nonclinical safety studies intended to support an Investigational New Drug (IND) application.[20][21] They require extensive documentation, stringent quality control, and are subject to regulatory audits to ensure data integrity and reliability.[17]

The typical progression involves using flexible, cost-effective non-GLP studies for initial characterization and candidate selection, followed by definitive GLP-compliant toxicology studies for the lead candidate.[19]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted with the highest regard for animal welfare and in accordance with institutional and national guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC) in the United States. Key principles include the "3Rs":

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

  • Refinement: Minimizing any potential pain, suffering, or distress.

Proper training in animal handling, dosing techniques, and blood collection is paramount to ensure both animal welfare and data quality.[22][23]

Section 2: Animal Model Selection and Pre-Dosing Procedures

The selection of an appropriate animal model is critical for the clinical relevance of the study. For most early-stage studies of benzenesulfonamides, mice and rats are the species of choice due to their well-characterized biology, genetic tractability, and availability of disease models.

Mechanism-Relevant Disease Models

The choice of model must be driven by the drug's proposed mechanism of action.

Target ClassPotential In Vivo ModelSpeciesRationale
Carbonic Anhydrase (CA) Audiogenic Seizure ModelDBA/2 MiceThese mice are genetically susceptible to seizures induced by sound, providing a robust model to test the anticonvulsant activity of CA inhibitors.[24]
Carbonic Anhydrase (CA) Colitis-Associated Visceral Pain ModelRatsInhibition of CA IV has been shown to reduce visceral pain in chemically-induced colitis models.[25]
Cyclooxygenase-2 (COX-2) Carrageenan-Induced Paw EdemaRatsThis is a classic, acute model of inflammation where the swelling of the rat paw after carrageenan injection is measured to assess the efficacy of anti-inflammatory agents.[26]
Cyclooxygenase-2 (COX-2) FGF-2-Induced Corneal AngiogenesisRatsThis model assesses the anti-angiogenic properties of COX-2 inhibitors, which is relevant for their application in oncology.[27]
Vasopressin V2 Receptor Hyperhomocysteinemia-Induced Myocardial FibrosisRatsThis model evaluates the ability of V2 receptor antagonists to attenuate myocardial fibrosis in a model of heart failure.[28]
Dose Formulation and Vehicle Selection

The vehicle used to dissolve or suspend the drug candidate must be inert and non-toxic at the administered volume. The formulation should be optimized for the chosen route of administration to ensure stability and bioavailability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80, DMSO, or polyethylene glycol (PEG). It is crucial to run a vehicle-only control group in all studies to isolate the effect of the drug candidate.

Section 3: Pharmacokinetic (PK) Studies

The primary goal of a PK study is to characterize the ADME profile of a drug candidate. This information is essential for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies. A typical PK study involves administering the drug and collecting blood samples at various time points to measure the drug concentration in plasma.

PK_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_modeling Modeling & Interpretation DosePrep Dose Formulation & Vehicle Selection Dosing Drug Administration (e.g., IV, PO) DosePrep->Dosing AnimalPrep Animal Acclimatization & Fasting (if applicable) AnimalPrep->Dosing BloodColl Serial Blood Collection (e.g., Saphenous Vein) Dosing->BloodColl Time points: 0, 5, 15, 30 min 1, 2, 4, 8, 24 hr SampleProc Plasma Separation (Centrifugation) BloodColl->SampleProc Bioanalysis LC-MS/MS Analysis of Drug Concentration SampleProc->Bioanalysis PK_Model PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Model Interpretation Dose Regimen Selection for Efficacy/Tox Studies PK_Model->Interpretation PD_Efficacy_Workflow cluster_prep Study Setup cluster_dosing Treatment Phase cluster_endpoints Endpoint Analysis cluster_analysis Data Interpretation Model Disease Model Induction (e.g., Carrageenan Injection) Grouping Animal Randomization into Groups Model->Grouping Dosing Administer Drug, Vehicle, & Positive Control Grouping->Dosing Vehicle, Drug (Low, Mid, High), Positive Control Monitoring Clinical Observations & Body Weight Dosing->Monitoring Biomarker Target Engagement Biomarkers (e.g., PGE2 levels) Dosing->Biomarker Efficacy Efficacy Readout (e.g., Paw Volume) Monitoring->Efficacy Tox Terminal Tissue Collection (Histopathology) Efficacy->Tox Stats Statistical Analysis Efficacy->Stats PKPD PK/PD Correlation & Dose-Response Modeling Biomarker->PKPD Stats->PKPD

Figure 2: General workflow for a pharmacodynamic (PD) and efficacy study.

Mechanism Example: COX-2 Inhibition

Many benzenesulfonamide derivatives are designed as selective COX-2 inhibitors. [7]COX-2 is an enzyme induced during inflammation that catalyzes the production of prostaglandins (PGs), which mediate pain and swelling. [8]

COX2_Pathway Inflammation Inflammatory Stimuli (e.g., Carrageenan) COX2_Induction COX-2 Enzyme Induction Inflammation->COX2_Induction PGs Prostaglandins (PGE2) (Pain, Swelling) COX2_Induction->PGs Catalyzes AA Arachidonic Acid AA->COX2_Induction Drug Benzenesulfonamide COX-2 Inhibitor Drug->COX2_Induction Inhibits

Figure 3: Simplified pathway of COX-2-mediated inflammation and its inhibition.

Protocol 4.1: Efficacy in Rat Carrageenan-Induced Paw Edema Model

This protocol assesses the anti-inflammatory activity of a benzenesulfonamide COX-2 inhibitor.

A. Study Groups (n=8-10 rats/group):

  • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO)

  • Group 2: Drug Candidate (Low Dose, PO)

  • Group 3: Drug Candidate (Mid Dose, PO)

  • Group 4: Drug Candidate (High Dose, PO)

  • Group 5: Positive Control (e.g., Celecoxib, PO)

B. Procedure:

  • Administer the respective treatments (vehicle, drug candidate, or positive control) via oral gavage.

  • One hour after dosing, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at several time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

C. Endpoint Analysis:

  • Primary Endpoint: Reduction in paw volume (edema).

  • Secondary (Biomarker) Endpoint: At the end of the study, paw tissue can be collected to measure levels of PGE2, a direct product of COX-2 activity, to confirm target engagement.

Section 5: Toxicology and Safety Pharmacology

Toxicology studies are essential to identify potential adverse effects and determine a safe dose range for human trials. These are typically conducted under GLP guidelines for IND submission. [20]

Study Design

A common initial toxicology study is a 7-day or 14-day repeat-dose study in two species (one rodent, one non-rodent).

Toxicology_Workflow cluster_prep Study Setup cluster_dosing Dosing & Observation Phase (e.g., 14 Days) cluster_endpoints Terminal Phase cluster_analysis Analysis & Reporting Grouping Animal Randomization (Male & Female) Dosing Daily Dosing (Vehicle, Low, Mid, High) Grouping->Dosing Monitoring Daily Clinical Observations Mortality/Morbidity Checks Weekly Body Weights & Food Consumption Dosing->Monitoring ClinPath Clinical Pathology (Hematology, Serum Chemistry) Monitoring->ClinPath Necropsy Gross Necropsy & Organ Weights ClinPath->Necropsy Histo Histopathology of Key Tissues Necropsy->Histo Analysis Data Analysis Histo->Analysis NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Analysis->NOAEL Report Final GLP Report NOAEL->Report

Figure 4: Workflow for a general repeat-dose toxicology study.

Key Assessments in Toxicology Studies: [19]* Clinical Observations: Daily checks for any changes in appearance, behavior, or activity.

  • Body Weight and Food Consumption: Measured regularly as indicators of general health.

  • Clinical Pathology: Blood and urine are analyzed at the end of the study to assess effects on organ function (e.g., liver, kidneys) and the hematopoietic system.

  • Gross Necropsy and Organ Weights: At termination, all animals are examined for macroscopic abnormalities, and key organs are weighed.

  • Histopathology: Tissues from major organs are preserved, sectioned, stained, and examined under a microscope by a veterinary pathologist to identify any cellular-level changes.

Some sulfonamides are known to potentially cause adverse effects such as haemolytic anaemia or idiosyncratic reactions, which may be linked to metabolic pathways. [2][29]Therefore, careful evaluation of hematology and liver function is particularly important during toxicological assessment.

Section 6: Data Analysis and PK/PD Relationship

The ultimate goal is to integrate the data from all studies to build a comprehensive understanding of the drug candidate. Establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial for predicting a clinically effective dosing regimen. [14][16]This involves correlating a PK parameter (like drug concentration over time, or AUC) with a PD or efficacy endpoint (like percent inhibition of paw edema or tumor growth). A strong PK/PD relationship demonstrates that the drug's exposure is driving its therapeutic effect and is a key milestone in preclinical development. [14][16]

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  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021-07-30). ResearchGate. Retrieved from [Link]

  • 080901 The Coxibs, Selective Inhibitors of Cyclooxygenase-2. (2001-08-09). Stanford Medicine.

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Optimizing Purity and Solid-State Form: Application Notes and Protocols for the Crystallization of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the crystallization of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific principles and field-proven insights to empower researchers in obtaining high-purity crystalline material with the desired solid-state properties.

The control of crystallization is a critical aspect of drug development, influencing purity, stability, bioavailability, and manufacturability. For sulfonamides, a class of compounds known for their therapeutic importance and tendency to exhibit polymorphism, a well-designed crystallization process is paramount.[1][2] This guide will explore various techniques to achieve this for this compound.

Physicochemical Properties: The Foundation of Crystallization Design

A thorough understanding of the physicochemical properties of this compound is the starting point for developing any crystallization protocol. While specific experimental data for this particular molecule is not widely published, we can infer initial parameters from its structural parent, 4-aminobenzenesulfonamide, and other closely related analogues.

Key Properties of 4-aminobenzenesulfonamide (for reference):

PropertyValueSource
Melting Point165-166 °C[1]
Solubility (Cold)Slightly soluble in water, ethanol, methanol, ether, acetone[1]
Solubility (Hot)Soluble in boiling water[1]

It is highly recommended that researchers experimentally determine the melting point and solubility of their specific batch of this compound in a range of solvents to establish a robust starting point for optimization. The presence of the 3,4-dimethylphenyl group is expected to increase the lipophilicity of the molecule compared to the parent 4-aminobenzenesulfonamide, which will influence its solubility profile.

Understanding Polymorphism in Sulfonamides:

Sulfonamides are well-documented to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties.[1][2] These differences arise from variations in the crystal lattice packing and intermolecular interactions, primarily hydrogen bonding involving the sulfonamide group and π-π stacking of the aromatic rings. Controlling polymorphism is crucial as different polymorphs can have varying solubility, stability, and bioavailability. The crystallization conditions, such as the choice of solvent, cooling rate, and degree of supersaturation, play a significant role in determining which polymorphic form is obtained.

Strategic Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent for recrystallization should exhibit a significant difference in the solubility of the compound at elevated temperatures compared to room or sub-ambient temperatures.

A systematic solvent screening is the first and most crucial experimental step. This involves testing the solubility of a small amount of this compound in a variety of solvents with different polarities.

Table of Common Solvents for Screening:

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good for polar compounds, often used as an anti-solvent.
Methanol5.165Good solvent for many polar organic molecules.
Ethanol4.378Similar to methanol, often a good starting point.
Acetone5.156A versatile polar aprotic solvent.
Ethyl Acetate4.477A moderately polar solvent.
Toluene2.4111A non-polar aromatic solvent.
Heptane0.198A non-polar aliphatic solvent, often used as an anti-solvent.

Protocol for Solvent Screening:

  • Place a small, known amount (e.g., 10-20 mg) of this compound into several small vials.

  • To each vial, add a small, measured volume (e.g., 0.5 mL) of a different solvent from the screening table.

  • Agitate the vials at room temperature and observe for dissolution.

  • If the compound does not dissolve at room temperature, gently heat the vial while observing for dissolution. Note the approximate temperature at which the solid dissolves.

  • For solvents in which the compound dissolved upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will show a significant amount of precipitate upon cooling.

Crystallization Protocols: A Practical Guide

Based on the principles of solubility and the potential for polymorphism, several crystallization techniques can be employed for this compound.

Single Solvent Recrystallization

This is the simplest method and should be the first approach if a suitable solvent is identified during screening.

Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Experimental Workflow for Single Solvent Recrystallization

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Drying A Crude Compound C Dissolve in Minimal Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if necessary) C->D E Slow Cooling to Room Temperature D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for single solvent recrystallization.

Solvent/Anti-Solvent Crystallization

This technique is particularly useful when a single solvent does not provide a sufficient yield or when the compound "oils out" during cooling. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

Protocol:

  • Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until a slight turbidity (cloudiness) persists.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a mixture of the solvent and anti-solvent), and dry the crystals as described in the single solvent method.

Experimental Workflow for Solvent/Anti-Solvent Crystallization

G cluster_0 Preparation cluster_1 Process cluster_2 Crystallization & Isolation A Compound C Dissolve in Good Solvent A->C B Select Good Solvent & Anti-Solvent B->C D Add Anti-Solvent to Turbidity C->D E Warm to Clear Solution D->E F Slow Cooling E->F G Vacuum Filtration F->G H Wash & Dry G->H I Pure Crystals H->I

Caption: Workflow for solvent/anti-solvent crystallization.

Slow Evaporation

This method can often yield high-quality single crystals suitable for X-ray diffraction. It is particularly useful for small amounts of material.

Protocol:

  • Dissolution: Dissolve the compound in a suitable solvent at room temperature to create a solution that is close to saturation. The solvent should be relatively volatile.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Place the filtered solution in a loosely covered container (e.g., a vial with a perforated cap) in a vibration-free location.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and dry the crystals.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's solubility is too high at the crystallization temperature, or the solution is too concentrated. The cooling rate may be too fast.- Use a more dilute solution. - Cool the solution more slowly. - Try a different solvent or a solvent/anti-solvent system. - Scratch the inside of the flask with a glass rod to induce nucleation.
No Crystal Formation The solution is not sufficiently supersaturated.- Concentrate the solution by evaporating some of the solvent. - Add a seed crystal of the desired compound. - Add an anti-solvent. - Cool the solution to a lower temperature.
Poor Crystal Quality The cooling rate was too fast, or the solution was agitated during crystal growth.- Allow the solution to cool more slowly and remain undisturbed. - Consider a different crystallization technique, such as slow evaporation.
Low Yield The compound has significant solubility in the cold mother liquor.- Ensure the solution is cooled to a sufficiently low temperature. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Concentrate the mother liquor to obtain a second crop of crystals.

Conclusion

The crystallization of this compound is a critical step in its purification and solid-state characterization. By systematically screening solvents and applying the appropriate crystallization techniques, researchers can obtain high-purity material with controlled crystalline form. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful crystallization of this and other related sulfonamide compounds. It is imperative to combine these methodologies with careful experimental observation and analytical characterization to achieve optimal results.

References

  • ChemBK. 4-aminobenzenesulfonamide. Available at: [Link]

Sources

Harnessing 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide for Anti-Influenza Virus Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The persistent global threat of influenza, exacerbated by the emergence of drug-resistant strains, necessitates the exploration of novel antiviral agents. Sulfonamide derivatives have emerged as a promising class of compounds, with demonstrated activity against various influenza virus targets.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a representative aryl sulfonamide, in anti-influenza research. We present a structured, multi-stage workflow, from initial cytotoxicity profiling to robust antiviral efficacy testing and preliminary mechanistic investigation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating Sulfonamides

Influenza viruses are responsible for significant annual morbidity and mortality worldwide.[1] Current antiviral therapies primarily target the M2 ion channel and the neuraminidase (NA) enzyme.[3] However, the high mutation rate of the virus leads to resistance, compelling the scientific community to identify new therapeutic avenues.[4]

The viral hemagglutinin (HA) protein, which mediates viral entry into host cells, and the neuraminidase (NA) enzyme, crucial for the release of progeny virions, remain top targets for antiviral drug development.[3][5] Aryl sulfonamides have shown potential as inhibitors of both these critical viral components. Certain sulfonamides can inhibit the entry of diverse influenza A viruses by targeting the HA protein, while others have been engineered as potent NA inhibitors.[1][2][6] this compound serves as a valuable candidate for screening and characterization due to its core sulfonamide structure. This document outlines the necessary protocols to assess its potential as an anti-influenza agent.

Compound Profile: this compound
  • Chemical Structure: (A representative structure is shown below)

    Chemical structure of this compound (Note: This is a placeholder image for the chemical structure.)
  • Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₂SPubChem
Molecular Weight276.36 g/mol [7]
ClassAryl Sulfonamide-
SolubilitySoluble in DMSOStandard Practice
Hypothesized Mechanisms of Action

Based on existing literature for related compounds, this compound could inhibit the influenza virus via one of two primary mechanisms, making it a versatile candidate for investigation.

  • Mechanism A: Inhibition of Viral Entry (Hemagglutinin Targeting) : The compound may bind to the HA protein, preventing the conformational changes required for the fusion of the viral envelope with the endosomal membrane.[1][3] This traps the virus within the endosome, halting the infection before the viral genome is released into the cytoplasm.

  • Mechanism B: Inhibition of Viral Release (Neuraminidase Targeting) : The sulfonamide moiety could interact with the active site of the NA enzyme.[5][8] By inhibiting NA, the compound would prevent the cleavage of sialic acid from host cell receptors, causing newly formed virions to aggregate on the cell surface and preventing their release and spread.[4]

Influenza_Lifecycle cluster_cell Host Cell endosome Endosome nucleus Replication & Transcription (Nucleus) endosome->nucleus vRNP Release assembly Virion Assembly (Golgi/Membrane) nucleus->assembly Viral Proteins & vRNA budding Budding Progeny Virus assembly->budding release Release budding->release virus Influenza Virus attachment Attachment (HA binds Sialic Acid) virus->attachment entry Endocytosis attachment->entry entry->endosome ha_inhibitor HA Inhibition (Compound Action A) ha_inhibitor->entry na_inhibitor NA Inhibition (Compound Action B) na_inhibitor->release

Figure 1. Potential inhibition points for the test compound in the influenza virus lifecycle.

Experimental Workflow Overview

A systematic approach is critical to robustly characterize a novel antiviral compound. The following workflow ensures that foundational data on safety and efficacy are established before proceeding to more complex mechanistic studies.

Workflow cluster_mech Mechanistic Assays start Start: Prepare Compound Stock Solution cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity cpe_assay Protocol 2: CPE Reduction Assay Determine EC50 cytotoxicity->cpe_assay Use concentrations well below CC50 plaque_assay Protocol 3: Viral Plaque Reduction Assay Confirm EC50 & Calculate SI cpe_assay->plaque_assay Confirm antiviral hit hi_assay Protocol 4a: Hemagglutination Inhibition Assay plaque_assay->hi_assay Investigate Mechanism na_assay Protocol 4b: Neuraminidase Inhibition Assay plaque_assay->na_assay Investigate Mechanism end Conclusion: Compound Characterized hi_assay->end na_assay->end

Figure 2. Recommended experimental workflow for antiviral characterization.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle of the Assay: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells.[9] The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).[10]

Materials:

  • This compound

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[10]

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in serum-free DMEM, starting from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., ~1 µM).

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the various compound dilutions to the wells in triplicate.

    • Controls: Include "cells-only" wells (medium only) as a negative control for 100% viability and wells with a known cytotoxic agent or high concentration of DMSO as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, mirroring the duration of the planned antiviral assays.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells-only" control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Antiviral Efficacy - Plaque Reduction Assay

Principle of the Assay: The plaque reduction assay is the gold standard for determining the efficacy of an antiviral compound.[11] It measures the ability of a compound to inhibit the production of infectious virus particles.[12] A viral plaque is a localized area of cell death resulting from viral infection and replication.[11] The number of plaques is proportional to the quantity of infectious virus. An effective antiviral will reduce the number or size of these plaques.[13]

Materials:

  • MDCK cells

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • Test compound at non-toxic concentrations (determined from Protocol 1)

  • Infection Medium: Serum-free MEM with 2 µg/mL TPCK-trypsin

  • Overlay Medium: 2X MEM mixed 1:1 with 1.6% Avicel, containing 2 µg/mL TPCK-trypsin[14]

  • 4% Formalin (for fixing)

  • Crystal Violet solution (for staining)

  • 12-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer (approx. 3 x 10⁵ cells/well). Incubate for 24 hours.[15]

  • Virus Dilution: Prepare a serial 10-fold dilution of the influenza virus stock in infection medium. The target is to use a dilution that will produce 50-100 plaques per well.[14]

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 100 µL of the diluted virus and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[13]

  • Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum.

  • Overlay Application: Immediately add 1 mL of overlay medium containing the desired concentration of the test compound (or vehicle control) to each well.

    • Controls: Include a "virus-only" control (no compound), a "cells-only" control (no virus or compound), and a positive control (e.g., Oseltamivir).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Fixation and Staining:

    • Gently remove the overlay medium.

    • Fix the cells by adding 1 mL of 4% formalin to each well for 30 minutes.[14]

    • Remove the formalin, wash with water, and stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash away the excess stain with water and allow the plate to dry.

  • Plaque Counting: Count the number of clear zones (plaques) in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the "virus-only" control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the 50% effective concentration (EC50).

    • Calculate the Selectivity Index (SI) as CC50 / EC50 . A higher SI value indicates a more promising therapeutic window.[16]

Data Presentation:

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound[Insert Value][Insert Value][Insert Value]
Oseltamivir (Control)>100[Insert Value]>[Value]

Protocol 3: Mechanistic Insight - Hemagglutination Inhibition (HI) Assay

Principle of the Assay: This assay determines if the compound interferes with the viral HA protein's ability to bind to sialic acid receptors, which are present on the surface of red blood cells (RBCs).[17] In the absence of an inhibitor, the influenza virus will cross-link RBCs, forming a lattice structure that prevents the cells from settling—a process called hemagglutination.[18] If the compound binds to HA and blocks its receptor-binding site, it will inhibit hemagglutination, causing the RBCs to settle and form a distinct "button" at the bottom of the well.[19]

Materials:

  • Test compound

  • Influenza virus stock (standardized to 4-8 Hemagglutination Units (HAU)/50 µL)

  • 1% suspension of chicken or turkey red blood cells (RBCs) in PBS

  • V-bottom 96-well plates

Step-by-Step Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in PBS in a V-bottom 96-well plate (25 µL/well).

  • Virus Addition: Add 25 µL of the standardized virus suspension (containing 4-8 HAU) to each well containing the compound.

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 30 minutes to allow the compound to bind to the virus.[19]

  • RBC Addition: Add 50 µL of the 1% RBC suspension to all wells.

  • Final Incubation: Gently tap to mix and incubate at room temperature for 30-60 minutes.

  • Reading the Results:

    • Positive Result (Inhibition): A sharp, compact button of RBCs at the bottom of the well.

    • Negative Result (No Inhibition): A diffuse lattice of RBCs covering the bottom of the well.

  • Data Analysis: The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

References

  • Sidwell, R. A., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors. Antiviral Research.
  • Lin, Y. P., et al. (2012). Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies. Bio-protocol.
  • Stroganov, O. V., et al. (2021). Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. Molecules. [Link]

  • Kido, H., et al. (2013). Influenza Virus-cell Fusion Inhibition Assay. Bio-protocol.
  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services Blog. [Link]

  • Howard, F. D., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. Journal of Medicinal Chemistry. [Link]

  • Neumann, M., et al. (2005). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Pharmacology. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services.
  • Hong, B. T., et al. (2014). Oseltamivir hydroxamate and acyl sulfonamide derivatives as influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • World Health Organization. (2013). Serological detection of avian influenza A(H7N9)
  • Stroganov, O. V., et al. (2021). Bifunctional Inhibitors of Influenza Virus Neuraminidase: Molecular Design of a Sulfonamide Linker. ResearchGate. [Link]

  • Hong, B. T., et al. (2014). Oseltamivir hydroxamate and acyl sulfonamide derivatives as influenza neuraminidase inhibitors. FluTrackers. [Link]

  • Racaniello, V. (2009). Influenza hemagglutination inhibition assay. Virology Blog. [Link]

  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy. [Link]

  • USDA APHIS. (2014). Supplemental Assay Method for Conducting the Hemagglutination Inhibition Assay for Equine Influenza Antibody. USDA.
  • Howard, F. D., et al. (2021). Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. PubMed. [Link]

  • Honda, T., & Masuda, T. (2020). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. [Link]

  • Hren, M., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Prichard, M. N., et al. (1990). Flow cytometric evaluation of the cytotoxicity of novel antiviral compounds. Cytometry. [Link]

  • Hutchinson, E. (2022). Influenza virus plaque assay. protocols.io. [Link]

  • Dai, J. P., et al. (2020). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology. [Link]

  • Gultyaev, A. (2015). How can I develop good influenza virus plaques using plaque assay? ResearchGate. [Link]

  • Francis, T., & Stuart-Harris, C. H. (1943). SULFONAMIDE CHEMOTHERAPY OF COMBINED INFECTION WITH INFLUENZA VIRUS AND BACTERIA. Journal of Experimental Medicine. [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Flores-Mireles, A. L., et al. (2014). Inhibition of influenza A virus infection in vitro by peptides designed in silico. PLoS ONE. [Link]

  • Yam, W. C., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. International Journal of Molecular Sciences. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Virology Research Services Blog. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]

  • PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Li, S., et al. (2020). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Archiv der Pharmazie. [Link]

  • Clercq, E. D. (2014). Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. Expert Review of Anti-infective Therapy. [Link]

  • Kim, M., et al. (2019). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hayden, F. G., et al. (1994). Anti-influenza virus activity of the neuraminidase inhibitor 4-guanidino-Neu5Ac2en in cell culture and in human respiratory epithelium. Antiviral Research. [Link]

  • Cilibrizzi, A., et al. (2022). Antiviral Peptides as Anti-Influenza Agents. Pharmaceuticals. [Link]

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Decoding Crystal Packing: A Guide to Hirshfeld Surface Analysis of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bond, Into the Crystal

In the landscape of modern drug discovery and development, a profound understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is not merely advantageous; it is critical. The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from diuretics to anticancer drugs. The efficacy, stability, and bioavailability of these drugs are intrinsically linked to their crystalline form, which is governed by a delicate interplay of intermolecular interactions. This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool that offers unprecedented insight into the packing of benzenesulfonamide derivatives in the crystalline state.

Hirshfeld surface analysis moves beyond traditional crystallographic interpretations of individual bond lengths and angles to provide a holistic and quantitative picture of all intermolecular contacts.[1][2] By visualizing and dissecting these interactions, researchers can rationalize observed crystal packing, understand polymorphism, and ultimately, design more effective and stable pharmaceutical solids.[3][4] This document serves as both a theoretical primer and a practical, step-by-step protocol for the application of Hirshfeld surface analysis to benzenesulfonamide derivatives, intended for researchers, scientists, and drug development professionals.

Theoretical Foundation: The Hirshfeld Surface Concept

The Hirshfeld surface is a unique and powerful construct for visualizing and quantifying intermolecular interactions within a crystal.[1][5] It is defined as the region in space where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[5] The "promolecule" is a theoretical construct where the molecule is represented by a sum of spherically-averaged atomic electron densities.[5] This partitioning of space allows for a detailed examination of how neighboring molecules interact with the central molecule.

Several key properties are mapped onto the Hirshfeld surface to provide a rich, multi-faceted analysis:

  • d norm (Normalized Contact Distance): This is the most commonly used property mapped onto the Hirshfeld surface. It is a normalized distance that combines di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm surface is color-coded to highlight different types of contacts:

    • Red regions: Indicate contacts shorter than the sum of the van der Waals radii, representing strong interactions such as hydrogen bonds.[6]

    • White regions: Represent contacts approximately equal to the van der Waals separation.[6]

    • Blue regions: Indicate contacts longer than the van der Waals radii, signifying weaker interactions.[6]

  • Shape Index and Curvedness: These properties provide information about the shape of the surface. The shape index can identify complementary "hollows" and "bumps" that are characteristic of π-π stacking interactions.[7] Curvedness highlights flat regions of the surface, which are also indicative of planar stacking.[7]

  • 2D Fingerprint Plots: These are two-dimensional histograms of di versus de, providing a quantitative summary of all intermolecular contacts on the Hirshfeld surface.[8][9] Each point on the plot represents a specific (di, de) pair, and the color of the point indicates the relative frequency of that contact.[8] These plots can be decomposed to show the contribution of specific atom-atom contacts to the overall crystal packing.

Application in Benzenesulfonamide Drug Development

The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor, making it a key player in directing the supramolecular assembly of benzenesulfonamide derivatives.[3] Hirshfeld surface analysis allows for the precise quantification of these and other weaker interactions, which are crucial for:

  • Polymorph Screening and Control: Different polymorphic forms of a drug can have vastly different physical properties, including solubility and stability.[3] Hirshfeld surface analysis can help to identify and understand the subtle differences in intermolecular interactions that give rise to different polymorphs.

  • Structure-Activity Relationship (SAR) Studies: By correlating the observed intermolecular interactions with biological activity, researchers can gain insights into how crystal packing might influence drug efficacy.

  • Co-crystal Design: Understanding the preferred interaction motifs of a benzenesulfonamide derivative can guide the selection of suitable co-formers for the design of co-crystals with improved physicochemical properties.

Detailed Protocol: Hirshfeld Surface Analysis of a Benzenesulfonamide Derivative using CrystalExplorer

This protocol provides a step-by-step guide for performing a Hirshfeld surface analysis on a benzenesulfonamide derivative using the CrystalExplorer software.[10][11][12][13] A Crystallographic Information File (CIF) is required as the starting point. CIFs for published structures can often be obtained from the Cambridge Structural Database (CSD).[14][15]

Step 1: Importing the Crystal Structure
  • Launch the CrystalExplorer application.

  • Go to File > Open and select the CIF file of the benzenesulfonamide derivative you wish to analyze.

  • The crystal structure will be displayed in the main window. Use the mouse to rotate, zoom, and translate the structure to inspect the molecular packing.

Step 2: Generating the Hirshfeld Surface
  • Select the molecule of interest by clicking on any of its atoms. The entire molecule should be highlighted.

  • Click on the "Generate Surface" icon in the toolbar or go to Surfaces > Hirshfeld.

  • In the "Surface Generation" dialog box, ensure that "Hirshfeld" is selected as the surface type.

  • Under "Property", select dnorm.

  • Choose a suitable resolution (e.g., "Standard" or "High"). Higher resolutions will provide a more detailed surface but will take longer to compute.

  • Click "OK" to generate the dnorm mapped Hirshfeld surface.

**Step 3: Visualizing and Interpreting the dnormSurface
  • The generated Hirshfeld surface will be displayed around the selected molecule.

  • Analyze the color-coding on the surface:

    • Identify the prominent red spots, which indicate the strongest intermolecular contacts. In benzenesulfonamide derivatives, these often correspond to N-H···O or O-H···O hydrogen bonds involving the sulfonamide group.[16]

    • Observe the white and blue regions to understand the weaker van der Waals and other long-range interactions.

Step 4: Generating and Analyzing 2D Fingerprint Plots
  • With the Hirshfeld surface displayed, click on the "2D Fingerprint" icon in the toolbar or go to Fingerprints > 2D Fingerprint.

  • The full fingerprint plot will be displayed, showing the distribution of all intermolecular contacts.

  • To analyze the contributions of specific atom-atom contacts, use the "Decompose Fingerprint" option. This will allow you to select specific pairs of atoms (e.g., H···H, O···H, C···H) and view their individual contributions to the overall fingerprint.

  • The percentage contribution of each contact to the total Hirshfeld surface area will be displayed. This provides a quantitative measure of the importance of each interaction in the crystal packing.

Visualizing the Workflow

The following diagram illustrates the general workflow for performing a Hirshfeld surface analysis.

Hirshfeld_Workflow cluster_input Input Data cluster_software Software cluster_analysis Analysis Steps cluster_output Outputs & Interpretation CIF Crystallographic Information File (CIF) CE CrystalExplorer CIF->CE GenerateHS Generate Hirshfeld Surface (map d_norm) CE->GenerateHS GenerateFP Generate 2D Fingerprint Plot GenerateHS->GenerateFP VisualizeHS Visualize & Interpret d_norm Surface GenerateHS->VisualizeHS DecomposeFP Decompose Fingerprint Plot (by atom pairs) GenerateFP->DecomposeFP QuantifyInteractions Quantify Interaction Contributions (%) DecomposeFP->QuantifyInteractions RelateToProperties Relate to Physicochemical Properties VisualizeHS->RelateToProperties QuantifyInteractions->RelateToProperties

Caption: Workflow for Hirshfeld surface analysis of benzenesulfonamide derivatives.

Case Study: Analysis of a Benzenesulfonamide Derivative

To illustrate the practical application of this technique, let's consider a hypothetical benzenesulfonamide derivative, "Sulfonamide-X". The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface, as determined by analysis of its 2D fingerprint plot.

Intermolecular ContactPercentage Contribution (%)Interpretation
H···H45.2%The most abundant contacts, primarily representing van der Waals interactions.[17]
O···H / H···O25.8%Significant contribution from hydrogen bonding, likely involving the sulfonamide N-H and S=O groups.[16]
C···H / H···C18.5%Represents C-H···π interactions and other weaker C-H contacts.[17]
C···C5.5%Indicative of π-π stacking interactions between the benzene rings.[17]
N···H / H···N3.0%May represent weaker N-H···N or C-H···N interactions.
Other2.0%Minor contributions from other contacts.

The dnorm surface of Sulfonamide-X would likely show prominent red spots corresponding to the O···H hydrogen bonds, confirming their role as the primary directional interactions governing the crystal packing. The significant contribution from C···C contacts suggests that π-π stacking also plays a crucial role in stabilizing the crystal lattice.

Logical Relationships in Intermolecular Interactions

The various intermolecular interactions in a benzenesulfonamide crystal are not isolated but exist in a hierarchical and often cooperative network. The following diagram illustrates the logical relationships between these interactions.

Interaction_Relationships cluster_strong Strong, Directional Interactions cluster_moderate Moderate, Weaker Directional Interactions cluster_weak Weak, Non-Directional Interactions cluster_packing Overall Crystal Packing H_Bonds Hydrogen Bonds (N-H···O, O-H···O) Pi_Pi π-π Stacking H_Bonds->Pi_Pi Influences geometry of Packing Crystal Packing & Polymorphism H_Bonds->Packing Primary determinant CH_Pi C-H···π Interactions Pi_Pi->CH_Pi Often co-exist Pi_Pi->Packing Stabilizing role CH_Pi->Packing Secondary stabilization VdW van der Waals Forces (H···H, C···H) VdW->Packing Space filling

Caption: Hierarchy of intermolecular interactions in benzenesulfonamide crystals.

Conclusion and Future Perspectives

Hirshfeld surface analysis provides a visually intuitive and quantitatively robust framework for understanding the complex world of intermolecular interactions in the crystals of benzenesulfonamide derivatives. By moving beyond a simple consideration of hydrogen bonds to a comprehensive analysis of all close contacts, researchers can gain a deeper appreciation for the forces that dictate crystal packing. This understanding is paramount for controlling the solid-state properties of pharmaceutical compounds, ultimately leading to the development of safer, more effective, and more stable medicines. As computational power continues to increase and the methodologies for analyzing Hirshfeld surfaces become more sophisticated, this technique is poised to become an even more indispensable tool in the arsenal of the pharmaceutical scientist.

References

  • Martínez-Martínez, F. J., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 15(10), 854. [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • CrystalExplorer. (n.d.). Getting Started. Retrieved from [Link]

  • Mohan Kumar, V., et al. (2025). Structural and computational insights into a benzene sulfonamide derivative. Journal of Molecular Structure, 1311, 138456.
  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • MarjanSplit. (2019). CrystalExplorer17 User Guide. Scribd.
  • CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. Retrieved from [Link]

  • Arumugam, N., et al. (2021). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. PLoS ONE, 16(9), e0257327. [Link]

  • CrystalExplorer. (n.d.). CrystalExplorer Manual. Retrieved from [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Martínez-Martínez, F. J., et al. (2025). (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • Madhan, S., et al. (2025). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 811–815. [Link]

  • Spackman, M. A. (2018). Beyond Hirshfield Surface Analysis - Interaction Energies, Energy Frameworks, and Lattice Energies With Crystalexplorer. In Applications of Density Functional Theory to Biological and Bioinorganic Chemistry.
  • Albert, D., et al. (2024). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 863-867. [Link]

  • SB. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer [Video]. YouTube.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 211-219. [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(Pt 3), 1006–1011. [Link]

  • Bakheit, A. H., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(7), 1086. [Link]

  • CrystalExplorer. (n.d.). Publications. Retrieved from [Link]

  • Albert, D., et al. (2024). The various two dimensional fingerprint plots with the significant contacts labelled.
  • Kothandan, G., et al. (2020). The two-dimensional fingerprint plots for the compound showing (a) all...
  • Spackman, P. R., et al. (2021). An ensemble of molecular surfaces available in CrystalExplorer,...
  • Muhammad, S., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega, 9(28), 32185–32199. [Link]

  • CrystalExplorer. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Suda, S., et al. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
  • Khan, I. U., et al. (2020). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis.
  • R Discovery. (n.d.). Hirshfeld Surface Analysis Research Articles - Page 1.
  • Kumar, A., & Singh, N. (2023). Mechanochemical Synthesis and Hirshfeld Surface Analysis of Benzylidine Based Pharmaceutical Co- crystals. International Journal of Creative Research Thoughts, 11(3). [Link]

  • Abbo, H., et al. (2025). Hirshfeld surface analysis of compounds 1 and 2: This figure presents...
  • Muhammad, S., et al. (2022). 2D fingerprint plots for (a) overall interactions, (b–f)
  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. R Discovery.
  • Muhammad, S., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega, 6(34), 22165–22175. [Link]

  • Francisco-Márquez, M., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals.
  • Khan, I. U., et al. (2019). Crystallography Study, Hirshfeld Surface Analysis and DFT Studies of Cadmium Complex of the Triple Sulfa Drug Constituent Sulfadiazine with Secondary Ligand β-Picoline.
  • SpectraBase. (n.d.). N-[(1Z)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]benzenesulfonamide.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Muhammad, S., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega, 6(34), 22165–22175. [Link]

  • da Silva, J. L. F., et al. (2019). Understanding metal-ligand interactions in coordination polymers using Hirshfeld surface analysis. Journal of Molecular Modeling, 25(6), 169. [Link]

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Synthesis of N-aryl-β-alanine derivatives from 4-amino-benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of N-aryl-β-alanine Derivatives via Aza-Michael Addition of 4-Aminobenzenesulfonamides

Abstract: This document provides a comprehensive guide to the synthesis of N-aryl-β-alanine derivatives, a class of compounds with significant potential in medicinal chemistry. The protocol leverages the aza-Michael addition, a robust and efficient carbon-nitrogen bond-forming reaction, utilizing readily available 4-aminobenzenesulfonamides and various acrylate esters as starting materials. We delve into the mechanistic underpinnings of the reaction, provide a detailed, validated experimental protocol, and offer insights into characterization, data interpretation, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method for accessing novel sulfonamide-containing β-amino acid scaffolds.

Introduction & Scientific Rationale

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of drugs including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] The primary arylamine of 4-aminobenzenesulfonamide (sulfanilamide and its analogs) serves as a versatile synthetic handle. Concurrently, β-amino acids are crucial structural motifs in numerous biologically active natural products and pharmaceuticals, prized for their ability to form unique peptide secondary structures and their enhanced metabolic stability.[3][4][5]

The convergence of these two privileged scaffolds—the arylsulfonamide and the β-alanine core—yields N-aryl-β-alanine derivatives with compelling pharmacological potential.[6] The most direct and atom-economical approach to these structures is the aza-Michael reaction, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7][8] This method is favored for its operational simplicity, high yields, and compatibility with a range of functional groups. While various catalysts can be employed, many variations proceed efficiently under solvent-free or microwave-assisted conditions, aligning with the principles of green chemistry.[9][10][11]

This application note details a robust protocol for the synthesis of these target compounds, explaining the causality behind the procedural choices to ensure reproducibility and successful outcomes.

Overall Synthetic Workflow

The synthesis follows a logical progression from starting materials to the final, characterized product. The workflow is designed to be straightforward, ensuring that researchers can reliably execute the synthesis and validate its results.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Sulfonamide & Acrylate) reaction 2. Aza-Michael Addition (Heating/Stirring) reactants->reaction Solvent/Catalyst (if required) workup 3. Product Work-up (Solvent Removal/Extraction) reaction->workup purify 4. Purification (Recrystallization or Chromatography) workup->purify char 5. Characterization (NMR, IR, MS) purify->char final Final Product: N-aryl-β-alanine derivative char->final

Caption: Simplified mechanism of the aza-Michael addition.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-((4-sulfamoylphenyl)amino)propanoate as a representative example.

Materials & Reagents
  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Ethyl acrylate

  • Ethanol (Absolute)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminobenzenesulfonamide (5.0 g, 29.0 mmol, 1.0 equiv).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir the suspension at room temperature. The sulfonamide will not fully dissolve, which is expected.

  • Addition of Acrylate: Add ethyl acrylate (3.5 mL, 32.0 mmol, 1.1 equiv) to the suspension dropwise using a syringe or dropping funnel over 5 minutes.

    • Causality Note: A slight excess of the acrylate is used to ensure complete consumption of the limiting sulfonamide reagent. Adding it dropwise helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. The suspended solids will gradually dissolve as the reaction progresses and the product is formed.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 50% Ethyl Acetate in Hexanes). Spot the starting sulfonamide and the reaction mixture. The reaction is complete when the sulfonamide spot has been completely consumed (typically 4-6 hours).

Work-up and Isolation
  • Cooling: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. The crude product will be obtained as a white or off-white solid/oil.

  • Initial Purification: Add 30 mL of cold hexanes to the flask and stir or sonicate the mixture. This process, known as trituration, helps to wash away any unreacted ethyl acrylate and other nonpolar impurities.

  • Isolation: Decant the hexane wash. If the product is a solid, it can be collected by vacuum filtration and washed with a small amount of cold hexanes. Dry the crude product under vacuum.

Purification

The crude product is often of high purity, but recrystallization or column chromatography can be performed for analytical samples.

  • Recrystallization (Preferred Method): Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

  • Column Chromatography: For oily products or difficult-to-separate mixtures, silica gel chromatography can be used. A gradient elution starting from 20% EtOAc/Hexanes up to 50% EtOAc/Hexanes is typically effective.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques. [12]

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons of the sulfonamide ring (two doublets, ~6.7 and 7.5 ppm), the -NH proton (a triplet), the -SO₂NH₂ protons (a singlet, ~7.1 ppm), and the aliphatic protons of the β-alanine ethyl ester moiety (two triplets for the -CH₂-CH₂- group and the characteristic quartet and triplet for the ethyl ester).

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals for the carbonyl carbon (~171 ppm), aromatic carbons, and aliphatic carbons should be observed.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine and amide), C=O stretching (ester), and the symmetric/asymmetric stretching of the S=O bonds in the sulfonamide group (~1330 and 1160 cm⁻¹). [12]* Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at the expected m/z value.

Expected Results & Data

The described protocol typically affords the desired N-aryl-β-alanine derivatives in good to excellent yields. Below is a table of representative data.

EntryAcrylate SubstrateReaction Time (h)Yield (%)M.P. (°C)[M+H]⁺ (m/z)
1Methyl Acrylate591148-150259.07
2Ethyl Acrylate688135-137273.08
3t-Butyl Acrylate882161-163301.12

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Reaction is slow or incomplete Insufficient temperature; impure reagents.Ensure the reaction is at a steady reflux. Use freshly distilled ethyl acrylate and dry ethanol.
Formation of diadduct High excess of acrylate; prolonged reaction time.Use a smaller excess of acrylate (1.05-1.1 equiv). Monitor the reaction closely by TLC and stop it upon consumption of the starting material.
Product oils out during recrystallization Impurities present; incorrect solvent choice.Purify the crude product by column chromatography first. Try a different solvent system for recrystallization (e.g., ethanol/water).
Low Yield Incomplete reaction; loss during work-up or purification.Extend reaction time. Be careful during transfers and use minimal solvent for recrystallization to avoid product loss in the mother liquor.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acrylate esters are lachrymators and potential sensitizers. Avoid inhalation and skin contact.

  • Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

References

  • Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 126(3), 413-418.

  • Taylor & Francis Online. (n.d.). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online.

  • Matijošytė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(21), 3949.

  • Royal Society of Chemistry. (2020). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry.

  • SpringerLink. (n.d.). Examples sulfonamide containing derivatives used for exploring its potential TS-character. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

  • IJCRT.org. (2024). SYNTHESIS OF β-AMINO ACIDS FROM SULPHONAMIDES VIA MICROWAVE- ASSISTED METHODOLOGY AND ASSESSMENT OF THEIR ANTIBACTERIAL PROPERTIES. International Journal of Creative Research Thoughts.

  • ResearchGate. (2014). aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives. Current Microwave Chemistry.

  • ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of Cheminformatics.

  • Cihan University-Erbil Repository. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. 5th International Conference on Biomedical and Health Sciences.

  • ijarsct. (n.d.). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology.

  • National Institutes of Health. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications.

  • ResearchGate. (2013). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate.

  • National Institutes of Health. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Scientific Reports.

  • National Institutes of Health. (2011). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. Organic Letters.

  • KTU ePubl. (n.d.). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. Kaunas University of Technology.

  • ResearchGate. (2018). Aza-Michael addition between a primary amine and an acrylate. ResearchGate.

  • Royal Society of Chemistry. (2020). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry.

  • Frontiers. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology.

  • Royal Society of Chemistry. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Polymer Chemistry.

  • ResearchGate. (2019). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ResearchGate.

  • ResearchGate. (2020). Synthesis of β-amino acid derivatives. ResearchGate.

  • CCS Chemistry. (2022). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry.

  • ACS Publications. (1985). Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. Journal of Medicinal Chemistry.

  • National Institutes of Health. (1999). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology.

  • National Institutes of Health. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE.

Sources

Application Notes: 4-Amino-N-(3,4-dimethylphenyl)benzenesulfonamide as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

4-Amino-N-(3,4-dimethylphenyl)benzenesulfonamide is a bifunctional organic compound that serves as a highly valuable and versatile building block in modern synthetic chemistry. Its structure, featuring a primary aromatic amine and a secondary sulfonamide moiety, offers two distinct points for chemical modification. This strategic arrangement makes it an ideal starting material for creating diverse molecular architectures, from potent bioactive agents to functional materials.

The core of this molecule is the 4-aminobenzenesulfonamide scaffold, a "privileged structure" in medicinal chemistry renowned for its role in a wide array of therapeutic agents, most notably as carbonic anhydrase inhibitors. The addition of the 3,4-dimethylphenyl (3,4-xylyl) group provides specific steric and electronic properties, allowing for fine-tuning of molecular interactions with biological targets. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of key molecular classes.

Physicochemical Properties
PropertyEstimated Value / DescriptionSource
CAS Number 6973-47-3 (for 2,6-isomer)[1][2]
Molecular Formula C₁₄H₁₆N₂O₂S[2]
Molecular Weight 276.36 g/mol [1][2]
Appearance Expected to be a white to off-white solid/powder.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like acetone, ethanol, and DMSO.[3]
pKa The primary amine (p-position to SO₂) is weakly basic; the sulfonamide N-H is weakly acidic.[3]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from two primary reactive sites: the nucleophilic primary amine (-NH₂) and the acidic sulfonamide proton (-SO₂NH-). The aromatic rings can also undergo electrophilic substitution, but reactions at the nitrogen centers are far more common and synthetically useful.

Azo_Dye_Workflow start Start: 4-Amino-N-(3,4-dimethylphenyl) benzenesulfonamide step1 Step 1: Diazotization - Dissolve in aq. HCl - Cool to 0-5 °C in ice bath - Add aq. NaNO₂ dropwise start->step1 check1 Check Temperature Remains < 5 °C? step1->check1 check1->step1 No, re-cool step2 Step 2: Prepare Coupling Solution - Dissolve coupling component  (e.g., 2-Naphthol) in aq. NaOH - Cool to 0-5 °C check1->step2 Yes step3 Step 3: Azo Coupling - Add diazonium salt solution slowly  to the coupling solution with stirring step2->step3 step4 Step 4: Isolation - Stir in ice bath for 30 min - Collect precipitate via vacuum filtration - Wash with cold water step3->step4 end Product: Azo Dye step4->end

Fig. 2: Experimental workflow for the synthesis of an azo dye.
Protocol 1: Synthesis of an Azo Dye using 2-Naphthol

Materials:

  • This compound (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 equiv)

  • 2-Naphthol (1.0 equiv)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 2.76 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine, crystalline precipitate of the amine hydrochloride salt may form.

    • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes. Ensure the temperature is strictly maintained below 5 °C.

    • After the addition is complete, stir the mixture for an additional 20 minutes in the ice bath. The resulting clear or pale-yellow solution of the diazonium salt should be used immediately. [4]

  • Azo Coupling:

    • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant, efficient stirring.

    • A brightly colored (typically red or orange) precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.

    • Dry the product in a desiccator or a low-temperature oven. The expected yield is typically high (>85%).

Application 2: Synthesis of β-Amino Esters via Aza-Michael Addition

The primary amine can act as a nucleophile in a conjugate addition (or aza-Michael) reaction with α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for C-N bond formation and is used to synthesize β-amino acids and their derivatives, which are important pharmacophores. [5] Causality Behind the Protocol: The Michael addition of an amine to an acrylate is often catalyzed by a Lewis acid or can proceed thermally. [2]Using a solvent like methanol is common, and microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often cleaner products compared to conventional heating. [5][6]

Protocol 2: Aza-Michael Addition to Methyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Methanol

  • Optional: Lewis acid catalyst (e.g., Cu(OTf)₂) or base catalyst (e.g., triethylamine)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel (e.g., a microwave reaction vial or a round-bottom flask), dissolve 2.76 g (0.01 mol) of this compound in 15 mL of methanol.

    • Add 1.03 g (0.012 mol) of methyl acrylate to the solution.

    • If using a catalyst, add a catalytic amount (e.g., 1-5 mol%).

  • Reaction:

    • (Method A: Conventional Heating) Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).

    • (Method B: Microwave Irradiation) Seal the vial and place it in a microwave reactor. Heat the mixture to 80-100 °C for 10-30 minutes. [6] * Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to afford the desired β-amino ester. Yields can range from moderate to excellent.

Application 3: Synthesis of Substituted Pyrazoles

While direct cyclization is not feasible, this compound is an excellent precursor for multi-step syntheses of heterocyclic compounds like pyrazoles. The general strategy involves converting the primary amine into a hydrazine derivative, which can then undergo a classical Knorr pyrazole synthesis with a 1,3-dicarbonyl compound.

Causality Behind the Protocol: The synthesis relies on transforming the aniline into a hydrazine, as hydrazines are the key nucleophiles for reacting with 1,3-dicarbonyls to form the pyrazole ring. The initial diazotization followed by reduction creates the necessary N-N bond. The final cyclization step is a condensation reaction that proceeds via imine and enamine intermediates, followed by dehydration to form the stable, aromatic pyrazole ring.

Pyrazole_Synthesis cluster_0 Part A: Hydrazine Synthesis cluster_1 Part B: Pyrazole Formation start Starting Material step1 Diazotization (HCl, NaNO₂, 0-5 °C) start->step1 step2 Reduction (e.g., Na₂SO₃ or SnCl₂) Forms Hydrazine Intermediate step1->step2 step3 Condensation (Knorr Synthesis) - Add 1,3-Dicarbonyl (e.g., Acetylacetone) - Reflux in Ethanol/Acetic Acid step2->step3 step4 Cyclization & Dehydration Forms aromatic pyrazole ring step3->step4 end Final Product: Substituted Pyrazole step4->end

Fig. 3: Multi-step workflow for the synthesis of a pyrazole derivative.
Protocol 3: Synthesis of a 3,5-Dimethylpyrazole Derivative (Two-Part)

Part A: Synthesis of the Hydrazine Intermediate

  • Diazotization: Prepare the diazonium salt of this compound (2.76 g, 0.01 mol) as described in Protocol 1, Step 1 .

  • Reduction to Hydrazine:

    • Prepare a solution of sodium sulfite (Na₂SO₃) (5.04 g, 0.04 mol) in 20 mL of water and cool it to 10 °C.

    • Slowly and carefully add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. Maintain the temperature below 15 °C.

    • After the addition, stir for 1 hour, then slowly acidify the mixture with concentrated HCl until it is strongly acidic.

    • Gently heat the mixture on a steam bath for 1-2 hours.

    • Cool the solution and collect the precipitated hydrazine hydrochloride salt by filtration. Wash with a small amount of cold water and dry.

Part B: Pyrazole Formation

  • Reaction Setup:

    • In a round-bottom flask, combine the hydrazine hydrochloride intermediate (0.01 mol) from Part A, acetylacetone (1.1 g, 0.011 mol), and 30 mL of ethanol.

  • Cyclization:

    • Add a few drops of a catalyst, such as glacial acetic acid or concentrated HCl.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the volume of the solvent in vacuo.

    • Pour the mixture into cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazole derivative.

Conclusion

This compound is a powerful and adaptable chemical building block. The strategic presence of a reactive primary amine allows for straightforward entry into diverse and valuable chemical classes, including azo compounds, β-amino esters, and complex heterocyclic systems. The protocols outlined in this guide serve as a robust foundation for researchers and drug development professionals to explore and expand the synthetic utility of this important scaffold, paving the way for the discovery of novel molecules with significant potential in materials science and medicine.

References

  • ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Fouad, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Available at: [Link]

  • Fouad, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available at: [Link]

  • PubChem. (n.d.). 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • Al-Iraqi, M. A. (2020). Synthesis of Some New Azo Compounds Derived from Substituted 4`-Aminosulfonanilides. ResearchGate. Available at: [Link]

  • MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]

  • OUCI. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2019). YouTube. Available at: [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Cravotto, G., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. Available at: [Link]

  • ResearchGate. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available at: [Link]

Sources

Application Note: A Robust Bioanalytical Workflow for the Pharmacokinetic Assessment of Sulphadiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Why Pharmacokinetics Matters for Sulphadiazine Derivatives

Sulphadiazine and its derivatives are a cornerstone of antimicrobial therapy. Their efficacy and safety are not intrinsic properties alone but are profoundly influenced by their journey through the body—a discipline known as pharmacokinetics (PK). PK studies quantify the absorption, distribution, metabolism, and excretion (ADME) of a drug, providing critical data to inform dosing regimens, predict toxicity, and ensure therapeutic success.[1][2] For sulphadiazine derivatives, understanding their PK profile is paramount. Factors such as acetylation and hydroxylation can significantly alter their half-life and clearance, impacting both efficacy and potential for crystalluria.[3][4]

This guide provides a comprehensive, field-proven workflow for the robust bioanalytical quantification of sulphadiazine derivatives in plasma, forming the bedrock of any rigorous PK study. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to empower researchers with the knowledge to adapt and troubleshoot.

The Bioanalytical Journey: From Sample Collection to Data Interpretation

A successful pharmacokinetic study is a chain of meticulously executed events. The integrity of the final data is only as strong as its weakest link. This section outlines the critical path, from initial sample handling to the final calculation of key PK parameters.

PK_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase A Dosing & Sampling (e.g., IV or Oral) B Blood Collection (Anticoagulant Tube) A->B C Plasma Separation (Centrifugation) B->C D Sample Storage (≤ -70°C) C->D E Sample Preparation (Protein Precipitation) D->E Thaw & Vortex F LC-MS/MS Analysis (Quantification) E->F G Concentration-Time Data Plotting F->G Raw Data H PK Modeling (Non-Compartmental) G->H I Parameter Calculation (Cmax, AUC, t½) H->I

Figure 1: High-level overview of the pharmacokinetic analysis workflow.

Core Protocol I: Plasma Sample Preparation

The biological matrix, typically plasma, is a complex mixture of proteins, lipids, and other endogenous molecules that can interfere with analysis.[5][6] Therefore, a "clean-up" step is essential. For high-throughput PK studies of sulphonamides, protein precipitation (PPT) offers a robust, efficient, and cost-effective solution.[7][8]

Rationale for Choice: While more complex methods like Solid-Phase Extraction (SPE) can provide cleaner extracts, PPT is often sufficient for the sensitivity required by modern LC-MS/MS instruments.[9][10][11][12] Its simplicity and speed are advantageous when dealing with the large sample sets typical of PK studies.[7] Acetonitrile is the preferred solvent as it efficiently denatures and precipitates a wide range of plasma proteins.[5][8]

Protocol: Protein Precipitation (PPT)

Objective: To remove plasma proteins, liberating the drug for analysis.

Materials:

  • Frozen plasma samples

  • Internal Standard (IS) spiking solution (e.g., a stable isotope-labeled sulphadiazine or a structurally similar sulfonamide)

  • Reagent-grade acetonitrile (ACN), chilled at 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials with inserts

Procedure:

  • Thawing: Thaw plasma samples on ice to prevent degradation. Once thawed, vortex briefly to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution to each sample (except for blank matrix samples). The IS is crucial for correcting variations in sample processing and instrument response.

  • Precipitation: Add 300 µL of chilled acetonitrile to each tube (a 3:1 ratio of ACN to plasma).[7] The addition of cold organic solvent enhances the precipitation efficiency.[8]

  • Vortexing: Immediately cap the tubes and vortex vigorously for 1-2 minutes to ensure complete protein denaturation.[5]

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.[7]

  • Supernatant Transfer: Carefully aspirate the clear supernatant (~350 µL) and transfer it to a clean autosampler vial. Be careful not to disturb the protein pellet.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

Core Protocol II: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6][13] It allows for the precise quantification of the parent drug and its metabolites even at very low concentrations.[14][15]

Rationale for Choice: The chromatography step (LC) separates the analyte of interest from other components in the extract. The tandem mass spectrometry (MS/MS) provides two levels of mass filtering, using Multiple Reaction Monitoring (MRM), which makes the detection highly specific and reduces background noise.

Protocol: LC-MS/MS Analysis

Objective: To accurately quantify the concentration of the sulphadiazine derivative in the prepared samples.

Instrumentation & Columns:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a common choice for separating sulphonamides.[13]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Method Setup: Develop an MRM method for the specific sulphadiazine derivative and the chosen internal standard. This involves optimizing the precursor ion (Q1) and product ion (Q3) transitions and collision energy for each compound. Analysis is typically performed in positive ESI mode.[13]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B to elute the compounds, and then return to initial conditions to re-equilibrate the column.[13][16]

  • Sequence Building: Create a sequence list including a blank, a zero sample (matrix with IS), calibration standards (typically 8-10 non-zero concentrations), Quality Control (QC) samples (low, mid, and high concentrations), and the unknown study samples.

  • Data Acquisition: Run the sequence. The instrument software will integrate the peak areas for the analyte and the internal standard for each injection.

Data Analysis and Pharmacokinetic Parameter Calculation

Once the bioanalytical run is complete, the raw data (peak area ratios of analyte to IS) are used to determine the concentration of the drug in each sample. This is followed by pharmacokinetic analysis.

Data_Analysis cluster_quantification Concentration Calculation cluster_pk_analysis PK Parameter Derivation A Peak Area Ratios (Analyte / IS) B Calibration Curve (Linear Regression, 1/x²) A->B C Calculate Unknown Concentrations B->C D Plot Concentration vs. Time C->D Time-course Data E Non-Compartmental Analysis (NCA) D->E F Key Parameters: Cmax, Tmax, AUC, t½, CL E->F

Figure 2: Workflow for data analysis and pharmacokinetic parameter derivation.

Procedure:

  • Calibration Curve: Plot the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. Apply a linear regression with a weighting factor (commonly 1/x²) to generate the calibration curve.

  • Calculate Concentrations: Use the regression equation to calculate the concentration of the sulphadiazine derivative in all QC and unknown samples.

  • Pharmacokinetic Analysis: For each subject, plot the plasma concentration versus time. Using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin, R), calculate the key PK parameters.[1][17]

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the drug concentration to decrease by half.[18][19][20]

    • CL (Clearance): The volume of plasma cleared of the drug per unit time.[18][19]

Example Pharmacokinetic Data

The table below illustrates typical PK parameters that would be derived for two hypothetical sulphadiazine derivatives after a single oral dose.

ParameterDerivative ADerivative BUnits
Cmax 15.28.9µg/mL
Tmax 2.04.0hours
AUC (0-inf) 125.6180.3µg*h/mL
6.814.2hours
CL/F 0.800.55L/h/kg

Method Validation: Ensuring Trustworthiness

A bioanalytical method is only useful if it is reliable. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that must be assessed to validate a method.[21][22][23][24][25] Adherence to these guidelines ensures the integrity and reproducibility of the data.

Key validation parameters include:

  • Selectivity & Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy & Precision: Determining how close measured values are to the true value and to each other.

  • Calibration Curve & Linearity: Defining the concentration range over which the assay is accurate and precise.

  • Recovery: The efficiency of the extraction process.[16]

  • Matrix Effect: Assessing ion suppression or enhancement from the biological matrix.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

By rigorously validating the method against these criteria, researchers can have high confidence in the pharmacokinetic data generated.

References

  • FDA. (n.d.). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Grzegorzewski, J., et al. (n.d.). PK-DB: pharmacokinetics database for individualized and stratified computational modeling. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2012). Matrix solid-phase dispersion extraction of sulfonamides from blood. Journal of Chromatographic Science, 50(2), 131-136. Retrieved from [Link]

  • Vree, T. B., et al. (1990). Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs. Journal of Veterinary Pharmacology and Therapeutics, 13(2), 159-171. Retrieved from [Link]

  • Vree, T. B., et al. (1989). Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4‐acetyl and hydroxy metabolites in pigs. Journal of Veterinary Pharmacology and Therapeutics, 12(2), 159-171. Retrieved from [Link]

  • Vree, T. B., et al. (1986). Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows. American Journal of Veterinary Research, 47(12), 2573-2579. Retrieved from [Link]

  • Wang, J., et al. (2012). Determination of sulfonamides in livers using matrix solid-phase dispersion extraction high-performance liquid chromatography. Journal of Separation Science, 35(1), 45-52. Retrieved from [Link]

  • Xu, X., et al. (2017). A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Scientific Reports, 7(1), 13292. Retrieved from [Link]

  • Wang, J., et al. (2017). Porous covalent organonitridic frameworks for solid-phase extraction of sulfonamide antibiotics. INIS-IAEA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent. Retrieved from [Link]

  • Nouws, J. F. M., et al. (1987). Pharmacokinetics and renal clearance of sulfamethazine, sulfamerazine, and sulfadiazine and their N 4 -acetyl and hydroxy metabolites in horses. American Journal of Veterinary Research, 48(3), 403-412. Retrieved from [Link]

  • Thomson, A. (2009). Back to basics: pharmacokinetics. The Pharmaceutical Journal. Retrieved from [Link]

  • Hela, D. G., et al. (2004). Determination of sulfadiazine and trimethoprim in marine sediment by LC-APCI-MS. ResearchGate. Retrieved from [Link]

  • Jawad, A. (n.d.). CALCULATION OF PHARMACOKINETIC PARAMETERS FROM PLASMA DATA. Retrieved from [Link]

  • Wikipedia. (n.d.). Pharmacokinetics. Retrieved from [Link]

  • Kowalska, S., et al. (2018). Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed. Food Additives & Contaminants: Part A, 35(4), 653-663. Retrieved from [Link]

  • Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Fisheries and Aquatic Studies, 6(1), 121-129. Retrieved from [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Retrieved from [Link]

  • Kowalska, S., et al. (2023). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. Journal of Veterinary Research, 67(2), 241-249. Retrieved from [Link]

  • Wang, J., et al. (2012). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Journal of Chromatographic Science, 50(2), 131-136. Retrieved from [Link]

  • Wu, J. T., & Zeng, H. (2001). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Preuss, C. V. (2007). Pharmacokinetics of Sulfadiazine in Pigs. Universität Osnabrück. Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Zhang, J., et al. (2024). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. Molecules, 29(1), 1. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • Wang, S., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules, 28(12), 4707. Retrieved from [Link]

  • Van Poucke, L. S. G., et al. (n.d.). A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ResearchGate. (2009). Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. Retrieved from [Link]

  • Open Chemistry. (2009). Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. R Discovery. Retrieved from [Link]

  • Kim, T. H., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceutics, 14(11), 2420. Retrieved from [Link]

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Troubleshooting & Optimization

Improving the yield of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

The synthesis of this target molecule is typically achieved through a four-step process, which involves protection of an amino group, chlorosulfonation, sulfonamide bond formation, and subsequent deprotection. Each stage presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer-based approach to address specific issues you may face.

Overall Synthetic Workflow

The pathway from simple starting materials to the final product is a classic example of aromatic functionalization and protecting group strategy.

G Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl Chloride (PASC) Acetanilide->PASC  Step 1: Chlorosulfonation  ClSO3H ProtectedSulfonamide N-(4-acetamidophenyl)sulfonyl- 3,4-dimethylaniline PASC->ProtectedSulfonamide  Step 2: Sulfonamide Formation  3,4-Dimethylaniline, Pyridine FinalProduct 4-amino-N-(3,4-dimethylphenyl) benzenesulfonamide ProtectedSulfonamide->FinalProduct  Step 3: Deprotection  Acidic Hydrolysis (HCl)

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise at each stage of the synthesis.

Step 1: Chlorosulfonation of Acetanilide

This step forms the key intermediate, 4-acetamidobenzenesulfonyl chloride (PASC). The reaction is notoriously aggressive and moisture-sensitive.

Question 1: My yield of 4-acetamidobenzenesulfonyl chloride is extremely low, and the reaction mixture turned dark brown/black.

  • Probable Cause: The primary cause is often poor temperature control. The reaction between acetanilide and chlorosulfonic acid is highly exothermic.[1] If the temperature rises uncontrollably, it can lead to charring and decomposition of the acetanilide starting material. Another possibility is the use of wet starting material or glassware, as chlorosulfonic acid reacts violently with water.

  • Solution & Scientific Rationale:

    • Strict Temperature Control: The acetanilide should be added portion-wise to the chlorosulfonic acid, which is pre-chilled in an ice-salt bath. Maintain the internal reaction temperature below 10-15°C during the addition. After the initial exothermic reaction subsides, the mixture can be allowed to warm to room temperature and then gently heated (e.g., 70-80°C) to ensure the reaction goes to completion.[1]

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use a drying tube or maintain a positive pressure of an inert gas (like nitrogen or argon) to protect the reaction from atmospheric moisture.

    • Order of Addition: Always add the solid acetanilide to the liquid chlorosulfonic acid. Reversing the addition can create localized "hot spots" that are difficult to control, leading to decomposition.

Question 2: During workup, my product oiled out instead of precipitating as a solid when pouring the reaction mixture onto ice.

  • Probable Cause: This is a common issue. The intermediate, 4-acetamidobenzenesulfonyl chloride, can sometimes separate as a supersaturated oil before it has a chance to crystallize. This can be due to the rate of quenching or the presence of impurities that inhibit crystallization.

  • Solution & Scientific Rationale:

    • Controlled Quenching: Pour the reaction mixture slowly in a thin stream onto a vigorously stirred slurry of crushed ice and water. Rapid dumping can cause the temperature to rise locally, while slow, controlled addition promotes the formation of solid precipitate.

    • Seeding: If you have a small crystal of a previous successful batch, adding it to the "oiled out" mixture can induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the interface between the oil and the aqueous layer. The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.

    • Solvent-Assisted Precipitation: A patented method suggests adding a small amount of an organic solvent immiscible with the sulfuric acid medium (like ethylene dichloride) after the initial water addition to facilitate crystal growth before full precipitation.[2]

Step 2: Synthesis of the Protected Sulfonamide

This step involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3,4-dimethylaniline. The key is to manage the HCl byproduct generated.

Question 1: The yield is low, and I have a significant amount of unreacted 3,4-dimethylaniline in my crude product.

  • Probable Cause: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[3] This HCl will protonate the starting amine (3,4-dimethylaniline), converting it into its non-nucleophilic ammonium salt, effectively taking it out of the reaction. If no base is present to scavenge the acid, the theoretical maximum yield is only 50%.

  • Solution & Scientific Rationale:

    • Use an Acid Scavenger: The reaction must be run in the presence of a non-nucleophilic base to neutralize the HCl as it forms. Pyridine is a classic choice as it serves as both the base and often the solvent.[3][4] Other tertiary amines like triethylamine or an inorganic base like sodium bicarbonate can also be effective.[4] The base should be added in at least a stoichiometric amount relative to the sulfonyl chloride.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (typically the sulfonyl chloride). The sulfonyl chloride is highly reactive and prone to hydrolysis, so it should be used immediately after preparation or stored under strictly anhydrous conditions.[1]

Question 2: My final product from this step is difficult to purify and appears to have multiple spots on TLC.

  • Probable Cause: Several side reactions are possible. The sulfonyl chloride can react with any water present to form the corresponding sulfonic acid. Additionally, if the reaction temperature is too high or an excess of a highly reactive sulfonylating agent is used, side reactions on the aromatic ring of the aniline are possible, though less common in this specific reaction. The most likely source of impurities is unreacted starting materials or the hydrochloride salt of the scavenger base.

  • Solution & Scientific Rationale:

    • Purification via Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove many impurities. Diluting the reaction mixture with a solvent like ethyl acetate and washing with dilute acid (e.g., 1M HCl) will remove the excess amine and base. A subsequent wash with dilute base (e.g., 5% NaHCO₃) can remove any sulfonic acid byproduct, followed by a brine wash to remove residual water.

Step 3: Deprotection of the Acetyl Group

The final step is the hydrolysis of the acetamido group to reveal the primary amine. The challenge is to achieve this without cleaving the more sensitive sulfonamide bond.

Question 1: The deprotection is incomplete, and I have a mixture of starting material and product even after prolonged heating.

  • Probable Cause: The hydrolysis conditions (acid concentration, temperature, or reaction time) are insufficient. Amide hydrolysis requires forcing conditions, but sulfonamide cleavage can also occur under very harsh acidic conditions.

  • Solution & Scientific Rationale:

    • Optimize Acid Concentration and Temperature: Refluxing in aqueous hydrochloric acid (e.g., 3-6 M) is a standard method. If the reaction is sluggish, the concentration of the acid or the temperature can be carefully increased. Monitor the reaction by TLC until the starting material is fully consumed.

    • Alternative Acids: While HCl is common, other acids can be used. However, some strong acids like trifluoromethanesulfonic acid have been shown to cause sulfonyl group migration on electron-rich systems, so they should be used with caution.[5]

Question 2: My overall yield is low after deprotection, and I suspect product degradation.

  • Probable Cause: The sulfonamide bond, while generally stable, can be susceptible to cleavage under excessively harsh acidic conditions, especially with prolonged heating. This would break the molecule apart, leading to a lower yield.

  • Solution & Scientific Rationale:

    • Find the "Sweet Spot": The goal is to find conditions strong enough to cleave the amide but mild enough to leave the sulfonamide intact. This often requires careful optimization. Run small-scale trials at different acid concentrations and temperatures, monitoring both the disappearance of starting material and the appearance of the desired product by TLC or LC-MS.

    • Careful Workup: After hydrolysis is complete, the reaction mixture will be strongly acidic. The product is typically isolated by carefully neutralizing the mixture with a base (e.g., NaOH, NaHCO₃, or NH₄OH) until the product precipitates. Over-shooting the pH or adding the base too quickly can cause localized heating and potential degradation. The final product is often amphoteric, so the pH for precipitation must be chosen carefully, usually near the isoelectric point.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use acetanilide instead of aniline for the chlorosulfonation step?

The primary amino group (-NH₂) in aniline is a powerful activating group. Reacting aniline directly with chlorosulfonic acid leads to two major problems: 1) The amino group is basic and will be protonated by the strong acid, creating the anilinium ion, which is strongly deactivating and meta-directing. 2) The unprotected amino group itself can react with chlorosulfonic acid, leading to a complex mixture of products.[6] By protecting the amine as an acetamide (-NHCOCH₃), its activating effect is moderated, and it reliably directs the sulfonation to the para position due to steric hindrance at the ortho positions.[1]

Q2: What are the critical safety precautions for this synthesis?

Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. This reaction must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The quenching of the chlorosulfonation reaction mixture on ice must also be done cautiously in a fume hood.

Q3: How can I best characterize my final product?

A combination of techniques is recommended:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic peaks for the aromatic protons, the methyl groups, and the amine protons.

  • FT-IR Spectroscopy: Look for characteristic stretches for the N-H bonds of the primary amine and the sulfonamide, as well as the strong S=O stretches.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final compound.

Experimental Protocols & Data

Summary of Reaction Conditions
StepReactionKey ReagentsSolventTemp.Typical Yield
1 ChlorosulfonationAcetanilide, Chlorosulfonic AcidNone0°C -> 75°C~70-80%
2 Sulfonamide FormationPASC, 3,4-DimethylanilinePyridineRoom Temp~80-90%
3 DeprotectionProtected Sulfonamide, HClWaterReflux~85-95%
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (PASC)
  • In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a drying tube.

  • Carefully add 50 mL of chlorosulfonic acid to the flask and cool it in an ice-salt bath to 0°C.

  • While stirring, add 20 g of dry acetanilide in small portions over 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Gently heat the reaction mixture in a water bath at 70-80°C for 20 minutes to complete the reaction.[1]

  • Cool the mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of 400 g of crushed ice and 100 mL of water.

  • Under vigorous stirring in the fume hood, slowly pour the cooled reaction mixture onto the ice.

  • The product will precipitate as a white solid. Stir for 15 minutes to allow for complete precipitation and hydrolysis of excess chlorosulfonic acid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. Use this product immediately in the next step as it is moisture-sensitive.[1]

Visualizing Reaction and Troubleshooting Logic

Mechanism of Sulfonamide Formation

Caption: Generalized mechanism for sulfonamide synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Overall Yield Detected CheckStep1 Analyze Yield of Step 1 (PASC) Start->CheckStep1 Step1_Low Problem in Chlorosulfonation CheckStep1->Step1_Low No Step1_OK Yield >70% CheckStep1->Step1_OK Yes CheckStep2 Analyze Yield of Step 2 (Coupling) Step2_Low Problem in Coupling CheckStep2->Step2_Low No Step2_OK Yield >80% CheckStep2->Step2_OK Yes CheckStep3 Analyze Yield of Step 3 (Deprotection) Step3_Low Problem in Deprotection CheckStep3->Step3_Low No Step3_OK Yield >85% CheckStep3->Step3_OK Yes Sol_Step1 Verify Temp. Control & Anhydrous Conditions Step1_Low->Sol_Step1 Step1_OK->CheckStep2 Sol_Step2 Check for Acid Scavenger & Reagent Purity Step2_Low->Sol_Step2 Step2_OK->CheckStep3 Sol_Step3 Optimize Hydrolysis Time/Temp & Check for Degradation Step3_Low->Sol_Step3

Caption: Decision tree for troubleshooting low yield issues.

References

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Google Books.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved December 12, 2025, from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Retrieved December 12, 2025, from [Link]

  • Sulfonamides - Infectious Diseases. (n.d.). MSD Manual Professional Edition. Retrieved December 12, 2025, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health. Retrieved December 12, 2025, from [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry. Retrieved December 12, 2025, from [Link]

  • Chlorosulfonation of Acetanilide to Obtain. (n.d.). JOCPR. Retrieved December 12, 2025, from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved December 12, 2025, from [Link]

  • Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. (n.d.). Google Patents.
  • 4-amino benzenesulfonamides. (n.d.). Google Patents.
  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. Retrieved December 12, 2025, from [Link]

  • Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. (2024). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Missouri–St. Louis. Retrieved December 12, 2025, from [Link]

  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics. Retrieved December 12, 2025, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]

  • 4-Acetylaminobenzenesulfonyl chloride. (n.d.). Solubility of Things. Retrieved December 12, 2025, from [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. Retrieved December 12, 2025, from [Link]

  • For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction... Why is aniline not used for this step?. (2020). Chegg. Retrieved December 12, 2025, from [Link]

  • 4-Acetamidobenzenesulfonamide. (2021). Human Metabolome Database. Retrieved December 12, 2025, from [Link]

  • 4-Acetamidobenzenesulfonamide | CAS#:121-61-9. (n.d.). Chemsrc. Retrieved December 12, 2025, from [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.
  • 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

Sources

Technical Support Center: Troubleshooting 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered in cell-based assays: the precipitation of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide in cell culture media. By understanding the physicochemical properties of this compound and its interactions with media components, you can ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in an organic solvent, but it precipitates immediately when I add it to my cell culture medium. What's happening?

This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds. It occurs when the compound, highly soluble in an organic solvent, is rapidly introduced into the aqueous environment of the cell culture medium, where its solubility is significantly lower.[1]

Several factors can contribute to this immediate precipitation:

  • High Final Concentration: The intended final concentration of the compound in the media may exceed its aqueous solubility limit.[2]

  • Solvent Shock: Rapidly diluting a concentrated stock solution into a large volume of media causes a swift change in the solvent environment, leading to precipitation.[2]

  • Low Media Temperature: Adding the compound to cold media can further decrease its solubility.[1]

  • High Solvent Concentration: The final concentration of the organic solvent in the media might be too high, affecting both compound solubility and cell health.[3]

Q2: My media containing this compound looks fine at first, but a precipitate forms after a few hours or days in the incubator. What could be the cause?

Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:

  • pH Shift: Cellular metabolism can alter the pH of the culture medium. As a sulfonamide, the solubility of this compound is pH-dependent.[4][5] A decrease in pH can lead to the protonation of the sulfonamide group, reducing its solubility.

  • Interaction with Media Components: The compound may interact with salts, amino acids, or proteins in the media over time, forming less soluble complexes.[1]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including the compound, potentially surpassing its solubility limit.[6]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation, follow these steps to diagnose and resolve the issue.

Protocol 1: Optimizing Stock Solution and Dilution Technique
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[7]

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C.[2]

  • Perform a Stepwise Dilution: To avoid "solvent shock," perform a serial dilution. First, create an intermediate dilution by adding a small volume of your high-concentration stock to a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media.[2]

  • Slow Addition and Mixing: Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even distribution.[8]

G cluster_0 Stock Preparation cluster_1 Dilution Stock High Concentration Stock (e.g., 50 mM in 100% DMSO) Intermediate Intermediate Dilution (e.g., 1:10 in pre-warmed media) Stock->Intermediate Add dropwise while vortexing Final Final Working Concentration (e.g., 1:100 from intermediate) Intermediate->Final Add to final volume of pre-warmed media

Stepwise dilution workflow to prevent precipitation.

Table 1: Recommended Solvents for Initial Solubility Testing
SolventGradeNotes
Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture gradeA common solvent for hydrophobic compounds; keep the final concentration below 0.5% (v/v) in culture.[3][7]
Ethanol200 proof, molecular biology gradeAn alternative to DMSO; check for cellular toxicity.[7]
Dimethylformamide (DMF)ACS grade or higherCan be as toxic as DMSO; use with caution.[3]
Issue 2: Delayed Precipitation in the Incubator

If precipitation occurs after a period of incubation, consider the following strategies.

Protocol 2: pH and Media Component Assessment
  • Monitor Media pH: Regularly check the pH of your cell culture, especially in dense cultures where metabolic activity is high. More frequent media changes may be necessary to maintain a stable pH.[1]

  • Test Different Media Formulations: If you suspect an interaction with media components, try a different basal media formulation. Sometimes, serum-free media can be more prone to compound precipitation.[1]

  • Increase Serum Percentage: Serum proteins like albumin can bind to and help solubilize hydrophobic compounds. Consider increasing the serum concentration (e.g., from 5% to 10% FBS).[2]

G cluster_0 Contributing Factors Compound This compound Precipitate Precipitation Compound->Precipitate Media Cell Culture Media Media->Precipitate pH Low pH pH->Precipitate Temp Low Temperature Temp->Precipitate Conc High Concentration Conc->Precipitate

Factors contributing to compound precipitation in cell culture.

The Role of pH in Sulfonamide Solubility

Sulfonamides are weak acids, and their solubility is highly dependent on the pH of the solution.[5][9] The sulfonamide functional group (-SO₂NH-) can be deprotonated at higher pH values, forming a more soluble salt. Conversely, at lower pH values, the compound exists in its less soluble, un-ionized form.[4] The typical pH of cell culture media (7.2-7.4) is generally favorable for sulfonamide solubility, but metabolic byproducts from cells can lower the pH over time, leading to precipitation.[5]

Advanced Troubleshooting

Determining Maximum Soluble Concentration

To avoid precipitation, it is crucial to work below the maximum soluble concentration of this compound in your specific cell culture medium.

Protocol 3: Empirical Solubility Determination
  • Prepare a High-Concentration Stock: Make a 100 mM stock solution in 100% DMSO.[1]

  • Create Serial Dilutions: Prepare a series of dilutions of the stock solution in your complete cell culture medium (e.g., 1:100, 1:200, 1:500, 1:1000).[1]

  • Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness or visible particles).

  • Incubation and Re-inspection: Incubate the dilutions at 37°C and re-examine them at various time points (e.g., 1, 4, and 24 hours) to check for delayed precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear after 24 hours is your empirical maximum soluble concentration.

References
  • PubMed. (n.d.). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • CytoSMART. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • The BMJ. (2025). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

  • PubMed. (1945). The effect of pH on the solubility of sulphonamides. Retrieved from [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Retrieved from [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for Benzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of benzenesulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC--MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the detection and quantification of this important class of compounds. Our approach is rooted in explaining the why behind the how, ensuring robust and reliable analytical outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions often posed by scientists new to benzenesulfonamide analysis or those looking to refine their understanding of the technique.

Q1: What is the optimal ionization mode for benzenesulfonamide detection in LC-MS/MS?

A1: Benzenesulfonamides can be effectively ionized using either positive or negative electrospray ionization (ESI), with the choice depending on the specific structure of the analyte and the sample matrix.

  • Positive Ion Mode (ESI+): Benzenesulfonamides readily protonate, especially under acidic mobile phase conditions, making ESI+ a common and effective choice.[1] The protonation typically occurs on a nitrogen atom.[2] This mode is often preferred for its sensitivity and stability for many sulfonamides.

  • Negative Ion Mode (ESI-): In this mode, benzenesulfonamides deprotonate to form anions. This can be a viable alternative, and for some compounds or matrices, may offer better sensitivity or reduced interference.[3][4]

Recommendation: For initial method development, it is advisable to test both ionization modes to determine which provides the best signal-to-noise ratio for your specific analyte and matrix.

Q2: What are the characteristic fragmentation patterns of benzenesulfonamides in MS/MS?

A2: Understanding the fragmentation of benzenesulfonamides is crucial for selecting the appropriate multiple reaction monitoring (MRM) transitions.

  • Common Neutral Loss: A frequent and characteristic fragmentation pathway for many aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[3][5] This is a key diagnostic fragmentation that can be leveraged for precursor ion scanning or neutral loss scans to identify related compounds in a sample.

  • S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond is another common fragmentation pathway, which can lead to the formation of ions corresponding to the aniline or amine portion of the molecule.[2] For example, N-phenyl benzenesulfonamide can fragment to form an anilide anion (m/z 92).[3][4]

  • Other Fragmentations: Depending on the structure, other fragmentations can occur, including losses related to substituents on the aromatic rings.[3][4]

Q3: What are the key considerations for chromatographic separation of benzenesulfonamides?

A3: Achieving good chromatographic separation is vital to minimize matrix effects and ensure accurate quantification.

  • Column Chemistry: A C18 reversed-phase column is the most common choice for separating benzenesulfonamides.[6][7] The specific brand and particle size (e.g., 3.5 µm) will depend on the desired resolution and backpressure limitations of your HPLC or UHPLC system.

  • Mobile Phase: A typical mobile phase consists of a gradient elution with water and an organic solvent like acetonitrile or methanol.[7][8][9]

  • Mobile Phase Additives: The addition of a small amount of acid, such as formic acid (typically 0.1%), to the mobile phase is highly recommended when using positive ion mode.[6][9] This promotes protonation of the analytes, leading to better ionization efficiency and improved peak shape.

Section 2: Troubleshooting Guide - Resolving Common Issues

This section provides a systematic approach to diagnosing and solving problems that may arise during your LC-MS/MS analysis of benzenesulfonamides.

Issue 1: Poor Signal Intensity or No Signal
Possible Cause Troubleshooting Steps
Incorrect Ionization Mode 1. Verify that you are using the optimal ionization mode (ESI+ or ESI-) for your analyte. 2. Infuse a standard solution of your benzenesulfonamide directly into the mass spectrometer to determine which mode yields a better signal.
Suboptimal Source Parameters 1. Optimize the ion source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These parameters can significantly impact ionization efficiency.[10] 2. Perform a systematic optimization by varying one parameter at a time while monitoring the analyte signal.
Inappropriate Mobile Phase pH 1. If using ESI+, ensure your mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation.[1] 2. For ESI-, a basic mobile phase might be beneficial, but this is less common for benzenesulfonamides.
Incorrect MRM Transitions 1. Confirm that you are monitoring the correct precursor and product ions for your analyte. 2. Infuse a standard and perform a product ion scan to identify the most abundant and stable fragment ions. It is recommended to monitor at least two MRM transitions per compound for quantification and confirmation.[11]
Sample Degradation 1. Prepare fresh standards and samples to rule out degradation issues. 2. Check the stability of your analyte in the sample solvent and under the storage conditions.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Overload 1. Dilute your sample or reduce the injection volume. 2. Ensure your calibration curve covers the expected concentration range of your samples.
Secondary Interactions 1. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. The addition of a small amount of formic acid can often improve peak shape for benzenesulfonamides.[12] 2. Consider a different column chemistry if peak tailing persists.
Column Contamination 1. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). 2. If the problem persists, replace the guard column or the analytical column.[13]
Inappropriate Injection Solvent 1. The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak focusing on the column. Injecting in a much stronger solvent can lead to peak distortion.[12]
Issue 3: High Background Noise or Inconsistent Baseline
Possible Cause Troubleshooting Steps
Contaminated Solvents or System 1. Use high-purity, LC-MS grade solvents and additives. 2. Purge the LC system thoroughly with fresh mobile phase. 3. Check for contamination in the sample vials, caps, and solvent bottles. Contamination is a common cause of high background noise in MS systems.[13]
Matrix Effects 1. Improve your sample preparation procedure to remove more interfering compounds from the matrix.[14][15] 2. Adjust your chromatographic gradient to better separate your analyte from co-eluting matrix components.
Electronic Noise 1. Ensure that the mass spectrometer and all associated electronics are properly grounded. 2. Check for sources of electronic interference in the laboratory.
Issue 4: Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Modify the LC gradient to better resolve the analyte from interfering compounds.[15] 2. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to injection.[16][17] The QuEChERS method is also a widely used technique for pesticide residue analysis, including benzenesulfonamides, in various matrices.[12] 3. Dilute the Sample: Simple dilution can sometimes mitigate matrix effects, but this may compromise sensitivity.[18]
Assessment of Matrix Effects 1. To quantitatively assess matrix effects, compare the peak area of the analyte in a standard solution prepared in a pure solvent with the peak area of a blank matrix extract spiked with the analyte at the same concentration.[12] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[14][19]
Compensation Strategies 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte. 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for consistent matrix effects.[20]

Section 3: Data and Protocols

Table 1: Typical LC-MS/MS Parameters for Selected Benzenesulfonamides

This table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Sulfamethoxazole254.1156.1108.115-25
Sulfadiazine251.1156.192.118-28
Sulfamethazine279.1186.1124.120-30
Benzenesulfonamide158.194.166.020-35

Note: The optimal collision energy will vary depending on the mass spectrometer used.[11]

Protocol 1: General LC Method for Benzenesulfonamide Analysis
  • Column: C18, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Section 4: Visual Workflows

Diagram 1: General LC-MS/MS Optimization Workflow

OptimizationWorkflow cluster_MS MS Optimization cluster_LC LC Optimization cluster_Validation Method Validation infuse Infuse Standard ion_mode Select Ionization Mode (ESI+ vs. ESI-) infuse->ion_mode precursor Identify Precursor Ion ion_mode->precursor product Product Ion Scan precursor->product mrm Select & Optimize MRM Transitions & CE product->mrm linearity Linearity & Range mrm->linearity column Select Column mobile_phase Optimize Mobile Phase & Gradient column->mobile_phase peak_shape Evaluate Peak Shape & Retention mobile_phase->peak_shape peak_shape->linearity matrix Assess Matrix Effects linearity->matrix accuracy Accuracy & Precision matrix->accuracy final_method Final Method accuracy->final_method

Caption: A stepwise workflow for LC-MS/MS method development.

Diagram 2: Troubleshooting Decision Tree for Low Signal Intensity

TroubleshootingSignal start Low/No Signal check_ms Check MS Settings start->check_ms check_lc Check LC System start->check_lc check_sample Check Sample Integrity start->check_sample ion_mode Correct Ionization Mode? check_ms->ion_mode mobile_phase Mobile Phase Correct (pH)? check_lc->mobile_phase sample_prep Sample Preparation Issue? check_sample->sample_prep source_params Source Parameters Optimized? ion_mode->source_params Yes mrm_params MRM Transitions Correct? source_params->mrm_params Yes ms_ok MS Likely OK mrm_params->ms_ok Yes column_health Column Clogged/Degraded? mobile_phase->column_health Yes lc_ok LC Likely OK column_health->lc_ok Yes sample_degradation Analyte Degraded? sample_prep->sample_degradation No sample_ok Sample Likely OK sample_degradation->sample_ok No

Caption: A decision tree for troubleshooting low signal intensity.

References

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry. [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. [Link]

  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography– Tandem Mass Spectrometry | LabRulez LCMS. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. [Link]

  • Determination of Sulfonamide Antibiotics inWastewater by Liquid Chromatography — Tandem Mass Spectrometry - ResearchGate. [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - MDPI. [Link]

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS) - PubMed. [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. [Link]

  • Benzenesulfonamide; LC-ESI-QFT; MS2; CE: 30; R=35000; [M-H]-. [Link]

  • High-performance liquid chromatography–tandem mass spectrometry for the determination of sulfonamides in eggs - ResearchGate. [Link]

  • Simultaneous Determination of 22 Sulfonamides in Cosmetics by Ultra Performance Liquid Chromatography Tandem Mass Spectrometry | Request PDF. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed. [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods | LCGC International. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. [Link]

  • Recent advances in sample preparation techniques for effective bioanalytical methods. [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry | Request PDF. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Bioanalytical sample preparation - Biotage. [Link]

  • Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry - PubMed. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis - International Journal of Pharmaceutical Sciences. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination - PubMed. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • (PDF) Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food - ResearchGate. [Link]

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Reducing off-target effects of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Off-Target Effects in Cellular Assays

Welcome to the technical support resource for researchers utilizing 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide and other novel sulfonamide-based compounds. As a Senior Application Scientist, my goal is to provide you with the strategic frameworks and detailed protocols necessary to ensure the data you generate is robust, specific, and correctly interpreted.

This guide is structured to help you anticipate, diagnose, and resolve potential off-target effects, a common challenge when working with small molecules. We will move from foundational frequently asked questions to deep, actionable troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and concerns that may indicate an off-target liability or an experimental artifact.

Q1: My dose-response curve for this compound is unusually steep or shows a "bell shape" (hormesis). What could be the cause?

An irregular dose-response curve is often a primary indicator of complex pharmacology. A steep curve may suggest positive cooperativity or an abrupt off-target toxic effect at higher concentrations. A bell-shaped (hormetic) curve, where the effect reverses at higher doses, strongly points to the engagement of multiple targets with opposing biological outcomes. This could be your intended target at low concentrations, followed by an off-target with an opposing effect at higher concentrations.

Q2: I'm seeing significant cell death at concentrations where I expect to see a specific phenotypic change. How can I distinguish targeted cytotoxicity from non-specific toxicity?

This is a critical question. The key is to measure cytotoxicity and the target-specific effect in parallel.

  • Run a Multiplexed Assay: Use an assay that simultaneously measures your phenotype of interest (e.g., reporter gene expression, protein phosphorylation) and cell viability (e.g., CellTiter-Glo®, PrestoBlue™, or a live/dead stain).

  • Determine the Therapeutic Window: Calculate the concentration at which you see 50% of your desired effect (EC50) and the concentration that causes 50% cytotoxicity (CC50). A large separation between these values (a high therapeutic index, CC50/EC50) suggests the phenotype is not simply a byproduct of cell death. An overlap suggests a high risk of non-specific toxicity.

Q3: The inhibitory effect of my compound seems to disappear when I switch from a fluorescence-based readout to a luminescence or label-free method. Is this an off-target effect?

This is more likely a case of assay interference , a common artifact for aromatic compounds like your sulfonamide. Many such molecules can absorb light at the excitation/emission wavelengths of fluorophores (quenching) or even be intrinsically fluorescent, leading to false-positive or false-negative results. The fact that the effect vanishes in an orthogonal assay system (like luminescence) is strong evidence against a true biological effect and points towards a direct compound-assay artifact. Always validate hits using a secondary, orthogonal assay with a different detection modality.

Q4: Why is it important to test my compound against a panel of common off-targets even if I have a potent on-target effect?

Potency does not guarantee selectivity. The sulfonamide scaffold is known to interact with a variety of protein families. For instance, sulfonamides are classic inhibitors of carbonic anhydrases, a ubiquitous family of enzymes. Unidentified engagement of such targets can lead to misinterpretation of your compound's mechanism of action and cause unexpected toxicity or side effects in more complex systems. Proactive counter-screening is a cornerstone of due diligence in drug discovery and chemical biology.

Part 2: Troubleshooting Guide: A Step-by-Step Workflow for Target Validation

Workflow Stage 1: Characterize the Artifact

The first step is to rule out non-biological interference. This is a self-validating system; if the effect is real, it should persist across different measurement technologies.

Protocol 1: Orthogonal Assay Validation
  • Primary Assay: Execute your standard cellular assay (e.g., a fluorescence-based reporter assay). Generate a full dose-response curve for this compound.

  • Secondary Assay Selection: Choose an assay that measures the same biological endpoint but uses a different detection technology.

    • If the primary assay is fluorescence-based, use a luminescence-based assay (e.g., luciferase reporter) or a method that measures endogenous protein levels (e.g., Western Blot, ELISA).

    • If the primary assay uses an indirect readout (e.g., a reporter gene), use a direct measure of target engagement (e.g., a cellular thermal shift assay, CETSA).

  • Execution & Analysis: Run a full dose-response curve in the secondary assay system.

  • Interpretation:

    • Concordant Results: Similar EC50/IC50 values in both assays strongly suggest a true biological effect.

    • Discordant Results: A significant shift in potency or complete loss of activity in the secondary assay points to an artifact in the primary assay.

Diagram: Artifact Characterization Workflow

cluster_0 Stage 1: Artifact Triage Start Initial Observation: Ambiguous Result Assay1 Run Primary Assay (e.g., Fluorescence) Start->Assay1 Assay2 Run Orthogonal Assay (e.g., Luminescence, Western) Start->Assay2 Compare Compare Dose-Response Curves Assay1->Compare Assay2->Compare Artifact Conclusion: Assay Interference Artifact Compare->Artifact Discordant BioEffect Hypothesis: True Biological Effect Compare->BioEffect Concordant

Caption: Workflow to distinguish assay artifacts from true biological effects.

Workflow Stage 2: On-Target Engagement & Validation

If the effect appears to be biological, you must now prove it is mediated by your intended target. The most rigorous methods involve altering the expression of the target protein itself.

Protocol 2: Target Knockdown/Knockout Validation
  • Reagent Preparation:

    • siRNA/shRNA: Synthesize or purchase at least two independent siRNA/shRNA sequences targeting your protein of interest. Include a non-targeting scramble control.

    • CRISPR/Cas9: Design and validate guide RNAs (gRNAs) to generate a knockout of your target gene. Isolate a clonal cell line with confirmed knockout.

  • Target Depletion: Transfect cells with siRNA/shRNA or establish the knockout cell line.

  • Verification: After 48-72 hours (for siRNA) or clonal expansion (for CRISPR), confirm target protein depletion via Western Blot or qPCR. This step is critical.

  • Compound Treatment: Treat the target-depleted cells, control (scramble siRNA) cells, and wild-type cells with a dose-response of this compound.

  • Interpretation:

    • Effect is Lost/Reduced: If the compound's effect is significantly diminished in the knockdown/knockout cells compared to the controls, this provides strong evidence that the effect is on-target.

    • Effect Persists: If the compound has the same effect in both control and target-depleted cells, the phenotype is unequivocally caused by an off-target mechanism.

Diagram: On-Target Validation Logic

cluster_1 Stage 2: On-Target Validation Start Hypothesis: Effect is On-Target KD Generate Target Knockdown (siRNA) or Knockout (CRISPR) Start->KD WT Prepare Wild-Type & Control Cells Start->WT Treat Treat All Cell Lines with Compound KD->Treat WT->Treat Measure Measure Phenotypic Response Treat->Measure OnTarget Conclusion: Effect is ON-TARGET Measure->OnTarget Response lost in KD/KO OffTarget Conclusion: Effect is OFF-TARGET Measure->OffTarget Response persists in KD/KO

Caption: Decision tree for validating on-target compound activity.

Workflow Stage 3: Off-Target Deconvolution

If Stage 2 indicates an off-target effect, the next step is to identify the responsible protein(s). This involves a combination of computational prediction and experimental screening.

Strategy 1: Counter-Screening Panel

Based on the sulfonamide scaffold, a standard panel should include assays for common promiscuous targets.

Target ClassRepresentative ExamplesRationale
Carbonic Anhydrases CA-I, CA-II, CA-IXThe sulfonamide moiety is a classic zinc-binding pharmacophore for this enzyme class.
Kinases Broad kinase panel (e.g., KinomeScan)Aromatic compounds can act as ATP-competitive inhibitors.
GPCRs Safety panel (e.g., SafetyScreen44)To identify interactions with common signaling hubs.
Ion Channels hERG, Nav1.5, Cav1.2Critical for assessing potential cardiotoxicity liabilities.
Strategy 2: Chemoproteomics

For an unbiased approach, techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) can identify which proteins in the cell are physically engaged by your compound. These methods provide a global view of direct interactions within the native cellular environment.

Part 3: Data Summary & Interpretation

Properly documenting your findings is essential. Use a summary table to consolidate your validation data for clear interpretation.

Assay TypeTargetCell LineKey ParameterResultInterpretation
Primary Assay Target XHEK293EC501.5 µMInitial hit
Orthogonal Assay (Luminescence) Target XHEK293EC501.7 µMConfirms biological activity
Cytotoxicity Assay N/AHEK293CC50> 50 µMNot due to general toxicity
Target Validation Target XHEK293 (Target X KO)Fold-ChangeNo responseConfirms On-Target MoA
Counter-Screen Carbonic Anhydrase IIBiochemicalIC5025 µMWeak off-target hit
References
  • Assay Interference by Small Molecules. NIH National Center for Advancing Translational Sciences.[Link]

  • The Art of the Counter-screen: A Practical Guide for Chemical Biologists. MedChemComm.[Link]

  • A new generation of sulfonamides as carbonic anhydrase inhibitors. Current Medicinal Chemistry.[Link]

  • Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society.[Link]

Technical Support Center: Purification of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

Introduction: The Importance of Purity

This compound is a sulfonamide derivative with significant potential in medicinal chemistry and materials science.[1][2] Like all active pharmaceutical ingredients (APIs) and research chemicals, its purity is paramount. Impurities can lead to erroneous experimental results, altered pharmacological activity, and potential toxicity.[3] This guide will equip you with the knowledge to tackle common purification hurdles and ensure the integrity of your research.

The typical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4][5] This process can lead to several impurities, including unreacted starting materials, by-products from side reactions, and residual solvents. The purification strategy must be tailored to the specific impurity profile of the crude product.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My recrystallized product is an oil or a sticky solid, not fine crystals. What's going wrong?

A1: Oiling out during recrystallization is a common problem that can be attributed to several factors:

  • Cooling too rapidly: If the solution is cooled too quickly, the compound may precipitate as an amorphous solid or oil instead of forming a crystal lattice.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent: The solvent may be too good at dissolving the compound, even at low temperatures. Consider a different solvent or a two-solvent system. For sulfonamides, alcohols like ethanol or isopropanol are often good starting points.[7] A two-solvent system, such as ethanol-water or acetone-hexane, can also be effective.

  • Presence of impurities: Impurities can interfere with crystal lattice formation. If the crude product is highly impure, a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a plug of silica gel, may be necessary before recrystallization.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery is a frequent challenge in recrystallization. Here are some potential causes and solutions:

  • Using too much solvent: The goal is to create a saturated solution at the boiling point of the solvent.[6] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.

  • Insufficient cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.

  • Solubility in the chosen solvent: If the compound has significant solubility in the solvent even at low temperatures, you will inherently have losses. A different solvent with a steeper solubility curve (high solubility when hot, very low when cold) might be a better choice.

Q3: My TLC analysis shows a persistent impurity spot close to my product spot. How can I separate them?

A3: When impurities have similar polarity to the desired compound, separation can be challenging.

  • Optimize TLC mobile phase: Experiment with different solvent systems for your TLC to achieve better separation. A small change in the polarity of the mobile phase (e.g., by adding a few drops of methanol to a dichloromethane eluent) can sometimes make a significant difference.

  • Column Chromatography: For closely running spots, column chromatography is often the most effective solution. A carefully packed column with a well-chosen eluent system can provide the necessary resolution. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[8]

  • Recrystallization with a different solvent: Sometimes, changing the recrystallization solvent can alter the solubility of the impurity relative to the product, leading to better separation.

Q4: The color of my product is off-white or yellowish, but the literature reports it as a white solid. What should I do?

A4: Colored impurities are common in organic synthesis.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[9] Be cautious not to add too much, as it can also adsorb your product. A hot filtration step is necessary to remove the charcoal before cooling the solution.

  • Oxidation: The amino group in your compound can be susceptible to air oxidation, which can lead to colored by-products. Try to perform the purification steps, especially heating, under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on the structure (an aromatic sulfonamide with an amino group and dimethylphenyl moiety), good starting solvents to screen would be ethanol, isopropanol, or acetone.[7] You can also explore two-solvent systems like ethanol/water or acetone/hexane. A small-scale solubility test is always recommended to find the ideal solvent or solvent system.

Q: How can I assess the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.[3]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[10][11]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q: What are the likely impurities in a typical synthesis of this compound?

A: The impurities will depend on the synthetic route, but common ones include:

  • Unreacted starting materials: 4-aminobenzenesulfonamide (or a protected version) and 3,4-dimethylaniline.

  • By-products: Di-sulfonated aniline or other side-reaction products.

  • Residual solvents: From the reaction or work-up.

  • Hydrolysis products: If the sulfonamide bond is cleaved during work-up or purification.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol provides a general procedure for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of hot ethanol until the solid completely dissolves.[6]

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Select the Eluent: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired compound.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting eluent for gradient elution) and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. If using a gradient, start with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluent in fractions and monitor the separation using TLC.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

SolventBoiling Point (°C)Properties and Considerations
Ethanol78Good general solvent for sulfonamides.[7]
Isopropanol82Similar to ethanol, may offer different selectivity for impurities.
Acetone56A more polar solvent, useful for more soluble compounds.
Ethyl Acetate77A moderately polar solvent.
Toluene111A non-polar solvent, may be useful in a two-solvent system.
Water100Often used as an anti-solvent with a miscible organic solvent.

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 90% A, ramp to 10% A over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: These are starting conditions and may require optimization for your specific sample and instrument.

Visualizations

PurificationWorkflow Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Single_Spot Single Spot? TLC_Analysis->Single_Spot Recrystallization Recrystallization Single_Spot->Recrystallization Yes Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Purity_Check Purity Assessment (HPLC, NMR, MP) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Column_Chromatography->Purity_Check Final_Product Pure Product Purity_Check->Final_Product

Caption: Decision workflow for the purification of this compound.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve crude solid in minimum hot solvent Hot_Filter Hot filtration (if needed) Dissolve->Hot_Filter Cool_Slowly Cool slowly to room temperature Hot_Filter->Cool_Slowly Ice_Bath Cool in ice bath Cool_Slowly->Ice_Bath Vacuum_Filter Vacuum filtration Ice_Bath->Vacuum_Filter Wash Wash with ice-cold solvent Vacuum_Filter->Wash Dry Dry crystals Wash->Dry

Caption: Step-by-step process of purification by recrystallization.

References

  • Combs, M. T., et al. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • 4-aminobenzenesulfonamide. ChemBK. Available at: [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]

  • Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists, 61(4), 814-825.
  • Akhtar, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research, 43(3), 259-272.
  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(28), 131298.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available at: [Link]

  • Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (2023). YMER, 22(6).
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Primary Sulfonamides. (n.d.). Retrieved from [Link]

  • Dasenaki, M. E., & Thomaidis, N. S. (2015).
  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]

  • Kowalska, S., et al. (2019).
  • An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. (n.d.). Retrieved from [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (2016). Food Safety and Inspection Service. Available at: [Link]

  • Sulfonamide purification process. (1957). U.S.
  • Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. (1977). U.S.
  • Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). (n.d.).
  • Recrystallization for foam like crystals. (2023). Reddit. Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. PubChem. Available at: [Link]

  • 4-amino benzenesulfonamides. (1985). U.S.
  • Synthesis and characterization of impurity F in 4-amino-N-(5-methyl isoxazol-3-yl) benzene sulfonamide drug synthesis. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
  • Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
  • Process for purifying crude 4-aminophenol. (1989). U.S.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this important class of compounds. My approach is to provide not just solutions, but a deeper understanding of the underlying principles that govern the spectral appearances, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are the aromatic proton signals in my substituted benzenesulfonamide overlapping and difficult to assign?

Answer: Signal overlapping in the aromatic region (typically 6.5-8.5 ppm) of benzenesulfonamides is a frequent and challenging issue. The root cause lies in the electronic properties of the substituents on the benzene ring. The sulfonamide group (-SO₂NHR) is strongly electron-withdrawing, which deshields the ortho protons (protons on carbons adjacent to the point of attachment), shifting them significantly downfield.[1][2]

When a second substituent is present, its electronic nature—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—modulates the chemical shifts of the remaining protons.[3][4] If both groups are electron-withdrawing, all aromatic protons are shifted downfield, reducing the chemical shift dispersion and causing the signals to bunch together, making first-order analysis impossible.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Analysis cluster_3 Resolution A Overlapping Aromatic Signals in ¹H NMR B Change NMR Solvent A->B Induce differential solvent shifts C Increase Spectrometer Field Strength A->C Improve spectral resolution D Acquire 2D NMR Spectra (COSY, HSQC) A->D Resolve through-bond correlations E Unambiguous Signal Assignment B->E C->E D->E

Step-by-Step Solutions:

  • Change the NMR Solvent: Switching from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond accepting solvent like DMSO-d₆ is the most effective initial step.[5][6] DMSO-d₆ can interact with the sulfonamide N-H proton and other polar groups, inducing significant changes in the electronic environment of the aromatic ring and often improving signal dispersion.[6]

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) will increase the physical separation between peaks, potentially resolving the overlap without any changes to the sample.

  • Utilize 2D NMR Spectroscopy: When the above methods are insufficient, 2D NMR is the definitive solution.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks will appear between signals of protons that are coupled, typically those on adjacent carbons (ortho coupling). This allows you to "walk" around the aromatic ring, connecting coupled spin systems even when their signals overlap in the 1D spectrum.[7][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[7][9] By identifying the chemical shift of the carbon, you can confirm the assignment of its attached proton. This is particularly useful for distinguishing protons in electronically distinct environments.

Question 2: My sulfonamide N-H proton signal is very broad or has disappeared entirely. How can I observe and confirm it?

Answer: The N-H proton of a sulfonamide is acidic and capable of chemical exchange with residual water or other labile protons in the sample.[10][11] This exchange process can occur on a timescale similar to the NMR experiment, leading to significant peak broadening.[12] In some cases, the peak can become so broad that it is indistinguishable from the baseline. Additionally, the chemical shift of the N-H proton is highly variable and dependent on concentration, temperature, and solvent. In some sulfonamides, the N-H proton signal can be observed as a singlet between 8.78 and 10.15 ppm.[13]

Troubleshooting and Confirmation Protocol:

  • Use a Dry Solvent: Ensure your deuterated solvent (especially CDCl₃) is as dry as possible. Using a freshly opened ampule or storing the solvent over molecular sieves can minimize the amount of residual water, which slows the rate of exchange.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) can slow down the exchange rate, often resulting in a sharper N-H signal.

  • D₂O Exchange Experiment: This is the definitive method for confirming an N-H (or O-H) proton.[5][10]

    Experimental Protocol: D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.

    • Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube securely and shake it vigorously for 20-30 seconds to ensure mixing.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The N-H proton will exchange with deuterium from the D₂O (N-H + D₂O ⇌ N-D + HDO). Since deuterium is not observed in a ¹H NMR spectrum, the original N-H signal will disappear or be significantly reduced in intensity.[14] A new, likely broad, signal for HDO may appear.

Question 3: How can I definitively assign the ortho, meta, and para protons in a disubstituted benzenesulfonamide?

Answer: Assigning the specific positions on a substituted benzene ring requires a systematic approach that combines knowledge of electronic effects, coupling constants, and, most powerfully, 2D NMR correlation experiments. Relying on chemical shift alone is often insufficient and can lead to incorrect assignments.

Key Principles for Assignment:

  • Chemical Shift Trends:

    • Protons ortho to the -SO₂NHR group: Are the most deshielded and will appear furthest downfield due to the group's strong electron-withdrawing inductive and resonance effects.[1][2]

    • Effect of the second substituent: An electron-donating group (e.g., -OCH₃, -NH₂) will shield the protons ortho and para to it, shifting them upfield.[1][4] An electron-withdrawing group (e.g., -NO₂, -CN) will deshield the ortho and para protons, shifting them further downfield.[1]

  • Coupling Constants (J-values):

    • Ortho coupling (³JHH): Coupling between adjacent protons. Typically the largest, ranging from 7-10 Hz.[15]

    • Meta coupling (⁴JHH): Coupling between protons separated by two bonds. Much smaller, typically 2-3 Hz.[15]

    • Para coupling (⁵JHH): Coupling between protons across the ring. Very small (0-1 Hz) and often not resolved.

Definitive Assignment using 2D NMR:

For an unambiguous assignment, a combination of 2D NMR experiments is the gold standard. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial.

Experimental Workflow: Full Assignment of a Substituted Benzenesulfonamide

G A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Acquire 2D Spectra (COSY, HSQC, HMBC) A->B C Step 1: HSQC Assign protonated carbons B->C D Step 2: COSY Establish ¹H-¹H connectivities C->D Provides starting points E Step 3: HMBC Identify long-range ¹H-¹³C correlations D->E Confirms adjacent protons F Step 4: Integrate Data Build molecular fragments E->F Key for quaternary carbons G Final Structure Unambiguous Assignment F->G

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[8] This is the key to connecting different parts of the molecule. For example, the sulfonamide N-H proton will often show an HMBC correlation to the ipso-carbon (the carbon attached to the sulfur) and the two ortho carbons. This provides an undeniable starting point for assigning the aromatic system.

Data Summary Table:

Coupling TypeNumber of BondsTypical J-Value (Hz)Usefulness in Assignment
ortho (³JHH)37 – 10Excellent for identifying adjacent protons.[15]
meta (⁴JHH)42 – 3Good for confirming assignments; visible in high-resolution spectra.[15]
para (⁵JHH)50 – 1Often unresolved; not reliable for primary assignment.
¹H-¹³C (¹JCH)1~160Used in HSQC to link protons to their attached carbons.
¹H-¹³C (²JCH, ³JCH)2-32 – 10The basis of HMBC; essential for connecting spin systems and identifying quaternary carbons.

By systematically applying these troubleshooting steps and advanced analytical techniques, you can overcome the common challenges associated with interpreting the complex NMR spectra of substituted benzenesulfonamides, leading to confident and accurate structural elucidation.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Nizwa Journal of Medical and Health Sciences. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Broad N-H chemical shift in proton NMR. (2018). Reddit. [Link]

  • How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? (2014). ResearchGate. [Link]

  • 2D NMR FOR THE CHEMIST. (n.d.). University of California, San Diego. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]

  • Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. (2025). YouTube. [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. [Link]

  • 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT OpenCourseWare. [Link]

  • 1H NMR Broad peaks. (2015). Chemistry Stack Exchange. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

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Technical Support Center: Crystallographic Refinement of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide crystal structures. This guide is designed to provide practical, in-depth solutions to a common yet challenging issue: handling high thermal motion in the crystallographic refinement of these important pharmaceutical compounds. My aim is to equip you with the knowledge and techniques to not only troubleshoot problematic structures but also to understand the underlying principles governing these phenomena.

Introduction: The Challenge of Dynamic Sulfonamides

Sulfonamides are a cornerstone of modern medicine, exhibiting a wide range of pharmacological activities.[1][2] Their flexible nature, particularly around the sulfonamide linkage, is key to their biological function but often presents a significant hurdle in crystallographic studies.[1][3][4] This flexibility can manifest as high thermal motion or disorder in the crystal lattice, leading to poorly resolved electron density, inaccurate geometric parameters, and overall compromised structural models.[5]

This guide provides a structured approach to identifying, understanding, and effectively modeling thermal motion in your sulfonamide crystal structures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the typical indicators of high thermal motion in my sulfonamide crystal structure?

A1: High thermal motion is primarily visualized through abnormally large and often elongated atomic displacement parameters (ADPs), also known as thermal ellipsoids.[5] Key indicators to watch for during refinement include:

  • "Smeared" or poorly defined electron density: This is especially common for terminal groups or flexible side chains.[6][7]

  • Large, elongated, or non-positive definite ADPs: These suggest that the atom's motion is not only significant but may also be highly anisotropic or indicative of static disorder.[8][9]

  • Unusual bond lengths and angles: High thermal motion can lead to artificially shortened bond lengths.

  • High residual electron density peaks: Significant positive or negative peaks in the difference Fourier map near the atom can indicate an inadequate thermal motion model.

  • Validation alerts: Software like PLATON will flag atoms with excessive thermal motion or other related issues.[10][11][12]

Q2: What is the difference between dynamic and static disorder, and how does it relate to thermal motion?

A2: It's crucial to distinguish between these two concepts:

  • Dynamic Disorder (Thermal Motion): This refers to the time-averaged vibration of an atom around its equilibrium position.[6][13] At any given moment, the atom is displaced, and the ADP represents the probability distribution of these displacements.

  • Static Disorder: This occurs when a molecule or a fragment of it occupies two or more distinct positions within the crystal lattice.[14][15] The refined structure represents a weighted average of these different conformations.

High ADPs can be a symptom of either. If the electron density is elongated and unimodal, it's likely dynamic motion. If it's bifurcated or suggests multiple distinct positions, static disorder is more probable and requires a multi-component model.[14][15][16]

Q3: Can low-temperature data collection solve all my thermal motion problems?

A3: While highly recommended, it's not a universal panacea.

Benefits of Low-Temperature Data Collection:

  • Reduces the amplitude of atomic vibrations, leading to sharper diffraction spots and better-resolved electron density.[17]

  • Often improves data quality and resolution.

  • Can sometimes "freeze out" dynamic disorder into a single, well-ordered conformation.

Limitations:

  • It may not resolve static disorder where multiple conformations are energetically similar.

  • Some degree of thermal motion, known as zero-point energy, persists even at very low temperatures.[6]

  • Phase transitions can occur upon cooling, which may introduce new crystallographic challenges like twinning.[18]

Part 2: Troubleshooting Guides

This section provides step-by-step protocols for addressing high thermal motion in your sulfonamide crystal structures.

Troubleshooting Workflow: A Decision-Making Guide

This workflow will guide you through the process of diagnosing and treating high thermal motion.

workflow start Initial Refinement Complete check_adps Examine ADPs and Electron Density Maps start->check_adps is_large Are ADPs Unusually Large/Elongated? check_adps->is_large is_bifurcated Is Electron Density Bifurcated? is_large->is_bifurcated Yes final_model Final Validated Model is_large->final_model No dynamic_motion Treat as Dynamic Thermal Motion is_bifurcated->dynamic_motion No static_disorder Model as Static Disorder is_bifurcated->static_disorder Yes anisotropic Use Anisotropic Refinement dynamic_motion->anisotropic multi_component Refine a Multi-Component Disorder Model (PART instruction) static_disorder->multi_component restraints Apply Geometric Restraints (e.g., SIMU, DELU) anisotropic->restraints multi_temp Consider Multi-Temperature Data Collection restraints->multi_temp restraints->final_model multi_temp->final_model multi_component->restraints

Caption: Decision workflow for handling high thermal motion.

Protocol 1: Low-Temperature Data Collection

If you suspect high thermal motion based on room temperature data, collecting a low-temperature dataset is the first and most effective step.

Objective: To reduce atomic vibrations and improve data quality.

Methodology:

  • Crystal Selection and Mounting: Select a high-quality single crystal and mount it on a cryo-loop.

  • Cooling: Cool the crystal in a stream of cold nitrogen gas, typically to 100 K. Monitor the crystal for any signs of cracking or phase transitions during cooling.

  • Data Collection: Collect a complete dataset at the low temperature.

  • Data Processing and Refinement: Process the data and refine the structure as you would normally. Compare the ADPs and overall model quality to the room temperature data.

Protocol 2: Anisotropic Refinement and Restraints

For atoms exhibiting significant, non-spherical thermal motion, anisotropic refinement is necessary.

Objective: To model the directionality of atomic motion.

Methodology:

  • Initial Isotropic Refinement: Refine your structure using isotropic ADPs for all atoms.

  • Switch to Anisotropic: For non-hydrogen atoms, switch to anisotropic ADPs (e.g., using the ANIS command in SHELXL).

  • Refine: Perform several cycles of least-squares refinement.

  • Analyze ADPs: Examine the resulting thermal ellipsoids. They should be chemically reasonable. For example, terminal atoms in a flexible chain will often have larger ellipsoids elongated along the arc of motion.

  • Apply Restraints (if necessary): If ADPs become non-positive definite or physically unrealistic, apply restraints.

    • SIMU: Restrains the ADPs of adjacent atoms to be similar. Useful for rigid groups.

    • DELU: A more flexible restraint that considers the bond vector between two atoms.

    • ISOR: Can be used to restrain an ADP to be more isotropic.

Protocol 3: Modeling Static Disorder

If electron density suggests multiple conformations, a static disorder model is required.

Objective: To model multiple, distinct atomic positions.

Methodology:

  • Identify Disordered Fragments: Determine which part of the molecule is disordered.

  • Locate Alternative Positions: Carefully examine the difference electron density map to identify the locations of the alternative conformations.

  • Generate a Multi-Part Model:

    • Use the PART instruction in your refinement software (e.g., SHELXL) to define the different components of the disorder.

    • Assign fractional occupancies to each part (e.g., PART 1 with occupancy 21 and PART 2 with occupancy -21). The sum of occupancies for a disordered atom should be 1.

  • Apply Restraints: It is often necessary to use geometric restraints (SADI, SAME, FLAT) to maintain sensible bond lengths, angles, and planarity in the disordered fragments.

  • Refine: Refine the positions, occupancies, and ADPs of the disordered atoms. It's often best to refine occupancies first, then positions and ADPs.

Part 3: Data Presentation and Validation

Table 1: Typical Atomic Displacement Parameters (Ueq) for Sulfonamides
TemperatureMoietyTypical Ueq (Ų)Notes
298 K (RT)Core Phenyl Ring0.04 - 0.06Generally well-defined.
298 K (RT)Sulfonamide Group (SO₂)0.05 - 0.08Can show some rotational motion.
298 K (RT)Terminal/Flexible Groups> 0.10Prone to high thermal motion or disorder.
100 K (LT)Core Phenyl Ring0.01 - 0.03Significantly reduced motion.
100 K (LT)Sulfonamide Group (SO₂)0.02 - 0.04Better defined than at room temperature.
100 K (LT)Terminal/Flexible Groups0.03 - 0.06Motion is reduced, but disorder may still be present.

Note: These are approximate values and can vary depending on the specific crystal packing and intermolecular interactions.[17][19]

Model Validation: The Final Check

After implementing any of the above strategies, it is imperative to validate your final crystallographic model.

validation model Refined Model checkcif Run checkCIF/PLATON model->checkcif alerts Review ALERTS checkcif->alerts revise Revise Model (Address ALERTS) alerts->revise Major Issues Found final Final CIF for Deposition/Publication alerts->final No Major Issues revise->checkcif

Caption: The iterative process of model validation.

Use a validation tool like the IUCr's checkCIF service.[10][11] Pay close attention to any alerts related to:

  • Large Ueq values.

  • Non-positive definite ADPs.

  • Unusual bond lengths or angles.

  • High residual electron density.

A clean validation report is a strong indicator of a reliable and well-refined crystal structure.

Conclusion

Handling high thermal motion in sulfonamide crystal structures is a common challenge that can be overcome with a systematic approach. By understanding the underlying principles of thermal motion and disorder, and by applying the appropriate data collection and refinement strategies, you can significantly improve the quality and accuracy of your crystallographic models. This guide provides a foundation for troubleshooting these issues, but remember that each crystal is unique and may require a tailored approach.

References

  • Analysis of Thermal Motion Effects on the Electron Density via Computational Simulations. JEWLScholar@MTSU. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

  • PLATON/VALIDATION. [Link]

  • Computational analysis of thermal-motion effects on the topological properties of the electron density. ResearchGate. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [Link]

  • Electron density and thermal motion of diamond at elevated temperatures. IUCr Journals. [Link]

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. [Link]

  • Temperature-Resolved Anisotropic Displacement Parameters from Theory and Experiment: A Case Study. MDPI. [Link]

  • Simulation of electron density maps for two-dimensional crystal structures using Mathematica. ResearchGate. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Figshare. [Link]

  • Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]

  • On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. ResearchGate. [Link]

  • MolView. [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. NIH. [Link]

  • On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. PubMed Central. [Link]

  • Electron density and thermal motion of diamond at elevated temperatures. IUCr Journals. [Link]

  • Atomic Displacement Parameters. [Link]

  • Troublesome Crystal Structures: Prevention, Detection, and Resolution. PubMed Central. [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. [Link]

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. PubMed Central. [Link]

  • On the handling of atomic anisotropic displacement parameters. OSTI.GOV. [Link]

  • Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed. [Link]

  • Disorder in crystal structures : new approaches in finding the best model. edoc. [Link]

  • Disorder in crystal structures : new approaches in finding the best model. Semantic Scholar. [Link]

  • HTD2: a single-crystal X-ray diffractometer for combined high-pressure/low-temperature experiments at laboratory scale. IUCr Journals. [Link]

  • Thermolab a software solution | free for thermal cameras. [Link]

  • Anisotropic displacement parameters of atoms (Å 2 ) for the crystal... ResearchGate. [Link]

  • Thermal Simulation and Analysis Software in the Cloud. SimScale. [Link]

  • Thermographic Software. GoThermal. [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • (PDF) Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • Single-crystal X-ray diffraction at extreme conditions: A review. ResearchGate. [Link]

  • Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. EPub Bayreuth. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Inclusion of thermal motion in crystallographic structures by restrained molecular dynamics. PubMed. [Link]

  • Models of thermal motion in small-molecule crystallography. IUCr Journals. [Link]

  • Solid-State Study of the Structure, Dynamics, and Thermal Processes of Safinamide Mesylate—A New Generation Drug for the Treatment of Neurodegenerative Diseases. NIH. [Link]

  • Drug-protein Interactions. Refined Structures of Three Sulfonamide Drug Complexes of Human Carbonic Anhydrase I Enzyme. PubMed. [Link]

  • X-ray Crystal Structures, Packing Behavior, and Thermal Stability Studies of a Homologous Series ofn-Alkyl-Substituted Polyhedral Oligomeric Silsesquioxanes. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical solutions to optimize your reaction conditions and achieve desired outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and classic method for synthesizing sulfonamides?

The most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2]

Q2: What are the primary side reactions to be aware of during sulfonamide synthesis?

Several side reactions can occur, impacting the yield and purity of the desired sulfonamide. The most common include:

  • Di-sulfonylation: Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct.[1]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][3]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to produce a sulfonate ester.[1]

Q3: How can I monitor the progress of my reaction and identify byproducts?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring the progress of the reaction.[1][4] These methods allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts. For structural confirmation and identification of byproducts, techniques such as FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4][5]

Q4: Are there alternative, milder methods for sulfonamide synthesis?

Yes, several alternative methods have been developed to overcome the limitations of the traditional sulfonyl chloride approach, which can sometimes require harsh conditions.[6] These include:

  • Reactions of N-silylamines with sulfonyl chlorides: This method can produce sulfonamides in high yields and may even be performed without a solvent.[7]

  • One-pot synthesis from unactivated acids and amines: This strategy involves the conversion of aromatic carboxylic acids to sulfonyl chlorides followed by in-situ amination.[8][9]

  • Electrochemical oxidative coupling: This environmentally friendly method couples thiols and amines directly to form sulfonamides.[10]

  • Sustainable synthesis in deep eutectic solvents (DESs): This approach utilizes environmentally responsible and reusable solvents.[11]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your sulfonamide synthesis experiments and provides actionable solutions.

Problem 1: Low to No Product Formation

Possible Causes & Solutions

Cause Explanation Recommended Action
Inactive Sulfonyl Chloride The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1][3]Ensure the sulfonyl chloride is fresh and has been stored under anhydrous conditions. Consider using more stable sulfonyl fluorides as an alternative.[3][7]
Low Reactivity of Amine Sterically hindered or electron-deficient amines can exhibit low nucleophilicity, leading to slow or incomplete reactions.[1][3]Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[3]
Incorrect Stoichiometry An improper ratio of reactants will lead to incomplete conversion of the limiting reagent.Carefully measure and ensure the correct molar ratios of the amine, sulfonyl chloride, and base. A slight excess of the amine (1.1-1.5 equivalents) is often used.[1]
Inappropriate Base The choice of base is crucial for neutralizing the HCl byproduct. An unsuitable base may not be strong enough or could participate in side reactions.Pyridine and triethylamine are commonly used bases.[1] Ensure the base is anhydrous.
Problem 2: Formation of Significant Byproducts

Possible Byproducts & Mitigation Strategies

Byproduct Cause Mitigation Strategy
Di-sulfonated Product This occurs when both N-H bonds of a primary amine react with the sulfonyl chloride. High reaction temperatures and prolonged reaction times can favor this side reaction.[1]Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[1] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] Monitor the reaction closely by TLC or HPLC and quench it once the starting amine is consumed.[1]
Sulfonic Acid The presence of water in the reaction mixture leads to the hydrolysis of the sulfonyl chloride.[1][3]Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[3]
Sulfonate Ester The presence of alcohols as solvents or impurities can lead to the formation of sulfonate esters.[1]Avoid using alcoholic solvents unless specifically required by the protocol. Ensure other solvents are free from alcohol impurities.
Problem 3: Difficult Purification

Challenges & Solutions

Challenge Explanation Recommended Action
Product and Starting Material Co-elution The polarity of the sulfonamide product might be very similar to one of the starting materials, making separation by chromatography difficult.Optimize the mobile phase for your column chromatography. If co-elution persists, consider recrystallization as an alternative purification method.[12]
Removal of Excess Base Bases like pyridine and triethylamine can be difficult to remove completely during workup.Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate and extract the basic impurities into the aqueous layer.
Product is an Oil or Gummy Solid The product may not crystallize easily, making isolation and handling challenging.Try different solvent systems for recrystallization or trituration. If the product remains an oil, purification by column chromatography is the best approach.

III. Experimental Protocols & Workflows

General Protocol for Sulfonamide Synthesis

This protocol provides a standard procedure for the synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents).[1]

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.[1] Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[1] Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.[1]

  • Workup:

    • Quench the reaction by adding water.

    • If necessary, adjust the pH with a dilute acid (e.g., 1M HCl) to neutralize any remaining base.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4][12]

Reaction Monitoring and Characterization Workflow

Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_purification Purification cluster_characterization Characterization Start Start Reaction Reaction Sulfonamide Synthesis Start->Reaction TLC_HPLC TLC / HPLC Analysis Reaction->TLC_HPLC Aliquot TLC_HPLC->Reaction Incomplete Workup Reaction Workup TLC_HPLC->Workup Complete Purify Column Chromatography or Recrystallization Workup->Purify Characterize NMR, MS, IR Purify->Characterize Final_Product Pure Sulfonamide Characterize->Final_Product

Caption: Workflow for sulfonamide synthesis, monitoring, purification, and characterization.

IV. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem.

  • Contreras, J. M., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.

  • Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International.

  • King, J. F., & Rathore, R. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.

  • Wu, Y., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.

  • Unknown. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... ResearchGate.

  • Ahmad, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.

  • Simone, M., et al. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba.

  • Unknown. (n.d.). Analysis of sulfonamides. PPTX - Slideshare.

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.

  • Wikipedia. (n.d.). Sulfonamide.

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scirp.org.

  • Unknown. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.

  • Unknown. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.

  • Unknown. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Unknown. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH.

  • Unknown. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate.

  • Unknown. (2025). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate.

  • Unknown. (n.d.). Sulfonamide purification process. US2777844A - Google Patents.

  • Unknown. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.

  • Unknown. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.

  • Unknown. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

  • Wright, D. L., & Oehlrich, D. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry.

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

  • Unknown. (2025). Monitoring of 14 sulfonamide antibiotic residues in marine products using HPLC-PDA and LCMS/MS. ResearchGate.

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

  • Unknown. (2024). What is the best extraction method of sulfonamides group from honey samples?.

  • Unknown. (n.d.). Monitoring and determination of sulfonamide antibiotics (sulfamethoxydiazine, sulfamethazine, sulfamethoxazole and sulfadiazine) in imported Pangasius catfish products in Thailand using liquid chromatography coupled with tandem mass spectrometry. PubMed.

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Technical Support Center: Best Practices for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting associated with 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide. The information herein is synthesized from established principles for handling aromatic amines and sulfonamides, supplemented with data from closely related analogs.

Section 1: Chemical Profile and Intrinsic Properties

Key Structural Features:

  • Primary Aromatic Amine: Susceptible to oxidation and photodegradation, which can lead to discoloration and impurity formation.

  • Sulfonamide Group: Generally stable, but the N-S bond can be susceptible to cleavage under harsh conditions.

  • Aromatic Rings: Provide rigidity to the molecule and influence its solubility.

Expected Physical Properties (based on analogs):

PropertyExpected Value/CharacteristicRationale and Causality
Appearance White to off-white or light-colored crystalline solid.Aromatic amines and sulfonamides are typically crystalline solids at room temperature. Discoloration (e.g., yellowing or browning) can be an indicator of degradation.
Melting Point Expected to be a solid with a distinct melting point, likely above 100°C. For example, 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide has a melting point of 184-188°C.[1]The rigid aromatic structure and potential for intermolecular hydrogen bonding contribute to a relatively high melting point.
Solubility Sparingly soluble in water. Soluble in organic solvents like acetone, ethanol, and methanol.[2]The non-polar aromatic rings limit water solubility, while the presence of polar functional groups allows for dissolution in organic solvents.
Hygroscopicity Potentially hygroscopic (readily absorbs moisture from the air).[2]The presence of the amine and sulfonamide groups can attract and hold water molecules.

Section 2: Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity and purity of this compound and to ensure the safety of laboratory personnel.

Recommended Storage Conditions

To mitigate degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.

  • Temperature: Store at 2-8°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Humidity: Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption.[2]

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in a light-blocking secondary container.[3]

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Safe Handling Procedures

Due to the potential hazards associated with aromatic amines and sulfonamides, appropriate personal protective equipment (PPE) and handling practices are mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and, if handling large quantities, an apron or chemical-resistant suit.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if handling the powder outside of a fume hood or if dust is generated.[4]

Engineering Controls:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

General Handling Practices:

  • Avoid creating dust.[4]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can cause vigorous reactions and degradation of the compound.[5]

  • Acids and Acid Halides: May react with the amine group.

  • Isocyanates and Halogenated Organics: Can be incompatible with the amine functionality.

Section 3: Troubleshooting Guide

This section addresses common issues that researchers may encounter during the use of this compound in experimental settings.

Frequently Asked Questions (FAQs):

Q1: The solid has a yellow or brownish tint. Is it still usable?

A1: A yellowish or brownish discoloration is a common sign of oxidation or photodegradation of the aromatic amine moiety. While it may still be suitable for some applications, the purity is compromised. It is recommended to assess the purity using an appropriate analytical method, such as HPLC or TLC, before use.[7] For sensitive experiments, using a fresh, pure lot is advisable.

Q2: The compound is difficult to dissolve. What can I do?

A2: If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. As a general guideline, this compound is expected to be more soluble in polar organic solvents.

  • Sonication: Gentle sonication in a water bath can aid in dissolution.

  • Warming: Gentle warming of the solvent may increase solubility. However, be cautious of potential thermal degradation.

Q3: My experimental results are inconsistent. Could the compound be the issue?

A3: Inconsistent results can stem from compound instability. To troubleshoot this:

  • Verify Storage: Confirm that the compound has been stored under the recommended conditions.

  • Check for Degradation: Analyze the compound's purity to rule out degradation as a source of variability.

  • Prepare Fresh Solutions: Prepare solutions immediately before use, as the compound may degrade in solution over time.

Q4: How should I dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous chemical waste.[8]

  • Solid Waste: Collect in a labeled, sealed container.[8]

  • Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.

  • Disposal: Dispose of all waste through a licensed chemical waste management company in accordance with local, state, and federal regulations.[8]

Section 4: Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a sample solution at the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standard and sample solutions.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.[7]

Section 5: Visualizations

Logical Workflow for Handling and Storage

Troubleshooting_Decision_Tree Start Inconsistent Experimental Results CheckStorage Were proper storage conditions maintained? Start->CheckStorage ImproperStorage Re-evaluate storage protocol. Use a fresh lot of compound. CheckStorage->ImproperStorage No CheckPurity Has the compound's purity been recently verified? CheckStorage->CheckPurity Yes ProperStorage Yes AnalyzePurity Perform purity analysis (e.g., HPLC). CheckPurity->AnalyzePurity No CheckSolutionPrep Are solutions prepared fresh for each experiment? CheckPurity->CheckSolutionPrep Yes PurityUnknown No AnalyzePurity->CheckSolutionPrep PurityGood Yes PrepareFresh Prepare fresh solutions immediately before use. CheckSolutionPrep->PrepareFresh No OtherFactors Investigate other experimental parameters (e.g., reagents, instrument). CheckSolutionPrep->OtherFactors Yes OldSolutions No PrepareFresh->OtherFactors FreshSolutions Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • PubMed. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Available from: [Link]

  • MDPI. Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Available from: [Link]

  • Journal of AOAC INTERNATIONAL. Photodegradation of Sulfa Drugs by Fluorescent Light. Available from: [Link]

  • ChemBK. 4-aminobenzenesulfonamide. Available from: [Link]

  • PubMed. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Available from: [Link]

  • MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available from: [Link]

  • AOAC Publications. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Available from: [Link]

  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Available from: [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • Pharmaffiliates. Sulfonamide-impurities. Available from: [Link]

  • University of Cambridge. Guide for crystallization. Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • Oakwood Chemical. 4-Amino-N,N-dimethyl-benzenesulfonamide. Available from: [Link]

  • ChemUniverse. Request A Quote. Available from: [Link]

  • GlobalChemMall. N-(3,4-dimethylphenyl)-N,4-dimethylbenzenesulfonamide. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available from: [Link]

  • PubMed. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available from: [Link]

  • PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. Available from: [Link]

  • Cheméo. Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Available from: [Link]

  • ACS Publications. Molecular rearrangements. 19. Thermolysis and photolysis of N-arylbenzenesulfonamides. Available from: [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • ResearchGate. -Thermal Data for Eight Sulfonamides in Which Polymorphism Was Not Found. Available from: [Link]

  • ResearchGate. Hygroscopicity and optical properties of alkylaminium sulfates. Available from: [Link]

  • RSC Publishing. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. Available from: [Link]

  • ResearchGate. Thermal studies of some biologically active new aryl esters of 1,1-bis(4-hydroxyphenyl)cyclohexane. Available from: [Link]

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Technical Support Center: Alternative Solvents for Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the challenges of dissolving benzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles in their experimental workflows. Here, we move beyond conventional solvents to explore innovative and effective alternatives, providing not only detailed protocols but also the scientific rationale behind these choices. Our aim is to empower you with the knowledge to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My benzenesulfonamide compound is insoluble in water. What are the first steps I should take?

Benzenesulfonamide's poor aqueous solubility is primarily due to its hydrophobic benzene ring.[1] While the sulfonamide group offers some polarity, it is often insufficient to overcome the nonpolar nature of the aromatic ring. For initial experiments, such as in vitro bioassays, the following strategies are often effective:

  • Co-solvency: A common and effective approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before performing the final dilution in your aqueous buffer.

  • pH Adjustment: Benzenesulfonamides are typically weak acids.[2] Increasing the pH of the aqueous medium to an alkaline state can deprotonate the sulfonamide group (-SO₂NH₂ to -SO₂NH⁻). This ionization introduces a charge, significantly enhancing its interaction with polar water molecules and thereby increasing solubility.[2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?

This common issue, often termed "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting strategies:

  • Lower the Final Concentration: The most direct solution is to work with a more dilute final concentration of your compound.

  • Optimize the Co-solvent Concentration: While DMSO is a powerful solvent, its final concentration in cell-based assays should ideally be kept below 0.5% (v/v) to avoid cytotoxicity. Experiment with different co-solvents like ethanol or use a combination of co-solvents to enhance solubility without increasing toxicity.

  • Gentle Heating and Sonication: For some compounds, gentle warming (to 37°C for cell-based assays) or sonication can help to redissolve small precipitates and create a more stable solution. However, always consider the thermal stability of your compound.

  • Employ Surfactants: Non-ionic surfactants like Tween 20 or Cremophor EL can be used in small quantities to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.

In-depth Guide to Alternative Solvents

For more challenging benzenesulfonamide compounds or when seeking greener, more biocompatible alternatives to traditional organic solvents, Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) present compelling options.

Deep Eutectic Solvents (DESs): A Primer

DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components.[3] Natural Deep Eutectic Solvents (NADES), composed of naturally occurring compounds like sugars, amino acids, and organic acids, are particularly attractive for pharmaceutical applications due to their biocompatibility and biodegradability.

The solubilization power of DESs stems from the formation of an extensive hydrogen bond network between the HBA and HBD.[4] This network can effectively interact with the polar sulfonamide group of benzenesulfonamide, while the overall environment of the DES can accommodate the hydrophobic benzene ring. Studies have shown that the interactions between choline chloride (a common HBA) and sulfonamide drug molecules are a key factor in the observed solubility increase in NADES.[5]

Research has demonstrated a significant increase in the solubility of various sulfonamides in NADES composed of choline chloride and multi-hydroxyl compounds. For instance, a unimolar proportion of choline chloride and glycerol was found to offer the highest solubility advantage, up to 43 times greater than in water at 37°C.[5]

SulfonamideSolubility in Water at 37°C (mg/mL)Solubility in Choline Chloride:Glycerol (1:1) at 37°C (mg/mL)Fold Increase
Sulfadiazine0.135.6~43
Sulfamethoxazole0.518.2~36
Sulfisoxazole0.157.8~52
Sulfacetamide15.0>200>13
Sulfanilamide7.5>200>26
Sulfathiazole0.612.5~21

Data adapted from a study on sulfonamide solubility in NADES.[5]

Experimental Protocols

Protocol 1: Preparation of a Choline Chloride-Based Deep Eutectic Solvent (Reline)

This protocol describes the synthesis of a commonly used DES, Reline, which is a mixture of choline chloride and urea.

  • Choline chloride (HBA)

  • Urea (HBD)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Weigh choline chloride and urea in a 1:2 molar ratio.

  • Combine the solids in a clean, dry glass beaker with a magnetic stir bar.

  • Place the beaker on a heating plate and gently heat to approximately 80°C while stirring.

  • Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes 10-20 minutes.

  • Allow the DES to cool to room temperature.

  • Store in a sealed container in a desiccator to prevent moisture absorption.

Diagram: Synthesis of a Deep Eutectic Solvent

DES_Synthesis cluster_reagents Reagents cluster_process Process cluster_product Product HBA Choline Chloride (HBA) Mix Mix Solids (1:2 molar ratio) HBA->Mix HBD Urea (HBD) HBD->Mix HeatStir Heat (~80°C) & Stir Mix->HeatStir Formation of H-bond network DES Clear, Homogeneous Deep Eutectic Solvent HeatStir->DES

Caption: Workflow for the synthesis of a choline chloride-urea deep eutectic solvent.

Protocol 2: Dissolving a Benzenesulfonamide Compound in a DES for In Vitro Assays
  • Benzenesulfonamide compound

  • Prepared Deep Eutectic Solvent (e.g., Reline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Cell culture medium (pre-warmed to 37°C)

  • Prepare a Concentrated Stock Solution:

    • Weigh a precise amount of the benzenesulfonamide compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of the DES to achieve a high stock concentration (e.g., 50-100 mM).

    • Vortex vigorously until the compound is completely dissolved. Gentle warming may be necessary, but ensure the temperature is compatible with your compound's stability.

  • Prepare Working Solutions:

    • Perform serial dilutions of the DES stock solution into pre-warmed cell culture medium.

    • Crucial Step: Add the DES stock solution to the medium dropwise while continuously vortexing or swirling the tube. This rapid mixing is essential to prevent the compound from precipitating out of the solution.

    • Ensure the final concentration of the DES in the assay is below its cytotoxic level, which should be determined experimentally for your specific cell line.

Troubleshooting Guide

Issue 1: The Deep Eutectic Solvent is too viscous.

High viscosity is a common challenge with DESs, which can make handling and pipetting difficult.

  • Solution 1: Gentle Heating: Gently warming the DES can significantly reduce its viscosity. However, always be mindful of the thermal stability of your compound.

  • Solution 2: Addition of Water: Adding a small percentage of water (e.g., 5-10% v/v) can dramatically decrease the viscosity of a hydrophilic DES.[6] However, this will also alter the solvent's properties, so it's important to be consistent with the amount of water added across all experiments. Be aware that adding too much water can disrupt the hydrogen bond network and cause the DES to lose its unique solvent properties.[7]

Issue 2: The Ionic Liquid is interfering with my fluorescence-based assay.

Some ionic liquids, particularly those with imidazolium cations, can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[8]

  • Solution 1: Blank Subtraction: Run a control with the ionic liquid alone (without the fluorescent probe or compound of interest) and subtract the background fluorescence from your experimental readings.

  • Solution 2: Choose a Different Ionic Liquid: If the interference is too high, consider using an ionic liquid with a different cation (e.g., a phosphonium-based IL) that does not have inherent fluorescence in the wavelength range of your assay.

  • Solution 3: Adjust Excitation/Emission Wavelengths: If possible, adjust the excitation and emission wavelengths of your assay to a region where the ionic liquid does not fluoresce.

Issue 3: My enzyme is inactive in the presence of an ionic liquid.

Ionic liquids can interact with enzymes and, in some cases, cause inactivation.[9]

  • Solution 1: Enzyme Immobilization: Immobilizing the enzyme on a solid support can protect it from direct, denaturing interactions with the ionic liquid.[10]

  • Solution 2: Select a Biocompatible Ionic Liquid: Choline-based ionic liquids are often more biocompatible and less likely to cause enzyme denaturation compared to some imidazolium-based ILs.[11]

  • Solution 3: Optimize Water Content: For many enzymes, a certain amount of water is essential for maintaining their active conformation. In a non-aqueous ionic liquid system, ensure that the enzyme preparation retains a minimal amount of water.

Diagram: Decision-Making Workflow for Solvent Selection

Solvent_Selection Start Start: Benzenesulfonamide Solubility Issue AqueousSolubility Attempt Dissolution in Aqueous Buffer Start->AqueousSolubility CoSolvent Use Co-solvent (e.g., DMSO) & pH Adjustment AqueousSolubility->CoSolvent No Success Successful Solubilization & Experimentation AqueousSolubility->Success Yes Precipitation Precipitation upon Aqueous Dilution? CoSolvent->Precipitation OptimizeDilution Optimize Dilution Protocol (e.g., dropwise addition, vortexing) Precipitation->OptimizeDilution Yes Precipitation->Success No AlternativeSolvent Consider Alternative Solvents: DES or IL OptimizeDilution->AlternativeSolvent AssayCompatibility Check Assay Compatibility (e.g., fluorescence, enzyme activity) AlternativeSolvent->AssayCompatibility TroubleshootAssay Troubleshoot Assay Interference (e.g., blank subtraction, solvent choice) AssayCompatibility->TroubleshootAssay Interference Detected AssayCompatibility->Success No Interference TroubleshootAssay->Success

Caption: A workflow to guide solvent selection and troubleshooting for benzenesulfonamide compounds.

References

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Validation & Comparative

A Comparative Guide to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide and Other Carbonic Anhydrase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide and other prominent carbonic anhydrase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in inhibitory activity, selectivity, and the underlying experimental methodologies crucial for advancing research in this field.

Introduction: The Critical Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2][3] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple but vital reaction for maintaining acid-base balance, regulating pH, and facilitating ion transport and CO2 homeostasis.[3][4][5] With at least 15 known isoforms in humans, CAs are implicated in a wide array of pathological conditions, making them a significant target for therapeutic intervention.[6][7] Inhibition of specific CA isoforms has led to established clinical applications for various diseases, including glaucoma, epilepsy, edema, and even as anticancer agents.[3][8][9]

The primary challenge and focus of current research lie in developing isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.[6][7] This guide will explore the landscape of CA inhibitors, with a particular focus on the benzenesulfonamide class, using this compound as a focal point for comparison against established drugs.

The Benzenesulfonamide Scaffold: A Cornerstone of Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-established pharmacophore for potent carbonic anhydrase inhibitors.[7] The unsubstituted sulfonamide group (-SO2NH2) is the key zinc-binding group (ZBG), which coordinates to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity.[5] The aromatic ring of the benzenesulfonamide can be substituted at various positions to modulate the compound's physicochemical properties and, crucially, its selectivity towards different CA isoforms.

Mechanism of Action of Sulfonamide-Based Carbonic Anhydrase Inhibitors

The inhibitory action of sulfonamides is a classic example of structure-based drug design. The nitrogen atom of the sulfonamide group forms a coordinate bond with the zinc ion at the core of the carbonic anhydrase active site. This interaction is further stabilized by a network of hydrogen bonds with surrounding amino acid residues, such as Thr199. The tail of the inhibitor, which extends from the sulfonamide group, can interact with other residues in the active site, and these interactions are often the key to isoform selectivity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn(II) His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H2O/OH- Zn->Water Sulfonamide R-SO2NH2 Water->Sulfonamide Displacement Thr199 Thr199 Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Comparative Analysis of Carbonic Anhydrase Inhibitors

A direct and extensive comparison of this compound is challenging due to the limited availability of specific inhibitory data in the public domain. However, by examining the structure-activity relationships of analogous benzenesulfonamide derivatives, we can infer its potential inhibitory profile and compare it with well-characterized inhibitors.

The table below presents a comparative overview of the inhibitory activity (expressed as Ki or IC50 values in nM) of several representative CA inhibitors against key human isoforms: hCA I, hCA II (ubiquitous cytosolic isoforms), and hCA IX and hCA XII (tumor-associated transmembrane isoforms).

InhibitorhCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Selectivity Profile & Notes
4-amino-N-(3,4-dimethylphenyl) benzenesulfonamide Data not availableData not availableData not availableData not availableA primary benzenesulfonamide derivative. The 3,4-dimethylphenyl group is expected to influence isoform selectivity through interactions with the hydrophobic part of the active site.
Acetazolamide 250[6][10]12[6]25[6]5.7[6]A non-selective inhibitor, widely used clinically as a diuretic and for glaucoma treatment.[9][11]
Dorzolamide 6000[10]600[10]Data not availableData not availablePrimarily used as a topical treatment for glaucoma, showing some selectivity for CA II over CA I.[9][10]
Brinzolamide Data not availableData not availableData not availableData not availableAnother topical CA inhibitor for glaucoma with a favorable side-effect profile.
Indapamide Weak inhibitorModerately potentData not availableData not availableA diuretic with CA inhibitory activity, though weaker than acetazolamide.[12]
Chlorthalidone More potent than Indapamide18.3x more potent than IndapamideData not availableData not availableA diuretic with significantly higher potency against CA I and II compared to indapamide.[12]
Various 4-substituted benzenesulfonamides Nanomolar affinitiesGenerally potentLow nanomolar to subnanomolarLow nanomolar to subnanomolarA broad class with many derivatives showing high potency, especially towards tumor-associated isoforms IX and XII.[7][13]

Note: Ki and IC50 values can vary between different studies and experimental conditions. It is crucial to consider the specific assay conditions when comparing data from various sources.[10]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The determination of the inhibitory potency of a compound against a specific carbonic anhydrase isoform is a critical step in drug discovery. The most common method is a spectrophotometric assay that measures the esterase activity of the enzyme.[2][14]

Principle of the Assay

This assay is based on the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into p-nitrophenol (p-NP), a yellow-colored product.[2] The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[2]

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of the desired human carbonic anhydrase isoform (e.g., hCA II) in cold Assay Buffer. Store in aliquots at -20°C or -80°C.

    • CA Working Solution: Dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer immediately before use.

    • Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare fresh daily.

    • Inhibitor Stock Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) and a known reference inhibitor (e.g., Acetazolamide) in DMSO.

  • Assay Procedure in a 96-well Microplate:

    • Plate Setup:

      • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

      • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

      • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of each reference inhibitor dilution + 20 µL CA Working Solution.

      • It is recommended to perform all measurements in triplicate.

    • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/DMSO solutions to the wells. Then add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the maximum activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Add Assay Buffer and Inhibitor/DMSO Solutions A->B C Add CA Working Solution B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction with Substrate Solution D->E F Kinetic Measurement (Absorbance at 400-405 nm) E->F G Calculate Initial Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 from Dose-Response Curve H->I

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

While this compound remains a less-characterized member of the benzenesulfonamide class of carbonic anhydrase inhibitors, its structure embodies the key features necessary for potent activity. The comparative analysis with established drugs like acetazolamide highlights the ongoing challenge and opportunity in designing isoform-selective inhibitors. The future of CA inhibitor research will likely focus on leveraging subtle differences in the active sites of various isoforms to develop highly selective drugs with improved therapeutic profiles and fewer side effects. The detailed experimental protocol provided herein offers a robust framework for the systematic evaluation of novel CA inhibitors, paving the way for the next generation of therapeutics targeting this important enzyme family.

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A Comprehensive Guide to Comparing the Efficacy of Novel Sulfonamides: 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide versus the Benchmark Sulfapyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comparative efficacy evaluation of a novel sulfonamide, 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, against the historically significant sulfapyridine. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary experimental designs, from in vitro characterization to in vivo validation, to establish a comprehensive efficacy and safety profile.

Introduction: The Rationale for Comparative Analysis

The landscape of antimicrobial resistance necessitates the continuous exploration of new therapeutic agents. Sulfonamides, as one of the first classes of synthetic antibiotics, remain a cornerstone of antimicrobial research due to their well-understood mechanism of action and the potential for chemical modification to enhance efficacy and overcome resistance.[1] this compound represents a novel structural analog, the efficacy of which must be rigorously compared against an established benchmark to determine its potential clinical utility.

Sulfapyridine , an early-generation sulfonamide, serves as an ideal comparator. While its systemic use has declined due to the advent of more potent and safer antibiotics, it remains a valuable reference compound for its broad-spectrum activity against Gram-positive and some Gram-negative bacteria.[2][3][4] Its primary contemporary applications are in treating specific dermatological conditions like dermatitis herpetiformis.[5][6] A thorough understanding of sulfapyridine's performance characteristics provides a solid baseline for evaluating the advancements offered by novel derivatives.

This guide will detail the scientific rationale and step-by-step protocols for a head-to-head comparison, enabling a data-driven assessment of this compound's potential as a next-generation sulfonamide antibiotic.

Foundational Principles: Mechanism of Action

Both compounds are expected to function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and RNA synthesis.[9] By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, halting bacterial growth and replication.[10][11]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Sulfonamide Sulfonamide (e.g., Sulfapyridine) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Comparative Efficacy Evaluation: A Phased Approach

A robust comparison requires a multi-faceted experimental plan, progressing from fundamental in vitro assays to more complex in vivo models.

Phase 1: In Vitro Efficacy and Spectrum of Activity

The initial phase focuses on determining the intrinsic antibacterial activity of this compound and comparing it to sulfapyridine against a panel of clinically relevant bacterial strains.

Key Experiments:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of each drug that inhibits visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that results in bacterial death.

  • Time-Kill Kinetic Assay: To assess the rate at which the compounds kill bacteria over time.

Table 1: Proposed Bacterial Panel for In Vitro Testing

Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (including MRSA strains)Escherichia coli
Streptococcus pneumoniaeKlebsiella pneumoniae
Bacillus subtilisPseudomonas aeruginosa
Enterococcus faecalisSalmonella enterica

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents: Prepare stock solutions of this compound and sulfapyridine in a suitable solvent (e.g., DMSO). Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Culture the selected bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the drug that shows no visible turbidity.[12]

Phase 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for translating in vitro efficacy to in vivo performance.

Key Parameters to Evaluate:

  • Solubility and Permeability: Assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultracentrifugation.

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes.

  • In Vivo Pharmacokinetics: Measured in an animal model (e.g., mice or rats) following oral and intravenous administration to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Table 2: Comparative Pharmacokinetic Profile

Parameter This compound Sulfapyridine (Reference)
Aqueous Solubility (pH 7.4) Experimental DataLow
Bioavailability (%) Experimental DataVariable (60-80%)[9]
Plasma Protein Binding (%) Experimental Data~50%[9]
Half-life (t1/2) (hours) Experimental Data4.5 - 9 (acetylator phenotype dependent)[13]
Primary Route of Excretion Experimental DataRenal[10]
Phase 3: In Vivo Efficacy Assessment

The ultimate test of an antibiotic's efficacy is its ability to treat an infection in a living organism. Animal models of infection are indispensable for this evaluation.

Recommended Animal Model: A murine thigh or lung infection model is a standard for evaluating the efficacy of antimicrobial agents.[14] These models allow for the quantification of bacterial burden in response to treatment.

Experimental Workflow: Murine Thigh Infection Model

Murine_Thigh_Infection_Model Start Start Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Neutropenia Infection Intramuscular Infection (e.g., S. aureus) Neutropenia->Infection Treatment Administer Treatment (Test Compound vs. Sulfapyridine vs. Vehicle) Infection->Treatment Sampling Collect Thigh Tissue at Specified Timepoints Treatment->Sampling Homogenization Homogenize Tissue Sampling->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Enumeration Enumerate CFU/gram of tissue Plating->Enumeration End End Enumeration->End

Caption: Workflow for the murine thigh infection model.

  • Animal Preparation: Use immunocompromised mice (rendered neutropenic) to ensure the observed effects are due to the antimicrobial agent and not the host immune system.[14]

  • Infection: Inject a standardized dose of the target pathogen (e.g., S. aureus) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound, sulfapyridine, or a vehicle control via the desired route (e.g., oral gavage).

  • Endpoint Analysis: At various time points (e.g., 24 hours post-treatment), euthanize the animals, aseptically remove the thigh muscle, homogenize the tissue, and perform serial dilutions for CFU enumeration.

  • Data Interpretation: A significant reduction in CFU per gram of tissue in the treated groups compared to the vehicle control indicates efficacy.

Safety and Toxicity Profile

A preliminary assessment of toxicity is crucial. This can begin with in vitro cytotoxicity assays against mammalian cell lines (e.g., HepG2 for liver toxicity) and extend to monitoring for adverse effects in the in vivo efficacy studies. Key concerns with older sulfonamides like sulfapyridine include the risk of crystalluria and hypersensitivity reactions.[3] These potential liabilities should be carefully evaluated for this compound.

Conclusion and Future Directions

By following this structured, comparative approach, researchers can generate a comprehensive data package to rigorously evaluate the efficacy of this compound relative to sulfapyridine. The collective results from the in vitro, pharmacokinetic, and in vivo studies will provide a clear indication of the novel compound's therapeutic potential. Positive outcomes would warrant further investigation into its mechanism of resistance, broader safety profile, and potential for combination therapy. This methodical progression from bench to preclinical model is the cornerstone of modern antibiotic drug discovery.

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Structure-activity relationship (SAR) of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide Analogs

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Drug Discovery

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, representing a versatile scaffold found in a multitude of clinically significant drugs.[1] Their broad therapeutic applications span from antibacterial and anticancer agents to diuretics and anti-inflammatory drugs.[1][2][3][4] The central theme of this guide is the structure-activity relationship (SAR) of analogs based on the lead compound, This compound . While specific SAR studies on this exact molecule are not extensively published, a wealth of data on analogous N-aryl benzenesulfonamides allows for a comprehensive and predictive comparison. This guide will synthesize these findings to provide researchers, scientists, and drug development professionals with a framework for designing novel and potent therapeutic agents based on this scaffold. We will delve into the common biological targets, established experimental protocols for synthesis and evaluation, and a detailed analysis of how structural modifications influence biological activity.

Primary Biological Targets and Mechanisms of Action

N-aryl benzenesulfonamide analogs have demonstrated activity against a range of biological targets. Two of the most prominent and well-studied areas are their roles as anticancer agents and as inhibitors of carbonic anhydrase enzymes.

Anticancer Activity

Sulfonamide-based compounds can exert anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, interference with the Wnt/β-catenin signaling pathway, and inhibition of phosphoinositol 3-kinases (PI3Kα).[4][5][6] A particularly significant mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms, which are crucial for cancer cell survival in hypoxic environments.[1][7][8]

Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs).[9] There are several human CA isoforms, and isoforms like CA IX and CA XII are overexpressed in various tumors, playing a key role in regulating pH in the tumor microenvironment.[7][8][9] Inhibition of these isoforms is a validated strategy for cancer therapy.[10][11] The sulfonamide moiety coordinates to the Zn²⁺ ion in the enzyme's active site, while the rest of the molecule can be modified to achieve isoform selectivity and enhanced potency through interactions with the active site cavity.[9]

Experimental Methodologies: A Self-Validating Approach

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. The following sections detail the standard procedures for the synthesis and biological evaluation of N-aryl benzenesulfonamide analogs.

General Synthesis of 4-amino-N-(aryl)benzenesulfonamide Analogs

A common and efficient method for synthesizing the target compounds involves a two-step process starting from 4-acetamidobenzenesulfonyl chloride. This protects the anilino nitrogen, allowing for the selective formation of the sulfonamide bond.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Start: 4-Acetamidobenzenesulfonyl Chloride & Substituted Aniline reaction Amine Coupling (Pyridine, DCM, 0°C to RT) start->reaction deprotection Acidic Hydrolysis (HCl, Reflux) reaction->deprotection purification Purification (Recrystallization or Chromatography) deprotection->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization ca_assay Carbonic Anhydrase Inhibition Assay characterization->ca_assay cancer_assay Anticancer Cell Proliferation Assay (e.g., MTT) characterization->cancer_assay data_analysis Data Analysis (IC50 / Ki Determination) ca_assay->data_analysis cancer_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: General workflow from synthesis to SAR analysis.

Step-by-Step Protocol:

  • Step 1: Synthesis of the Intermediate N-(4-acetamidophenylsulfonyl)-N-(3,4-dimethylphenyl)amine.

    • Dissolve the desired substituted aniline (e.g., 3,4-dimethylaniline) in a suitable solvent like pyridine or dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add 4-acetamidobenzenesulfonyl chloride portion-wise to the cooled amine solution while stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Progress can be monitored using Thin Layer Chromatography (TLC).[12]

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute HCl, followed by brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude protected sulfonamide.

  • Step 2: Deprotection to Yield the Final 4-amino-N-(aryl)benzenesulfonamide.

    • Reflux the crude product from Step 1 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the solid product, wash it with cold water, and dry it.

    • Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pure analog.[13]

  • Step 3: Characterization.

    • Confirm the structure of the synthesized analogs using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[3][5]

Protocol for In-Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[5]

  • Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthesized sulfonamide analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen or Cisplatin).[3]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO₂. An esterase activity assay using 4-nitrophenyl acetate (NPA) as a substrate is a common and reliable method.

  • Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the purified CA isoenzyme (e.g., hCA I, II, IX, or XII), the substrate solution (NPA in acetonitrile), and solutions of the test compounds in DMSO.[15]

  • Procedure: In a 96-well plate, add the buffer, the CA enzyme solution, and the inhibitor solution (test compound).

  • Incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiation: Initiate the reaction by adding the NPA substrate. The enzyme will hydrolyze NPA to 4-nitrophenol, which is yellow.

  • Measurement: Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the inhibition constants (Kᵢ) by fitting the data to appropriate enzyme inhibition models. Acetazolamide is typically used as a standard reference inhibitor.[16]

Structure-Activity Relationship (SAR) Comparison Guide

The following analysis compares how structural modifications to the lead compound, This compound , are expected to influence biological activity, based on published data for analogous series.

Lead Compound: this compound

Table 1: SAR Summary of Benzenesulfonamide Analogs
Modification SiteR-Group VariationTargetEffect on Activity (IC₅₀ / Kᵢ)Rationale & Citation
Position 4 (Amino Group) Acetyl (-NHCOCH₃)CA IsoformsDecrease The free amino group is often crucial for H-bonding in the active site. Acetylation removes this capability.
Triazole, PyrazoleCA IX, XIIIncrease Heterocyclic extensions can form additional interactions in the hydrophilic or hydrophobic regions of the CA active site, improving potency and selectivity.[9][10]
Hydrazone linkageTrkA ReceptorIncrease Hydrazone moieties can introduce favorable hydrophobic interactions and hydrogen bonds with receptor active sites.[17]
Benzenesulfonamide Ring Add F, Cl at positions 2, 5, 6β-catenin signalingIncrease Halogenation, particularly a 2,6-dihalogenation pattern, can enhance biological activity, possibly by improving binding pocket interactions or altering electronic properties.[6]
Tetrafluoro substitutionCA IX, XIIIncrease Fluorination can significantly enhance binding affinity and lead to low nanomolar inhibition, especially for tumor-associated isoforms.[7][8]
N-Aryl Ring (Phenyl) Remove methyl groupsCA IsoformsVariable The effect is target-dependent. Methyl groups can provide favorable van der Waals contacts but may also cause steric hindrance.
Add electron-withdrawing groups (e.g., -NO₂, -CN)Cancer CellsIncrease Electron-withdrawing groups can enhance the potency of some anticancer sulfonamides.[3]
Add electron-donating groups (e.g., -OCH₃)Cancer CellsIncrease Methoxy groups have also been shown to improve anticancer activity in certain chalcone-sulfonamide hybrids.[2][3]
Replace with naphthaleneKeap1-Nrf2 PPIIncrease Expanding the aromatic system can lead to more extensive π-π stacking and hydrophobic interactions, significantly boosting potency.[13][18][19]
Add bulky linkers (e.g., benzyloxy)Keap1-Nrf2 PPIIncrease Flexible, oxygen-containing linkers can allow the substituent to access additional binding pockets, improving inhibitory activity.[13]
Mechanistic Insights into SAR

The key to the activity of benzenesulfonamides as CA inhibitors is the interaction of the sulfonamide group with the catalytic Zn²⁺ ion.

Mechanism of Carbonic Anhydrase Inhibition

G cluster_enzyme CA Active Site cluster_inhibitor Benzenesulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 coord His2 His Zn->His2 coord His3 His Zn->His3 coord H2O H₂O Zn->H2O coord Thr199 Thr199 H2O->Thr199 H-bond Glu106 Glu106 Thr199->Glu106 H-bond SO2NH SO₂NH⁻ SO2NH->Zn displaces H₂O & coordinates Aryl Aryl Group (R-substituents) SO2NH->Aryl Aryl->Thr199 van der Waals & H-bonds

Caption: Sulfonamide coordinating to the active site Zinc ion.

The deprotonated sulfonamide nitrogen anionically coordinates to the zinc ion, displacing a water molecule or hydroxide ion that is essential for catalysis.[9] The aryl portion of the molecule extends into the active site cavity, where substituents (R-groups) can form additional hydrogen bonds or van der Waals interactions with amino acid residues like Gln92, Val121, Phe131, Leu198, and Thr200.[9] This "tail" part of the molecule is the primary determinant of binding affinity and isoform selectivity. By rationally modifying these substituents, researchers can fine-tune the inhibitory profile of the lead compound.[7][16]

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is governed by established medicinal chemistry principles. The primary sulfonamide group acts as an effective anchor, primarily for zinc-containing metalloenzymes like carbonic anhydrases. The biological activity and selectivity are then modulated by the substituents on both aromatic rings.

Key takeaways for future design include:

  • Exploiting the Tail Region: The N-aryl ring and its substituents are prime candidates for modification to enhance potency and selectivity. Introducing larger, flexible, or heterocyclic moieties can probe deeper into the enzyme or receptor active site.

  • Halogenation: The addition of halogens, particularly fluorine, to the benzenesulfonamide ring is a proven strategy for increasing inhibitory potency.

  • Maintaining the 4-Amino Group: The free primary amine at position 4 appears important for activity and should be maintained or replaced with bioisosteres capable of similar hydrogen bonding interactions.

By leveraging the experimental protocols and SAR insights detailed in this guide, researchers can rationally design and synthesize novel analogs with improved therapeutic potential as anticancer agents or specific enzyme inhibitors.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. International Journal of Pharmaceutical Sciences and Research.
  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evalu
  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • potential biological activity of novel benzenesulfonamide deriv
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Research With Rutgers.
  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

Sources

A Researcher's Guide to the Cross-Validation of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Preclinical Oncology

The journey of a potential therapeutic agent from the bench to the clinic is paved with rigorous validation. A critical, yet often underestimated, phase of this journey is the comprehensive evaluation of a compound's activity across a diverse panel of cancer cell lines.[1] This process, known as cross-validation, moves beyond a simple "active" or "inactive" classification. It aims to build a robust profile of the compound's efficacy, selectivity, and potential therapeutic window.[2] Relying on a single cell line for initial activity screening can be misleading and often leads to an overestimation of a drug's potential.[2]

This guide provides a comprehensive framework for the cross-validation of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide , a novel sulfonamide derivative, as a case study. Sulfonamides represent a versatile class of compounds that have been increasingly investigated for their potential in oncology.[3][4] By systematically comparing its effects on different cell lineages, researchers can ascertain the breadth of its activity, identify potential biomarkers for sensitivity, and build a stronger case for subsequent in vivo studies.[1] The methodologies and principles outlined herein are designed to ensure scientific rigor, reproducibility, and a deeper understanding of the compound's biological activity.

Part 1: The Rationale Behind a Multi-Cell Line Approach

The decision to test a compound across multiple cell lines is a strategic one, grounded in the fundamental biology of cancer. Cancer is not a single disease but a collection of hundreds of distinct diseases, each with unique genetic and molecular signatures. This heterogeneity is mirrored in the cancer cell lines used for research.

Causality Behind Cell Line Choice:

  • Tumor Heterogeneity: Different cell lines, even from the same cancer type (e.g., breast cancer), can have vastly different genetic backgrounds, including mutations in key oncogenes (like RAS) or tumor suppressors (like p53). A compound's efficacy can be highly dependent on these specific molecular contexts.[5]

  • Identifying On-Target vs. Off-Target Effects: Observing a consistent pattern of activity in cell lines known to possess a specific molecular target, while seeing inactivity in those that lack it, provides strong evidence for an on-target mechanism of action.

  • Determining the Spectrum of Activity: Cross-validation reveals whether a compound has broad-spectrum activity against multiple cancer types or is highly potent against a specific subset. This information is crucial for defining the potential clinical application.[6]

  • Assessing the Therapeutic Window: Including a non-cancerous cell line (e.g., normal human fibroblasts) in the screening panel is essential for evaluating cytotoxicity. A compound that is highly potent against cancer cells but shows minimal effect on normal cells has a favorable therapeutic window, a key characteristic of a promising drug candidate.[3]

Part 2: Experimental Design and Detailed Protocols

A successful cross-validation study hinges on a meticulously planned experimental design and standardized protocols. This ensures that any observed differences in activity are due to the biological responses of the cell lines and not experimental variability.

Cell Line Panel Selection

For this guide, we will use a hypothetical panel designed to provide a broad yet informative assessment of this compound's activity.

  • MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)

  • MDA-MB-231: Breast Adenocarcinoma (Triple-Negative)[7]

  • A549: Lung Adenocarcinoma

  • HCT116: Colon Cancer

  • U-87 MG: Glioblastoma[8]

  • MRC-5: Normal Human Lung Fibroblasts (for cytotoxicity comparison)[9]

Rationale: This panel includes cancers of different origins and with different, well-characterized molecular backgrounds. The inclusion of two distinct breast cancer lines allows for subtype-specific analysis, while the MRC-5 line serves as the crucial non-cancerous control.

Comparative Compound

To benchmark the potency of our test compound, a well-established chemotherapeutic agent should be included as a positive control.

  • Doxorubicin: A standard-of-care agent with a well-documented mechanism of action and broad cytotoxic effects.[1]

Detailed Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess cell viability.[10][11] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • Selected cell lines

  • Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[1]

  • 96-well flat-bottom plates

  • This compound, Doxorubicin

  • Dimethyl sulfoxide (DMSO), cell-culture grade

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Phosphate-buffered saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000 to 10,000 cells/well) in 100 µL of complete medium.[1][8]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM). It is advisable to perform a preliminary experiment using broad, half-log10 steps to determine the approximate range of sensitivity.[13]

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control group treated with medium containing the same final concentration of DMSO (typically ≤ 0.5%).[8]

    • Incubate the treated plates for a defined period, typically 48 or 72 hours.[1]

  • MTT Reagent Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][14]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[8][10]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8][11]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8][11] A reference wavelength of 630 nm can be used to reduce background noise.[11]

Part 3: Data Analysis, Presentation, and Interpretation

Raw absorbance data must be processed to determine the compound's potency, which is typically expressed as the half-maximal inhibitory concentration (IC50).

Data Analysis Steps:

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percentage Viability: Normalize the data to the vehicle control wells (considered 100% viability) using the following formula:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Determine IC50: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC50 value.[1][8]

Comparative Data Summary

The results should be summarized in a clear, concise table to facilitate objective comparison.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin

Cell Line Cancer Type This compound IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma 2.5 ± 0.3 0.9 ± 0.1
MDA-MB-231 Breast Adenocarcinoma 15.8 ± 1.9 1.4 ± 0.2
A549 Lung Adenocarcinoma 8.1 ± 0.9 1.1 ± 0.1
HCT116 Colon Cancer 5.4 ± 0.6 0.7 ± 0.09
U-87 MG Glioblastoma 22.5 ± 2.8 2.1 ± 0.3
MRC-5 Normal Lung Fibroblast > 100 5.8 ± 0.7

Data are presented as hypothetical mean ± standard deviation from three independent experiments.

Interpretation of Results
  • Potency: Lower IC50 values indicate higher potency.[5] In this hypothetical dataset, Doxorubicin is significantly more potent than the test compound across all cancer cell lines.

  • Selectivity: The test compound shows differential activity. It is most potent against the MCF-7 cell line (IC50 = 2.5 µM) and least potent against U-87 MG cells (IC50 = 22.5 µM). This variability underscores the importance of testing in diverse models.[5]

  • Therapeutic Index: The compound exhibits an IC50 value > 100 µM against the non-cancerous MRC-5 cells, while showing activity in the single-digit micromolar range against some cancer lines. This suggests a favorable therapeutic window and cancer-specific activity, a highly desirable trait for a developmental candidate.

Part 4: Visualizing Workflows and Mechanisms

Visual diagrams are essential for conveying complex processes and relationships in a clear and accessible manner.

Experimental Workflow Diagram

The following diagram outlines the systematic process for the cross-validation of a compound's efficacy, ensuring robust and reproducible results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis CellSelection Cell Line Panel Selection (MCF-7, MDA-MB-231, A549, etc.) Seeding Cell Seeding (96-well plates) CellSelection->Seeding CompoundPrep Compound Preparation (Stock & Serial Dilutions) Treatment Compound Treatment (72-hour incubation) CompoundPrep->Treatment Seeding->Treatment MTT MTT Reagent Addition (4-hour incubation) Treatment->MTT Solubilization Formazan Solubilization (DMSO) MTT->Solubilization Readout Absorbance Measurement (570 nm) Solubilization->Readout Calculation IC50 Calculation (Non-linear Regression) Readout->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: A typical experimental workflow for cell-based compound validation.

Hypothetical Mechanism of Action

While the precise mechanism of this compound is yet to be determined, many sulfonamide derivatives exert their anticancer effects by inhibiting key signaling pathways.[7][8] The diagram below illustrates a hypothetical mechanism where the compound inhibits a critical kinase in a cancer-promoting pathway.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-amino-N-(3,4-dimethylphenyl) benzenesulfonamide Inhibitor->MEK

Sources

A Comparative Guide to the Molecular Docking of Benzenesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their remarkable versatility stems from the sulfamoyl group's ability to effectively bind to the active sites of numerous enzymes, leading to their potent inhibitory activity. This guide provides an in-depth comparative analysis of molecular docking studies involving various benzenesulfonamide derivatives, offering insights into their binding mechanisms and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in docking simulations and provide detailed protocols to ensure scientific rigor and reproducibility.

The Significance of Benzenesulfonamides in Enzyme Inhibition

The benzenesulfonamide scaffold is a privileged structure in drug design, primarily due to the acidic nature of the sulfonamide proton and the tetrahedral coordination it can form with metal ions, particularly the zinc ion (Zn²⁺) frequently found in the active sites of metalloenzymes.[1][2][3] This interaction is a key feature in the inhibition of carbonic anhydrases (CAs), a family of enzymes crucial in various physiological processes.[1][2][4] Beyond CAs, benzenesulfonamide derivatives have demonstrated inhibitory effects against a range of other enzymes, including acetylcholinesterase, α-glycosidase, and glutathione S-transferase, highlighting their broad therapeutic potential.[5]

Molecular docking has emerged as an indispensable tool in elucidating the binding modes of these inhibitors. By computationally predicting the preferred orientation of a ligand when bound to a receptor, docking studies provide invaluable information on binding affinities and key molecular interactions, thereby guiding the rational design of more potent and selective drug candidates.[6]

Comparative Docking Analysis of Benzenesulfonamide Derivatives

The inhibitory potency of benzenesulfonamide derivatives can be significantly modulated by the nature of the substituents on the benzene ring and the sulfonamide nitrogen. This section compares the docking performance of different classes of benzenesulfonamide derivatives against their respective enzyme targets.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a primary target for benzenesulfonamide-based drugs. The sulfonamide group typically coordinates with the catalytic Zn²⁺ ion in the active site, displacing a water molecule.[3] The substituents on the benzenesulfonamide core then form additional interactions with surrounding amino acid residues, influencing the inhibitor's affinity and selectivity for different CA isoforms.

A comparative summary of docking scores for various benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms is presented below:

Derivative ClassTarget IsoformCompound ExampleDocking Score (kcal/mol)Key InteractionsReference
1,2,3-Triazole containinghCA ICompound 9c-5.13Coordination with Zn²⁺[1][2][4]
1,2,3-Triazole containinghCA IICompound 9h-5.32Coordination with Zn²⁺[1][2][4]
Thiazolidinone containinghCA IXCompound 2Not specified, but noted as efficient bindingInteractions with active site residues[7][8]
Thiazolidinone containinghCA IXCompound 7Not specified, but noted as efficient bindingInteractions with active site residues[7][8]
Dual Triazole MoietyhCA ICompound 7dKᵢ: 47.1 nMElucidated via docking[9]
Dual Triazole MoietyhCA IICompound 7dKᵢ: 35.9 nMElucidated via docking[9]

Note: A more negative docking score generally indicates a higher binding affinity.

The data clearly indicates that the addition of heterocyclic moieties like 1,2,3-triazole and thiazolidinone can significantly influence the binding affinity of benzenesulfonamide derivatives.[1][7][8] These groups can form additional hydrogen bonds and van der Waals interactions with the amino acid residues in the active site, thereby enhancing the overall binding energy. For instance, studies on 1,2,3-triazole-containing derivatives revealed potent inhibitory properties against hCA I and hCA II.[1][2][4] Similarly, thiazolidinone-based derivatives have shown desirable potency against hCA II and the tumor-associated isoform hCA IX.[7][8]

Inhibitors of Other Enzymes

The versatility of the benzenesulfonamide scaffold extends to other enzyme families. Hybrid molecules incorporating piperazine have shown promising inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase.[10] Docking studies have been instrumental in correlating the observed inhibitory activities with the binding modes of these compounds.[10]

Furthermore, certain benzenesulfonamide derivatives have been investigated as inhibitors of penicillin-binding protein 2X (PBP-2X), a key enzyme in bacterial cell wall synthesis.[6] Comparative docking studies against PBP-2X have identified derivatives with binding scores comparable to the known antibiotic cefuroxime, suggesting their potential as novel antibacterial agents.[6]

Experimental Workflow for a Comparative Docking Study

To ensure the reliability and reproducibility of comparative docking studies, a standardized and well-validated workflow is essential. The following section outlines the key steps, from ligand and protein preparation to the analysis of docking results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Defining the Active Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB retrieval, Water Removal, Adding Hydrogens) Protein_Prep->Grid_Gen Docking_Run Running the Docking Algorithm (e.g., Glide, AutoDock) Grid_Gen->Docking_Run Pose_Analysis Pose Analysis & Scoring (Binding Energy, Interactions) Docking_Run->Pose_Analysis Experimental_Correlation Correlation with Experimental Data (IC50, Ki) Pose_Analysis->Experimental_Correlation

Caption: A generalized workflow for a molecular docking study.

Step 1: Ligand and Protein Preparation

Causality: The accuracy of a docking simulation is highly dependent on the quality of the input structures. Proper preparation of both the ligand (benzenesulfonamide derivative) and the protein (target enzyme) is a critical first step.

Protocol:

  • Ligand Preparation:

    • Draw the 2D structures of the benzenesulfonamide derivatives using a chemical drawing tool.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94x) to obtain a low-energy conformation. This step is crucial for ensuring that the ligand conformation is energetically favorable.

    • Assign correct protonation states and partial charges to the atoms.

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 2: Docking Simulation

Causality: The docking algorithm explores the conformational space of the ligand within the defined active site of the protein to identify the most favorable binding pose. The choice of docking software and its parameters can significantly impact the results.

Protocol:

  • Active Site Definition:

    • Identify the active site of the enzyme. This can be done based on the location of the co-crystallized ligand in the PDB structure or through literature reports.

    • Define a grid box around the active site. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

  • Running the Docking Simulation:

    • Choose a suitable docking program (e.g., Glide, AutoDock, MOE).[11] These programs use different algorithms and scoring functions to predict the binding mode and affinity.

    • Set the docking parameters, such as the number of poses to generate and the level of precision. For comparative studies, it is essential to use the same parameters for all ligands.

    • Initiate the docking run. The software will systematically search for the best fit of the ligand in the protein's active site.

Step 3: Analysis of Docking Results

Causality: The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function. A thorough analysis of these results is necessary to understand the SAR and to validate the docking protocol.

Protocol:

  • Pose Analysis:

    • Visually inspect the top-ranked docking poses for each ligand.

    • Analyze the molecular interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and coordination with any metal ions.

    • Compare the binding modes of different derivatives to understand how structural modifications affect the interaction patterns.

  • Scoring and Ranking:

    • Use the docking score (e.g., GlideScore, binding energy) to rank the ligands in terms of their predicted binding affinity.

    • It is important to note that docking scores are approximations and should be interpreted with caution.

  • Correlation with Experimental Data:

    • The ultimate validation of a docking study is its ability to correlate with experimental data.[10]

    • Compare the ranking of the ligands based on their docking scores with their experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values). A good correlation provides confidence in the predictive power of the docking model.

Visualization of Key Interactions

To illustrate the typical binding mode of a benzenesulfonamide derivative, the following diagram depicts the key interactions within the active site of a generic metalloenzyme.

G cluster_protein Enzyme Active Site cluster_ligand Benzenesulfonamide Derivative Zn Zn²⁺ AA1 Amino Acid 1 (e.g., His) AA2 Amino Acid 2 (e.g., Thr) AA3 Amino Acid 3 (e.g., Leu) Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Bond Sulfonamide->AA2 Hydrogen Bond Benzene Benzene Ring Benzene->AA3 Hydrophobic Interaction Benzene->Sulfonamide Substituent R-Group Benzene->Substituent Substituent->AA1 Additional Interactions

Caption: Key interactions of a benzenesulfonamide inhibitor in an enzyme active site.

This guide provides a framework for conducting and interpreting comparative docking studies of benzenesulfonamide derivatives. By adhering to rigorous protocols and critically analyzing the results, researchers can leverage molecular docking to accelerate the discovery and development of novel therapeutics.

References

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Biomolecular Structure and Dynamics, 41(20), 10919-10929. [Link]

  • Zhang, Z., Zhang, H., Wang, L., Liu, Y., & Cheng, M. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2418. [Link]

  • Köse, M., Güngör, S. A., & Tümer, M. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Archiv der Pharmazie. [Link]

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. PubMed. [Link]

  • Gül, H. İ., & Beydemir, Ş. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 39(15), 5449-5460. [Link]

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Taylor & Francis Online. [Link]

  • Zhang, Z., Zhang, H., Wang, L., Liu, Y., & Cheng, M. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PubMed. [Link]

  • Ceruso, M., Akocak, S., & Supuran, C. T. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibi. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sangeetha, R., & Thenmozhi, K. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(4), 255-265. [Link]

Sources

A Methodological Guide to the Comparative Evaluation of Novel Sulfonamide-Class Antibacterial Candidates: A Case Study of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless evolution of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new chemical entities. This guide presents a comprehensive methodological framework for the head-to-head comparison of a novel sulfonamide-class compound, 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, against established antibiotics. While public data on this specific molecule is scarce, we will treat it as a representative novel candidate to illustrate the essential in vitro assays required for a rigorous preliminary assessment. This document provides detailed, field-tested protocols for determining antibacterial efficacy and cytotoxicity, explains the scientific rationale behind experimental choices, and offers a template for data interpretation. The target audience includes researchers, scientists, and drug development professionals engaged in the early stages of antibiotic discovery.

Introduction: The Rationale for Comparative Assessment

In the preclinical stages of antibiotic development, a new compound is not evaluated in a vacuum. Its potential is measured directly against the current standards of care. A rigorous comparative analysis serves two primary purposes:

  • Establishing a Potency and Spectrum Benchmark: It allows researchers to quantify the compound's activity against a range of clinically relevant pathogens and directly compare it to the efficacy of established drugs.

  • Identifying Potential Advantages: The analysis may reveal superior potency against resistant strains, a broader spectrum of activity, or a better safety profile, which are key differentiators for further development.

For this guide, we will use the novel chemical entity This compound as our investigational compound. Its structure suggests it belongs to the sulfonamide class of antibiotics. Therefore, we will compare it against:

  • Sulfamethoxazole: A widely used sulfonamide antibiotic, providing a direct intra-class comparison.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone with a different mechanism of action, serving as an established cross-class benchmark.

This guide will walk through the essential experimental workflows, from structural and mechanistic hypothesizing to in vitro efficacy and safety profiling.

Structural and Mechanistic Overview

A foundational step in evaluating a new compound is to understand its structure and, by extension, its likely mechanism of action.

Chemical Structures

The chemical structure of our investigational compound provides the basis for its classification as a sulfonamide.

Caption: Structure of this compound.

Presumed Mechanism of Action: Folate Synthesis Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. Bacteria require this pathway to produce tetrahydrofolate, a precursor for synthesizing nucleic acids. Humans are unaffected as they obtain folate from their diet. This selective toxicity is a hallmark of effective antibiotics.

pathway cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF via DHFR NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide (e.g., Investigational Cmpd) Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition workflow start Start: Prepare Compound Stock Solutions plate Prepare 96-well plate with 2-fold serial dilutions of compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->plate inoculum Prepare bacterial inoculum to 5x10^5 CFU/mL plate->inoculum add_inoculum Inoculate all wells (except sterility control) inoculum->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Find the lowest concentration with no visible growth incubate->read_mic spot_plate Spot 10µL from clear wells onto agar plates read_mic->spot_plate incubate_agar Incubate agar plates at 37°C for 24 hours spot_plate->incubate_agar read_mbc Read MBC: Find the lowest concentration with ≥99.9% killing incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination via broth microdilution.

Detailed Protocol: MIC Determination

Rationale: This protocol is designed to ensure reproducibility and accuracy. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its divalent cation concentration is controlled, which can significantly affect the activity of some antibiotics. The bacterial inoculum is standardized to ensure the test is not overwhelmed by an excessively high bacterial load or rendered overly sensitive by a low one.

Materials:

  • 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Investigational compound, Sulfamethoxazole, Ciprofloxacin (stock solutions at 1 mg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the starting compound solution (e.g., 64 µg/mL in CAMHB with 2% DMSO) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Hypothetical Data Presentation

Clear and concise data tables are critical for comparative analysis. The following table presents hypothetical, yet realistic, MIC data.

Compound Mechanism Class MIC (µg/mL) vs. S. aureus ATCC 29213 MIC (µg/mL) vs. E. coli ATCC 25922
This compound Sulfonamide (presumed)1664
Sulfamethoxazole Sulfonamide32>128
Ciprofloxacin Fluoroquinolone0.250.015

Interpretation of Hypothetical Data: In this scenario, the investigational compound shows moderate activity against S. aureus, appearing two-fold more potent than sulfamethoxazole. However, its activity against E. coli is limited. Both sulfonamides are significantly less potent than the broad-spectrum comparator, Ciprofloxacin, which is expected given their different mechanisms of action.

In Vitro Safety Assessment: Mammalian Cell Cytotoxicity

An ideal antibiotic is selectively toxic to bacteria while sparing host cells. A preliminary assessment of cytotoxicity is therefore a mandatory step. The MTT assay is a common, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cytotoxicity Assay

Rationale: This assay measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human embryonic kidney cells (HEK293) or another relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include wells with untreated cells (viability control) and media only (background control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Hypothetical Data Presentation
Compound IC₅₀ (µg/mL) vs. HEK293 cells Selectivity Index (SI) vs. S. aureus
This compound >128>8
Sulfamethoxazole >128>4
Ciprofloxacin 100400

Interpretation of Hypothetical Data: The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating that the compound is more toxic to bacteria than to mammalian cells. In this hypothetical case, our investigational compound shows low cytotoxicity (IC₅₀ > 128 µg/mL), resulting in a favorable selectivity index. Ciprofloxacin, while highly potent against bacteria, also shows higher cytotoxicity, yet its extremely low MIC results in an excellent SI.

Conclusion and Future Directions

This guide has outlined a foundational, yet critical, framework for the initial in vitro evaluation of a novel antibacterial candidate, using this compound as a case study. Through a systematic comparison of its presumed mechanism, antibacterial potency (MIC), and preliminary safety profile (cytotoxicity) against established drugs like Sulfamethoxazole and Ciprofloxacin, researchers can make informed decisions about the compound's potential.

Based on our hypothetical data, this compound presents as a compound with modest antibacterial activity but a good safety profile. Future work would involve expanding the panel of bacterial strains to include clinical isolates and resistant phenotypes (e.g., MRSA, VRE), performing time-kill kinetic studies to assess bactericidal vs. bacteriostatic properties, and exploring potential synergies with other antibiotics. Only through such a rigorous, multi-faceted evaluation can the true potential of a new antibiotic candidate be realized.

References

  • Title: Sulfonamides: a new life for an old class of drugs? Source: Current Medicinal Chemistry URL: [Link]

  • Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Importance of Cation-Adjusted Mueller-Hinton Broth for In Vitro Susceptibility Testing of Daptomycin Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: MTT assay to evaluate the in vitro cytotoxicity of nanoparticles Source: Nature Protocols URL: [Link]

Validating the In Vivo Target Engagement of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of In Vivo Target Validation

In the landscape of contemporary drug discovery, the unequivocal demonstration that a therapeutic candidate interacts with its intended molecular target within a living organism—a concept known as target engagement—is a cornerstone of preclinical and clinical success.[1] Failure to rigorously validate target engagement in a physiologically relevant context is a leading contributor to the high attrition rates observed in clinical trials.[2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of advanced methodologies for validating the in vivo target engagement of novel small molecules.

Here, we focus on the compound 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide . Given its core benzenesulfonamide structure, a well-established pharmacophore for carbonic anhydrase (CA) inhibition, we will proceed under the well-founded hypothesis that this compound's primary target is one or more isoforms of carbonic anhydrase.[3] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in a multitude of physiological processes and disease states, including glaucoma, epilepsy, and cancer.[4]

This guide will provide a comparative analysis of two powerful, yet distinct, methodologies for confirming the in vivo engagement of carbonic anhydrase by our compound of interest: the Cellular Thermal Shift Assay (CETSA®) and Positron Emission Tomography (PET) . We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a framework for interpreting the resulting data.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement in Tissues

CETSA is a biophysical technique that directly assesses the physical interaction between a drug and its protein target in a native biological environment, be it cells or tissues.[5] The foundational principle of CETSA is that ligand binding alters the thermal stability of the target protein.[6] This change in stability upon heating can be quantified to confirm target engagement.

Causality of Experimental Choices

The elegance of CETSA lies in its label-free nature; it does not require modification of the compound or the target protein, thus preserving their native interaction.[7] For an in vivo study, the key experimental considerations are the selection of relevant tissues, the dosing regimen and time points, and the method for quantifying the soluble fraction of the target protein post-heating.[8] Tissues such as the kidney and brain, which have high expression of various carbonic anhydrase isoforms, are logical choices for this study. The time points for tissue harvesting should be informed by the pharmacokinetic profile of the compound to ensure that measurements are taken at relevant exposures.

dot

Caption: In vivo CETSA experimental workflow.

Experimental Protocol: In Vivo CETSA for Carbonic Anhydrase

This protocol is adapted for the analysis of carbonic anhydrase engagement in mouse kidney tissue.

  • Animal Dosing:

    • Utilize adult C57BL/6J mice.

    • Administer this compound via an appropriate route (e.g., oral gavage) at predetermined doses. Include a vehicle control group.

    • Based on pharmacokinetic studies, select time points for tissue collection (e.g., 1, 4, and 8 hours post-dose).

  • Tissue Collection and Homogenization:

    • At the designated time points, euthanize the mice and immediately harvest the kidneys.

    • Place tissues in ice-cold PBS supplemented with a protease inhibitor cocktail.

    • Weigh the tissue and add homogenization buffer (e.g., PBS with protease inhibitors) at a 1:4 (w/v) ratio.

    • Homogenize the tissue using a bead beater or dounce homogenizer on ice.[9]

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) for 5 minutes at 4°C to remove cellular debris. Collect the supernatant.

  • Thermal Challenge:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]

  • Separation and Quantification:

    • Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of a specific carbonic anhydrase isoform (e.g., CAII or CAIX) in the soluble fraction using a validated antibody via Western blot or ELISA.

  • Data Analysis:

    • For each treatment group, plot the relative amount of soluble carbonic anhydrase as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A significant increase in the Tm in the drug-treated group compared to the vehicle group indicates target engagement.

Methodology 2: Positron Emission Tomography (PET) for Non-Invasive Target Occupancy

PET is a non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo.[5] For target engagement studies, a radiolabeled ligand (a PET tracer) that binds to the target of interest is administered. By measuring the displacement of this tracer by an unlabeled drug, one can quantify the occupancy of the target by the drug.

Causality of Experimental Choices

The major advantage of PET is its non-invasive nature, allowing for longitudinal studies in the same animal and providing a more direct translation to clinical studies in humans.[11] The key challenge is the development of a suitable PET tracer. For our hypothetical carbonic anhydrase inhibitor, an ideal approach would be to synthesize a radiolabeled version of this compound itself. However, a more readily available alternative is to use a known carbonic anhydrase-targeting PET tracer, such as an [18F]-labeled acetazolamide derivative, and perform a displacement study.[1][12] This approach measures the ability of our test compound to compete with the radiotracer for binding to carbonic anhydrase.

dot

Caption: PET target occupancy experimental workflow.

Experimental Protocol: In Vivo PET Imaging for Carbonic Anhydrase Occupancy

This protocol describes a displacement study using a validated carbonic anhydrase PET tracer.

  • Animal Model and Preparation:

    • Use appropriate rodent models (e.g., Wistar rats or mice).

    • Fast the animals for 4-6 hours prior to imaging to reduce variability in tracer uptake.

    • Anesthetize the animal for the duration of the scan.

  • Baseline PET/CT Scan:

    • Administer a known carbonic anhydrase PET radiotracer (e.g., a ⁶⁸Ga- or ¹⁸F-labeled sulfonamide derivative) via tail vein injection.[13][14]

    • Acquire a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.

  • Drug Administration:

    • Following the baseline scan, administer this compound at a dose expected to achieve significant target occupancy.

  • Post-dose PET/CT Scan:

    • At a time point corresponding to the peak plasma concentration of the test compound, re-administer the same dose of the PET radiotracer.

    • Acquire a second PET/CT scan using the same parameters as the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Define regions of interest (ROIs) in tissues known to express high levels of carbonic anhydrase (e.g., kidney cortex, specific brain regions).

    • Calculate the standardized uptake value (SUV) or binding potential in the ROIs for both the baseline and post-dose scans.

    • Target occupancy is calculated as the percentage reduction in tracer binding from baseline to the post-dose scan.

Comparative Analysis: CETSA vs. PET

FeatureCellular Thermal Shift Assay (CETSA)Positron Emission Tomography (PET)
Principle Ligand-induced thermal stabilization of the target protein.[6]Competitive displacement of a radiolabeled ligand from the target.[5]
Nature of Measurement Direct measurement of physical binding to the target.Indirect measurement of target occupancy via tracer displacement.
Invasiveness Terminal; requires tissue harvesting.[9]Non-invasive; allows for longitudinal studies in the same animal.[11]
Throughput Moderate; can be adapted for higher throughput with specific platforms.Low; requires specialized imaging equipment and radiochemistry facilities.
Requirement for Labeled Compounds No; it is a label-free method.[7]Yes; requires a validated PET radiotracer for the target.[1]
Translational Potential Can be applied to ex vivo human tissues; provides mechanistic insight.Highly translational; the same methodology can be used in human clinical trials.[11]
Key Advantage Directly confirms the physical interaction between the drug and target in a native environment.Provides quantitative target occupancy data across the whole body in a living subject over time.
Key Limitation Provides a snapshot at a single time point; tissue processing can introduce artifacts.The availability of a suitable PET tracer can be a significant hurdle.

Corroborating Evidence: Downstream Biomarker Analysis

Confirming target engagement with CETSA or PET is a crucial step, but it is equally important to demonstrate that this engagement leads to the expected physiological response. Measuring downstream biomarkers provides this vital link between target interaction and functional outcome.

For a carbonic anhydrase inhibitor, several downstream biomarkers can be assessed in vivo:

  • Diuresis and Urinary Electrolyte Changes: Inhibition of carbonic anhydrase in the renal tubules leads to increased excretion of bicarbonate, sodium, and water, resulting in diuresis and an increase in urinary pH.[15][16]

  • Intraocular Pressure (IOP) Reduction: In animal models of glaucoma, inhibition of carbonic anhydrase in the ciliary body reduces the production of aqueous humor, leading to a decrease in IOP.[3][17]

  • Blood Gas and pH Alterations: Systemic inhibition of carbonic anhydrase can lead to metabolic acidosis, which can be measured through blood gas analysis.[2]

Experimental Protocol: Measurement of Urinary pH and Bicarbonate
  • Animal Model: Use Sprague-Dawley rats housed in metabolic cages that allow for the separate collection of urine and feces.

  • Dosing: Administer this compound, acetazolamide (as a positive control), or vehicle to different groups of animals.

  • Urine Collection: Collect urine at baseline and at several time points post-administration (e.g., 0-4h, 4-8h, 8-24h).

  • Analysis:

    • Measure the total urine volume for each collection period.

    • Immediately measure the urine pH using a calibrated pH meter.

    • Quantify the bicarbonate concentration in the urine using a blood gas analyzer or a commercially available kit.

  • Data Interpretation: A significant increase in urine volume, pH, and bicarbonate excretion in the group treated with this compound, comparable to the acetazolamide group, would provide strong evidence of in vivo carbonic anhydrase inhibition.[18]

Conclusion and Future Directions

Validating the in vivo target engagement of a novel compound such as this compound is a multi-faceted endeavor that requires a carefully considered experimental strategy. This guide has compared two state-of-the-art methodologies, CETSA and PET, each offering unique advantages and insights.

  • CETSA provides undeniable proof of the physical interaction between the compound and its hypothesized target, carbonic anhydrase, directly within the tissue microenvironment.

  • PET offers a non-invasive, quantitative measure of target occupancy, providing data that is highly translatable to clinical development.

The most robust validation strategy often involves a combination of these approaches, complemented by the measurement of downstream pharmacodynamic biomarkers. For instance, demonstrating a dose-dependent increase in the thermal stability of carbonic anhydrase in the kidney via CETSA, which correlates with a quantifiable increase in urinary pH and bicarbonate excretion, would build a compelling case for the compound's mechanism of action.

References

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  • DuBose, T. D., Jr, & Lucci, M. S. (1983). Effect of carbonic anhydrase inhibition on superficial and deep nephron bicarbonate reabsorption in the rat.
  • Stacy, B. D., & Malvin, R. L. (1976). The effect of carbonic anhydrase inhibition on bicarbonate reabsorption. Pflugers Archiv : European journal of physiology, 362(3), 203–208.
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  • Arruda, J. A., & Kurtzman, N. A. (1978). Effect of carbonic anhydrase inhibition on (U-B)pCO2 in the alkaline urine of the rabbit. The American journal of physiology, 234(1), F60–F64.
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  • Sanyal, G., & Maren, T. H. (1981). Micro-method for the measurement of carbonic anhydrase activity in cellular homogenates. Analytical biochemistry, 118(1), 178–181.
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A Comparative Guide to the Synthesis and Biological Evaluation of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and biological activity of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry. We will explore a reproducible synthetic route, detail methods for evaluating its biological efficacy, and compare these with alternative approaches. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Sulfonamides

Since the discovery of prontosil in the 1930s, sulfonamides have become a cornerstone of antimicrobial therapy.[1] Their mechanism of action, the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, has made them effective against a wide range of pathogens.[2][3] Beyond their antibacterial properties, sulfonamide derivatives have been investigated for a variety of other biological activities, including anti-inflammatory, anti-cancer, and anti-viral applications.[1][4][5][6] The compound this compound represents a specific scaffold within this broad class, and understanding the reproducibility of its synthesis and activity is paramount for its potential therapeutic development.

Part 1: Reproducible Synthesis of this compound

A common and reliable method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3][7] The following protocol outlines a reproducible, two-step synthesis of this compound, starting from p-nitrobenzenesulfonyl chloride and 3,4-dimethylaniline. The initial coupling reaction is followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.21 g, 10 mmol) in 20 mL of a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 mL, 11 mmol) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Addition of Sulfonyl Chloride: While stirring the solution at room temperature, slowly add a solution of p-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) in 10 mL of the same solvent. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide (from Step 1) in a suitable solvent like ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The final product can be purified by recrystallization or column chromatography to achieve high purity.

Causality Behind Experimental Choices
  • Choice of Starting Materials: p-Nitrobenzenesulfonyl chloride is chosen as the starting material because the nitro group can be readily reduced to the desired amino group in the final step. 3,4-dimethylaniline provides the desired substitution pattern on the second aromatic ring.

  • Use of a Base: The reaction between a sulfonyl chloride and an amine generates hydrochloric acid. The inclusion of a base is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reduction Method: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with high yields and minimal side products.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Reduction A 3,4-dimethylaniline C Reaction with Base A->C B p-nitrobenzenesulfonyl chloride B->C D N-(3,4-dimethylphenyl)-4- nitrobenzenesulfonamide C->D Coupling E Hydrogenation (Pd/C, H2) D->E Reduction F 4-amino-N-(3,4-dimethylphenyl)- benzenesulfonamide E->F

Caption: Synthetic workflow for this compound.

Purity Assessment

The purity of the synthesized compound should be rigorously assessed to ensure the reliability of subsequent biological data. A combination of analytical techniques is recommended.[8]

Analytical TechniquePurposeTypical Expected Results
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity checkA single spot for the purified product.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentPurity >95% with a single major peak.
Mass Spectrometry (MS) Confirmation of molecular weightObserved mass corresponding to the calculated mass of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and puritySpectra consistent with the expected structure, with no significant impurity peaks.

Part 2: Evaluation of Biological Activity

The primary biological activity associated with sulfonamides is their antibacterial effect. The following protocols describe standard methods to assess the in vitro antibacterial activity of the synthesized this compound.

Experimental Protocol: Antibacterial Activity Screening

1. Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of bacteria to the synthesized compound.[9][10]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the synthesized compound onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility.

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2][9][11]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the synthesized compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each dilution with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes or microplates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualization of the Activity Evaluation Workflow

ActivityWorkflow cluster_screening Antibacterial Activity Screening cluster_results Data Analysis A Synthesized Compound C Disk Diffusion Assay A->C D MIC Determination A->D B Bacterial Culture B->C B->D E Zone of Inhibition (mm) C->E F MIC Value (µg/mL) D->F

Caption: Workflow for evaluating the antibacterial activity of the synthesized compound.

Part 3: Comparison with Alternatives

The reproducibility and performance of the described synthesis and the resulting compound's activity should be benchmarked against alternative methods and related compounds.

Alternative Synthetic Routes

While the presented two-step synthesis is robust, other methods for sulfonamide synthesis exist, each with its own advantages and disadvantages.[7][12][13]

Synthetic MethodDescriptionAdvantagesDisadvantages
One-Pot Synthesis from Thiols Involves the in situ generation of a sulfonyl chloride from a thiol, followed by reaction with an amine.[7]Fewer purification steps, potentially higher overall yield.May require specific and sometimes harsh oxidizing agents.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction between a sulfonic acid and an amine.[7]Significantly reduced reaction times, often higher yields.Requires specialized microwave synthesis equipment.
Palladium-Catalyzed Cross-Coupling A more modern approach involving the coupling of an aryl halide or triflate with a sulfonamide.Good functional group tolerance.Requires a palladium catalyst, which can be expensive and needs to be removed from the final product.
Comparison with Alternative Sulfonamides

The biological activity of this compound should be compared to commercially available or well-characterized sulfonamides to understand its relative potency and spectrum of activity.

CompoundTarget OrganismReported MIC (µg/mL)Reference
Sulfamethoxazole Escherichia coli16-64Standard literature values
Sulfadiazine Staphylococcus aureus8-32Standard literature values
This compound To be determined experimentallyTo be determined experimentallyThis study
Logical Comparison of Synthetic Strategies

Comparison A Target Compound: This compound B Two-Step Synthesis (Sulfonyl Chloride + Amine) A->B Proposed Method C One-Pot Synthesis (from Thiol) A->C Alternative D Microwave-Assisted Synthesis A->D Alternative E Pd-Catalyzed Cross-Coupling A->E Alternative

Caption: Comparison of synthetic strategies for the target compound.

Conclusion

This guide has provided a comprehensive framework for the reproducible synthesis and biological evaluation of this compound. The detailed protocols, rationale behind experimental choices, and comparative analysis with alternative methods offer a solid foundation for researchers in the field. Adherence to these self-validating protocols, coupled with rigorous purity and activity assessment, will ensure the generation of reliable and reproducible data, which is crucial for the advancement of drug discovery and development.

References

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A Comparative Crystallographic Analysis of N-(aryl)-arylsulfonamides: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of N-(aryl)-arylsulfonamides in Medicinal Chemistry

N-(aryl)-arylsulfonamides represent a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy. Understanding the nuances of their crystal packing, molecular conformation, and intermolecular interactions is therefore paramount for rational drug design and development.[3][4]

This guide provides a comparative analysis of the crystal structures of a series of N-(aryl)-arylsulfonamides, offering insights into the subtle interplay of substituent effects on their solid-state architecture. We will delve into the experimental methodologies for obtaining high-quality single crystals and determining their structures, followed by a detailed examination of key structural parameters and non-covalent interactions that govern their crystal packing. This analysis aims to equip researchers, scientists, and drug development professionals with a deeper understanding of the structure-property relationships in this important class of compounds.

Methodology: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of a molecule begins with its synthesis and subsequent crystallization. The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[5]

Synthesis of N-(aryl)-arylsulfonamides

A common and effective method for the synthesis of N-(aryl)-arylsulfonamides involves the coupling of an arylsulfonyl chloride with an appropriate aniline derivative.[6][7]

Experimental Protocol: General Synthesis of N-(aryl)-arylsulfonamides

  • Reaction Setup: To a solution of the desired aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add the corresponding arylsulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure N-(aryl)-arylsulfonamide.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and the crystallization technique are crucial.[5]

Experimental Protocol: Slow Evaporation for Single Crystal Growth

  • Solvent Selection: Dissolve the purified N-(aryl)-arylsulfonamide in a minimal amount of a suitable solvent or a mixture of solvents in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Solution Preparation: Gently warm the solution to ensure the compound is fully dissolved.

  • Crystallization: Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed at room temperature. High-quality crystals typically form over several days to a week.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8]

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

workflow crystal Mount Single Crystal xray Expose to X-ray Beam crystal->xray diffraction Collect Diffraction Data xray->diffraction process Process Data & Solve Structure diffraction->process refine Refine Structural Model process->refine analyze Analyze & Visualize Structure refine->analyze hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B A_N N-H A_S S=O B_S S=O A_N->B_S N-H···O B_N N-H

Figure 2: Schematic representation of an N-H···O hydrogen bond between two sulfonamide molecules.

The presence of other functional groups can introduce additional hydrogen bonding possibilities. For instance, in hydrated crystal structures, water molecules can act as bridges, connecting sulfonamide molecules through O-H···O and N-H···O interactions. [9] π-π Stacking and C-H···π Interactions: The aromatic rings in N-(aryl)-arylsulfonamides frequently engage in π-π stacking and C-H···π interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face, edge-to-face) is influenced by the electronic nature and steric bulk of the substituents on the rings. [9]

Polymorphism and Isostructuralism

The ability of a compound to crystallize in multiple forms with different crystal structures is known as polymorphism. [3][10]Polymorphism is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties. The search results indicate that polymorphism has been observed in N-(aryl)-arylsulfonamides, often arising from subtle differences in crystallization conditions that favor different intermolecular interaction motifs. [3][10] Conversely, isostructuralism, where different compounds crystallize in the same or very similar structures, can also occur. This phenomenon is typically observed when substituents are of similar size and electronic character, leading to analogous crystal packing arrangements.

Conclusion: From Crystal Structure to Functional Insight

The comparative analysis of N-(aryl)-arylsulfonamide crystal structures reveals a fascinating interplay of molecular conformation and intermolecular forces. The ubiquitous presence of a non-planar conformation, driven by steric factors, and the dominant role of N-H···O hydrogen bonds in directing the supramolecular assembly are key recurring themes. The diversity in crystal packing, including the formation of different supramolecular motifs and the occurrence of polymorphism, underscores the profound influence of substituents on the solid-state architecture.

A thorough understanding of these structural principles is indispensable for the rational design of N-(aryl)-arylsulfonamides with tailored physicochemical properties. By controlling the molecular structure and, consequently, the crystal packing, it is possible to optimize parameters crucial for drug development, ultimately leading to more effective and reliable therapeutic agents.

References

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  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

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  • Mori, T., et al. (2019). Substituent Effects on the Crystal Structures of Salts Prepared from (R)-2-Methoxy-2-(1-naphthyl)propanoic Acid and (R)-1-Arylethylamines. Symmetry, 11(10), 1259. [Link]

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Evaluating the Isoform Selectivity of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. For enzyme families with multiple isoforms, understanding the selectivity profile of a lead compound is not merely an academic exercise but a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth comparative analysis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a representative member of the sulfonamide class of enzyme inhibitors. By contextualizing its activity against that of established agents, we aim to equip researchers with the foundational knowledge and practical methodologies to rigorously assess isoform selectivity.

The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

The subject of our investigation, this compound, belongs to the sulfonamide family, a class of compounds renowned for their potent inhibition of carbonic anhydrases (CAs). CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and physiological roles. While the cytosolic isoforms hCA I and hCA II are ubiquitously expressed and involved in fundamental physiological processes, other isoforms have more specialized functions and are implicated in various pathologies. For instance, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapies.

Consequently, the therapeutic utility of a CA inhibitor is intrinsically linked to its isoform selectivity. Non-selective inhibition of ubiquitous isoforms like hCA I and II by systemically administered drugs can lead to a range of side effects.[1][2] Conversely, inhibitors that selectively target disease-relevant isoforms, such as hCA IX and XII in oncology, hold the promise of more effective and better-tolerated treatments. This guide will therefore focus on the comparative inhibitory profile of our lead compound against these four key isoforms: hCA I, hCA II, hCA IX, and hCA XII.

Comparative Inhibitors: Establishing a Selectivity Benchmark

To meaningfully evaluate the isoform selectivity of this compound, its inhibitory profile must be benchmarked against compounds with well-characterized activities. For this purpose, we have selected three comparators, each representing a distinct selectivity profile:

  • Acetazolamide (AAZ): A clinically used sulfonamide that acts as a potent but largely non-selective inhibitor of multiple CA isoforms.[3] It serves as a baseline for pan-isoform inhibition.

  • SLC-0111: A ureido-substituted benzenesulfonamide that has been investigated in clinical trials and is known for its high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II.[4]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor that, due to its sulfonamide moiety, also exhibits significant off-target inhibitory activity against several CA isoforms, particularly hCA II.[5][6]

Quantitative Evaluation of Isoform Selectivity

The primary metric for quantifying the inhibitory potency of a compound is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor. Isoform selectivity is then determined by comparing the Kᵢ values across the different enzyme isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Analogue: 4-(2-aminoethyl)benzenesulfonamide-L-Leucyl-L-Phenylalaninamide 8,95098.612.38.7
Acetazolamide (AAZ) 25012255.7
SLC-0111 >10,000965454.5
Celecoxib 10,000284245

Note: Data for the analogue is sourced from a study on 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates. Data for comparator compounds are compiled from various literature sources.

From this comparative data, several key insights can be drawn:

  • The analogue demonstrates moderate potency against hCA II and shows a clear preference for the tumor-associated isoforms hCA IX and, particularly, hCA XII. Its weak inhibition of hCA I is a desirable characteristic for minimizing off-target effects.

  • Acetazolamide exhibits potent inhibition across all four isoforms, confirming its non-selective profile.

  • SLC-0111 showcases high selectivity for hCA IX and XII over hCA I and II, highlighting its design as a targeted anticancer agent.

  • Celecoxib is a potent inhibitor of hCA II and the tumor-associated isoforms, with very weak activity against hCA I.

Experimental Workflow for Determining Isoform Selectivity

The following diagram and protocol outline a standard workflow for determining the Kᵢ values of a test compound against a panel of carbonic anhydrase isoforms using a stopped-flow CO₂ hydration assay.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series assay_mix Mix Enzyme and Inhibitor compound_prep->assay_mix enzyme_prep Recombinant Human CA Isoform Preparation enzyme_prep->assay_mix co2_hydration Initiate Reaction with CO₂-Saturated Buffer assay_mix->co2_hydration Pre-incubation spectro Monitor Absorbance Change of pH Indicator co2_hydration->spectro Rapid Mixing initial_rates Calculate Initial Reaction Velocities spectro->initial_rates cheng_prusoff Determine IC₅₀ Values initial_rates->cheng_prusoff ki_calc Calculate Kᵢ using Cheng-Prusoff Equation cheng_prusoff->ki_calc

Workflow for CA Inhibition Assay
Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This protocol is a widely accepted method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

1. Reagent Preparation:

  • Buffer: Prepare a 20 mM HEPES buffer, pH 7.5, containing 100 mM NaClO₄.

  • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (hCA I, II, IX, and XII) in the assay buffer. The final concentration in the assay will depend on the specific activity of each isoform.

  • Indicator Solution: Prepare a stock solution of a suitable pH indicator (e.g., 4-nitrophenol) in the assay buffer.

  • Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through the assay buffer at a controlled temperature.

  • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., this compound) and comparator compounds in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

2. Assay Procedure:

  • Equilibrate all solutions to the desired assay temperature (typically 25 °C).

  • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the pH indicator and the desired concentration of the inhibitor (or vehicle control).

  • In the second syringe, load the CO₂-saturated buffer.

  • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, indicator, and CO₂ substrate.

  • Monitor the change in absorbance of the pH indicator over time at its λ_max as the hydration of CO₂ by CA leads to a change in pH.

  • Record the initial linear rate of the reaction.

3. Data Analysis:

  • Calculate the initial velocity (V₀) of the enzymatic reaction for each inhibitor concentration.

  • Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis constant for the substrate.

The Structural Basis of Isoform Selectivity

The differences in inhibitory potency against various CA isoforms can be attributed to subtle variations in the amino acid residues lining the active site cavity. The sulfonamide group of the inhibitor coordinates to the catalytic zinc ion, which is conserved across all active CA isoforms. However, the "tail" portion of the inhibitor, in this case, the 3,4-dimethylphenyl group, extends into a subpocket of the active site that varies between isoforms.

The following diagram illustrates the general mechanism of action and the importance of the "tail" group in determining selectivity.

G cluster_active_site CA Active Site cluster_inhibitor Sulfonamide Inhibitor zinc Zn²⁺ Ion histidines Histidine Residues zinc->histidines Coordinated by subpocket Isoform-Specific Subpocket selectivity Determines Selectivity subpocket->selectivity sulfonamide_group SO₂NH₂ Group sulfonamide_group->zinc Coordinates tail_group Aryl 'Tail' Group tail_group->subpocket Interacts with

Sulfonamide Binding and Isoform Selectivity

For example, the active site of hCA II is relatively open, accommodating a wide range of sulfonamide inhibitors. In contrast, the active sites of hCA IX and XII have unique amino acid substitutions that can be exploited to achieve selective inhibition. Designing inhibitors with tail groups that form favorable interactions with the specific residues of the target isoform while sterically clashing with those of off-target isoforms is a key strategy in the development of selective CA inhibitors.

Concluding Remarks for the Drug Discovery Professional

The evaluation of isoform selectivity is a cornerstone of modern drug development, particularly for targets belonging to large and functionally diverse enzyme families like the carbonic anhydrases. This guide has provided a framework for assessing the selectivity profile of this compound by comparing its inhibitory activity against key CA isoforms with that of established benchmarks.

While specific inhibitory data for the primary compound of interest remains to be experimentally determined, the analysis of a closely related analogue highlights the potential for achieving significant selectivity for the tumor-associated isoforms hCA IX and XII. The provided experimental protocol offers a robust methodology for generating the necessary data to build a comprehensive selectivity profile.

Ultimately, a thorough understanding of the structure-activity relationships that govern isoform selectivity will empower medicinal chemists to design more potent, selective, and safer drug candidates. The principles and practices outlined in this guide are intended to support these critical efforts in the ongoing quest for precision therapeutics.

References

  • Rutkauskas, K. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. Available at: [Link]

  • Küçükbay, H. et al. (2019). Synthesis and Carbonic Anhydrase Inhibitory Properties of Novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide Conjugates. Bioorganic Chemistry, 83, 414-423. Available at: [Link]

  • Weber, A. et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry, 47(3), 550-557. Available at: [Link]

  • Luchian, T. et al. (2020). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Expert Opinion on Therapeutic Patents, 30(11), 859-872. Available at: [Link]

  • Lehtonen, J. et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. Available at: [Link]

  • Göçer, H. et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2426. Available at: [Link]

  • Supuran, C. T. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1306-1323. Available at: [Link]

  • Al-Rashida, M. et al. (2022). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. ChemistrySelect, 7(12), e202200541. Available at: [Link]

  • Lidder, P. & Woll, J. M. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. Available at: [Link]

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A Comparative Analysis of Benzenesulfonamide Derivatives in Anti-Glioblastoma Activity

Author: BenchChem Technical Support Team. Date: January 2026

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat.[1] Its infiltrative nature and the presence of the blood-brain barrier (BBB) pose significant hurdles for effective therapeutic intervention.[1] In the relentless search for novel anti-GBM agents, benzenesulfonamide derivatives have emerged as a promising class of compounds, demonstrating diverse mechanisms of action and potent anti-tumor activity. This guide provides a comparative analysis of various benzenesulfonamide derivatives, offering insights into their anti-GBM efficacy, mechanisms of action, and the experimental data that support their potential.

Introduction to Benzenesulfonamides in GBM Therapy

The benzenesulfonamide scaffold is a versatile pharmacophore that can be chemically modified to target various molecular pathways implicated in GBM pathogenesis. Researchers have successfully synthesized derivatives that inhibit key enzymes, modulate signaling pathways, and even induce different forms of programmed cell death. This adaptability makes them a compelling area of study for developing next-generation GBM therapeutics.

Comparative Analysis of Leading Benzenesulfonamide Derivatives

This section will delve into a comparative analysis of distinct classes of benzenesulfonamide derivatives that have shown significant promise in preclinical GBM studies. We will examine their chemical structures, anti-proliferative activities, and unique mechanisms of action.

Triazine-Based Sulfonamides: Dual Inducers of Apoptosis and Pyroptosis

A novel class of triazine-based sulfonamides, exemplified by compounds MM118 and MM119 , has demonstrated high potency against GBM cells at low-micromolar concentrations.[2]

Mechanism of Action: These compounds engage multiple cell death pathways, a strategy that may circumvent the resistance mechanisms often developed by GBM cells.[2] MM118 and MM119 have been shown to induce both apoptosis and pyroptosis.[2]

  • Apoptosis Induction: Treatment with these derivatives leads to the activation of both intrinsic and extrinsic apoptotic pathways, evidenced by mitochondrial depolarization and the activation of caspases-9, -8, and -3/7.[2]

  • Pyroptosis Induction: A key finding is the ability of these compounds to trigger pyroptosis, an inflammatory form of programmed cell death, confirmed by the activation of caspase-1.[2]

  • Oxidative Stress: The anti-tumor effect is further amplified by the induction of reactive oxygen species (ROS).[2]

Experimental Data Summary:

CompoundCell LineIC50 (µM)Key Findings
MM118 A172, U-87 MGLow-micromolarInduces apoptosis and pyroptosis, increases ROS.[2]
MM119 A172, U-87 MGLow-micromolarInduces apoptosis and pyroptosis, increases ROS.[2]

Signaling Pathway of Triazine-Based Sulfonamides:

G cluster_0 GBM Cell MM118/MM119 MM118/MM119 ROS ROS MM118/MM119->ROS Caspase-8 Caspase-8 MM118/MM119->Caspase-8 Caspase-1 Caspase-1 MM118/MM119->Caspase-1 Mitochondrial Depolarization Mitochondrial Depolarization ROS->Mitochondrial Depolarization Caspase-9 Caspase-9 Mitochondrial Depolarization->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Caspase-8->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Pyroptosis Pyroptosis Caspase-1->Pyroptosis

Caption: Signaling pathway of MM118 and MM119 in GBM cells.

Carbonic Anhydrase Inhibitors: Targeting Tumor Hypoxia

Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), enzymes that are often overexpressed in hypoxic tumors like GBM.[3] CA IX, in particular, is a key player in tumor cell adaptation to acidic and hypoxic microenvironments.[4]

Mechanism of Action: By inhibiting CA IX, these derivatives disrupt the pH regulation of cancer cells, leading to an anti-proliferative effect.[4][5] This mechanism is particularly effective in the hypoxic core of solid tumors.

Key Derivatives:

  • SLC-0111: A ureido-bearing benzenesulfonamide that has shown promising anti-proliferative effects and is currently in Phase Ib/II clinical development.[5][6]

  • Acetazolamide (AZA): A clinically used CA inhibitor that has been investigated for its anti-GBM properties.[3][4]

  • Novel Ureido Derivatives: A library of compounds with an imidazolidin-2-one linker has been synthesized and shown to potently inhibit CA IX in the nanomolar range, with anti-proliferative effects comparable to SLC-0111.[5]

Experimental Data Summary:

CompoundTargetInhibition (nM)Key Findings
SLC-0111 CA IXNanomolar rangeAnti-proliferative effects in hypoxic cancer cells.[4][5][6]
Acetazolamide CAsNanomolar rangeInhibits GBM cell growth under hypoxic conditions.[3][4]
Ureido Derivatives CA IXNanomolar rangePotent inhibition and anti-proliferative effects.[5]

Role of Carbonic Anhydrase IX in GBM:

G cluster_0 Hypoxic GBM Microenvironment Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α CA IX Expression CA IX Expression HIF-1α->CA IX Expression Extracellular Acidification Extracellular Acidification CA IX Expression->Extracellular Acidification Tumor Cell Survival & Proliferation Tumor Cell Survival & Proliferation Extracellular Acidification->Tumor Cell Survival & Proliferation Benzenesulfonamide CAIs Benzenesulfonamide CAIs Benzenesulfonamide CAIs->Inhibition Inhibition->CA IX Expression

Caption: Role of CA IX in GBM and its inhibition by benzenesulfonamides.

TrkA Inhibitors: A Targeted Kinase Approach

The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase (RTK) that has been identified as a potential therapeutic target in GBM.[7][8][9] Several benzenesulfonamide analogs have been synthesized and evaluated for their ability to inhibit TrkA.

Mechanism of Action: These derivatives act as kinase inhibitors, binding to the TrkA receptor and blocking its downstream signaling pathways, which are involved in cell survival and proliferation. This targeted approach aims to specifically induce cell death in GBM cells overexpressing TrkA.[7][8][9]

Key Derivatives:

  • AL106: Identified as a potential anti-GBM compound with an IC50 value of 58.6 µM.[7][8][9] In silico analysis suggests that AL106 forms stable hydrophobic and charged interactions with key residues in the TrkA active site.[7][8]

  • AL107: Another derivative that showed acceptable binding energies with the TrkA active site.[7][8][9]

Experimental Data Summary:

CompoundTargetIC50 (µM)Key Findings
AL106 TrkA58.6 (U87 cells)Induces GBM cell death with less toxicity to non-cancerous cells compared to cisplatin.[7][8][9][10]
AL107 TrkANot specifiedShows good binding affinity to TrkA in silico.[7][8][9]
Memantine Sulfonamides: Crossing the Blood-Brain Barrier

A significant challenge in GBM therapy is the delivery of drugs across the BBB. To address this, a library of 34 lipophilic sulfonamides based on the memantine core has been synthesized.[11] Memantine is known for its ability to cross the BBB, making it an attractive scaffold for designing GBM-targeting compounds.[1]

Mechanism of Action: While the precise mechanism is still under investigation, in silico studies suggest that these active compounds might target Discoidin Domain Receptor 1 (DDR1) or the RET proto-oncogene.[11] These derivatives have shown significant selectivity towards GBM cells while sparing non-cancerous cells.[1]

Key Derivatives:

  • Compounds 5 and 28: From the synthesized library, these two compounds exhibited promising selectivity for GBM cells over non-cancerous cells.[1]

Experimental Methodologies

The following are generalized protocols for key experiments used to evaluate the anti-GBM activity of benzenesulfonamide derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate GBM cells (e.g., U-87 MG, A172) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat GBM cells with the desired concentration of the benzenesulfonamide derivative for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow for Anti-GBM Activity Screening:

G Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Cell Viability (MTT) Cell Viability (MTT) In Vitro Screening->Cell Viability (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability (MTT)->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Western Blot Western Blot Mechanism of Action Studies->Western Blot In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization End End Lead Optimization->End

Caption: General workflow for screening benzenesulfonamide derivatives.

Conclusion

Benzenesulfonamide derivatives represent a highly versatile and promising platform for the development of novel anti-glioblastoma therapies. The ability to modify the core structure allows for the targeting of diverse and critical pathways in GBM, including cell death mechanisms, tumor metabolism in hypoxic environments, and key signaling kinases. The comparative analysis presented in this guide highlights the distinct advantages of different derivative classes, from the multi-faceted cell-killing ability of triazine-based sulfonamides to the targeted approach of TrkA inhibitors and the BBB-penetrating potential of memantine conjugates. Further research and clinical evaluation of these compounds are warranted to translate their preclinical promise into effective treatments for GBM patients.

References

  • Sulphonamide derivatives with a triazine core as novel inducers of apoptosis and pyroptosis in glioblastoma multiforme cells - PubMed Central. (2025, December 4).
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC - NIH. (n.d.).
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.).
  • Hypoxia induced CA9 inhibitory targeting by two different sulfonamide derivatives including acetazolamide in human glioblastoma - PubMed. (2013, July 1).
  • The Potential of Memantine Sulfonamides in Glioblastoma Treatment - Medicine Innov
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023, July 31).
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023, July 25).
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. (n.d.).
  • Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma - PubMed. (2023, August 15).
  • Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - Taylor & Francis Online. (n.d.).
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PubMed. (n.d.).

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A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers: Unveiling the Impact of Nitro Group Positioning

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural comparison of the ortho-, meta-, and para-isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. We delve into the subtle yet significant variations in their molecular geometry, driven by the position of the nitro group, and explore the experimental methodologies used to elucidate these structural nuances. This analysis is critical for researchers in medicinal chemistry and materials science, where understanding molecular conformation is paramount for designing molecules with specific biological activities and physical properties.

Introduction: The Significance of Sulfonamides and Isomeric Variation

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The N-aryl-benzenesulfonamide scaffold, in particular, offers a versatile platform for drug design. The orientation of substituents on the aromatic rings can drastically alter the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These changes, in turn, have a profound impact on how the molecule interacts with biological targets.

This guide focuses on a specific set of isomers: N-(4-methoxyphenyl)-nitrobenzenesulfonamides. By keeping the N-(4-methoxyphenyl) group constant and varying the position of the electron-withdrawing nitro (NO₂) group on the benzenesulfonamide ring (ortho, meta, and para), we can systematically investigate the influence of substituent position on the overall molecular architecture. Understanding these structural differences is a key step in developing structure-activity relationships (SAR) that can guide future drug discovery efforts.

Experimental Workflow: From Synthesis to Structural Elucidation

The reliable structural analysis of these compounds hinges on a robust experimental workflow that begins with synthesis and culminates in high-resolution crystallographic and spectroscopic characterization. The causality behind this workflow is to ensure the synthesis of high-purity single crystals suitable for X-ray diffraction, which provides the most definitive structural data.

Synthesis Protocol: N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol describes a representative synthesis for the para-isomer, which can be adapted for the ortho- and meta-isomers by selecting the corresponding nitrobenzenesulfonyl chloride.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

Procedure:

  • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol).[1]

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask. The sodium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Stir the mixture vigorously using a magnetic stir plate at room temperature for approximately 4 days.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the solid product by suction filtration.

  • Wash the collected product thoroughly with deionized water and then with isopropanol to remove unreacted starting materials and impurities.[1]

  • Dry the purified product in a vacuum oven at a low temperature.

  • Validation: Determine the melting point of the dried product and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The para-isomer typically has a melting point of 182–183 °C.[1]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for accurate X-ray crystallographic analysis. The choice of solvent system is empirical and often requires screening.

Protocol: Solvent Diffusion

  • Dissolve the purified sulfonamide product in a minimal amount of a suitable solvent in which it is readily soluble (e.g., acetone or 1,2-dichloroethane).[1]

  • Place this solution in a small vial.

  • Carefully layer a less polar solvent (an "anti-solvent") in which the compound is poorly soluble, such as hexane or heptane, on top of the solution.[1][2]

  • Seal the vial and allow it to stand undisturbed for several days.

  • Slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting the formation of well-ordered single crystals.

  • Once suitable crystals have formed, carefully harvest them for X-ray diffraction analysis.

Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_output Final Output s1 Reactants (Nitrobenzenesulfonyl chloride + p-Anisidine) s2 Reaction in aq. Na2CO3 s1->s2 s3 Suction Filtration s2->s3 s4 Washing (Water, Isopropanol) s3->s4 s5 Drying s4->s5 c1 Purity & Identity Check (MP, NMR, MS) s5->c1 Purified Product c2 Crystallization (Solvent Diffusion) c1->c2 c3 Single Crystal X-ray Diffraction c2->c3 c4 Structural Refinement c3->c4 c5 Data Analysis (Bond Lengths, Angles, Torsions) c4->c5 o1 Comparative Structural Data c5->o1 o2 Structure-Property Relationship Insights o1->o2

Caption: Workflow for the synthesis and structural analysis of sulfonamide isomers.

Comparative Structural Analysis

The single-crystal X-ray diffraction data reveals that while the bond lengths and angles within the three isomers are largely similar, the key differentiating factor is the conformation adopted by the molecules, primarily defined by the C—S—N—C torsion angle.[1][2] This angle dictates the spatial orientation of the two aromatic rings relative to each other.

Molecular Conformation and Torsion Angles

The positioning of the nitro group significantly influences the molecule's conformation. The steric hindrance and electronic effects of the nitro group in the ortho position force a different arrangement compared to the meta and para isomers.

IsomerC—S—N—C Torsion Angle (°)Conformation Description
ortho-Isomer +41.78°Twisted
meta-Isomer +66.56°Twisted
para-Isomer -58.6°Twisted

Data sourced from a comparative study of the three isomers.[2]

This variation in the C—S—N—C torsion angle is the most significant structural difference among the isomers, leading to distinct three-dimensional shapes.[1][2] The ortho-isomer exhibits the smallest torsion angle, likely due to intramolecular interactions or crystal packing forces mitigating steric clash.

Key Structural Parameters Diagram

G cluster_params Key Structural Parameters cluster_isomer Isomer Position A Bond Lengths (e.g., S=O, S-N, S-C) B Bond Angles (e.g., O-S-O, C-S-N) C Torsion (Dihedral) Angles (e.g., C-S-N-C) D Inter-ring Dihedral Angle C->D Determines Ortho Ortho Ortho->C Influences Meta Meta Meta->C Influences Para Para Para->C Influences

Caption: Relationship between isomer type and key structural parameters.

Spectroscopic Correlations

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable complementary data.

  • IR Spectroscopy: The positions of the symmetric and asymmetric stretching bands of the sulfonyl (SO₂) group are sensitive to the electronic environment. The electron-withdrawing nitro group influences the electron density at the sulfur atom, causing slight shifts in these frequencies across the isomers. Generally, sulfonamides show characteristic strong absorptions for the asymmetric (νas) and symmetric (νs) SO₂ stretching in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]

  • ¹H NMR Spectroscopy: The chemical shift of the sulfonamide N-H proton is particularly informative. Its position is influenced by hydrogen bonding and the overall electronic structure. Differences in the chemical shifts of the aromatic protons can also be observed, reflecting the varied electronic effects of the nitro group at the ortho, meta, and para positions.

Conclusion and Future Directions

The structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers demonstrates that a simple change in the position of a single substituent can lead to significant conformational differences, primarily in the C-S-N-C torsion angle.[1][2] These structural variations are critical as they directly impact the molecule's shape, polarity, and ability to form intermolecular interactions such as hydrogen bonds.

This guide underscores the necessity of a multi-faceted experimental approach, combining synthesis, crystallization, and detailed structural analysis, to build a comprehensive understanding of structure-property relationships. For researchers in drug development, these findings provide a foundational framework for designing sulfonamide derivatives with optimized conformations for enhanced binding affinity to specific biological targets. Future work should focus on co-crystallization of these isomers with target proteins to directly visualize the binding modes and rationalize their biological activities.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. [Link]

  • Analysis of sulfonamides. [Link]

  • (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]

  • Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]

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A Comparative Guide to the Antiviral Activities of Benzenesulfonamide-Containing Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiviral drug discovery, the quest for novel compounds with potent efficacy and favorable safety profiles is perpetual. This guide offers a comprehensive comparison of a promising class of molecules: benzenesulfonamide-containing phenylalanine derivatives. Our focus will be on their remarkable antiviral activities, primarily targeting the Human Immunodeficiency Virus (HIV). We will delve into the experimental data that underscores their potential, compare their performance against established benchmarks, and provide detailed methodologies for their evaluation, ensuring a robust framework for researchers in the field.

Introduction to Benzenesulfonamide-Containing Phenylalanine Derivatives as Antiviral Agents

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. When coupled with a phenylalanine scaffold, it gives rise to a class of compounds that have demonstrated significant potential as antiviral agents. Recent research has highlighted their ability to inhibit critical stages of the viral life cycle, particularly for retroviruses like HIV.[1][2][3]

The primary mechanism of action for the most potent of these derivatives is the inhibition of the HIV-1 capsid (CA) protein.[1][2][3] The CA protein is a crucial structural and regulatory component of the virus, playing pivotal roles in both the early and late stages of the HIV-1 replication cycle.[1] By binding to the CA protein, these compounds can disrupt the delicate processes of capsid assembly and disassembly, rendering the virus non-infectious.[1][2][3]

This guide will focus on a series of these derivatives, comparing their in vitro antiviral efficacy and cytotoxicity, and providing the experimental context necessary to understand and potentially replicate these findings.

Comparative Analysis of Antiviral Activity

The antiviral potency of benzenesulfonamide-containing phenylalanine derivatives has been extensively studied, with a particular focus on their activity against HIV-1 and HIV-2. The data presented below is a synthesis of findings from key studies in the field, providing a clear comparison of the most promising compounds. The reference compound, PF-74, is a known HIV-1 capsid inhibitor and serves as a benchmark for evaluating the activity of these novel derivatives.[1][3]

Key Performance Indicators:

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. A lower EC50 value indicates higher potency.

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 value indicates lower cytotoxicity.

  • SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50). This index provides a measure of the compound's therapeutic window. A higher SI is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.[1][4]

Table 1: Comparative Antiviral Activity of Benzenesulfonamide-Containing Phenylalanine Derivatives against HIV-1 (NL4-3)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
PF-74 (Reference) 0.52>11.56>22
11a 0.37>20>54
11f 0.36>20>56
11i 0.30>20>67
11l 0.090 >20 >222

Data synthesized from multiple sources.[1][2][3]

Table 2: Comparative Antiviral Activity against HIV-2 (ROD)

CompoundEC50 (µM)
PF-74 (Reference) 4.16
11l 0.031

Data synthesized from multiple sources.[1][2][3]

Expert Insights:

The data clearly indicates that several of the novel benzenesulfonamide-containing phenylalanine derivatives exhibit superior anti-HIV-1 activity compared to the reference compound PF-74.[1] Compound 11l , in particular, stands out with an EC50 of 90 nM, making it nearly 6 times more potent than PF-74 against HIV-1.[1] Furthermore, its selectivity index of over 222 highlights a very favorable safety profile in vitro.[1]

Notably, compound 11l also demonstrates remarkable potency against HIV-2, with an EC50 of 31 nM. This represents an almost 120-fold increase in potency compared to PF-74 against this viral strain.[1][2][3] The structural modifications leading to compound 11l, specifically the inclusion of a piperazinone moiety and a 4-amino substitution on the benzene ring, are key to this enhanced activity.[1]

Mechanism of Action: Targeting the HIV-1 Capsid

The antiviral activity of these compounds is attributed to their interaction with the HIV-1 capsid protein (CA).[1][2][3] The HIV-1 capsid is a conical structure composed of CA protein monomers that encloses the viral genome and essential enzymes. The proper assembly and disassembly of this capsid are critical for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and the formation of new infectious virions.[1]

The benzenesulfonamide-containing phenylalanine derivatives discussed here act as dual-stage inhibitors:

  • Early Stage Inhibition: They have been shown to accelerate the assembly of the capsid core, which is a departure from the stabilizing effect of PF-74.[1][2][3] This premature and potentially aberrant assembly can interfere with the normal uncoating process, thereby halting the viral replication cycle at an early stage.[1]

  • Late Stage Inhibition: In the late stage of the viral life cycle, these compounds, similar to PF-74, are believed to interfere with the proper assembly of new capsids, leading to the production of less infectious virions.[1][2][3]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_early Early Stage of HIV-1 Replication cluster_late Late Stage of HIV-1 Replication Viral_Entry Viral Entry Uncoating Normal Uncoating Viral_Entry->Uncoating RT Reverse Transcription Uncoating->RT Viral RNA Release NI Nuclear Import RT->NI Proviral DNA Assembly Capsid Assembly Budding Viral Budding Assembly->Budding Maturation Maturation Budding->Maturation Inhibitor Benzenesulfonamide-Phenylalanine Derivative (e.g., 11l) Inhibitor->Uncoating Accelerates & Disrupts Capsid Disassembly Inhibitor->Assembly Interferes with Proper Assembly

Caption: Proposed dual-stage inhibitory mechanism of benzenesulfonamide-phenylalanine derivatives on the HIV-1 replication cycle.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the antiviral activity and cytotoxicity of these compounds.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., TZM-bl cells for HIV studies) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the benzenesulfonamide-containing phenylalanine derivatives in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the wells in triplicate. Include a "no drug" control (medium only).

  • Incubation: Incubate the plate for a period that is consistent with the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Treat_Cells Treat Cells with Compounds Prepare_Compounds->Treat_Cells Incubate_1 Incubate for 48-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 3-4 hours Add_MTT->Incubate_2 Solubilize Add Solubilization Solution (DMSO) Incubate_2->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity (CC50) of antiviral compounds.

Antiviral Activity Assay (Luciferase-Based Reporter Gene Assay for HIV-1)

For HIV-1, a common method to determine antiviral activity is through a luciferase-based reporter gene assay using a cell line like TZM-bl, which expresses luciferase upon HIV-1 infection.

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds. Prepare a stock of HIV-1 (e.g., NL4-3 strain) at a known titer.

  • Infection and Treatment: Pre-incubate the cells with the compound dilutions for a short period. Then, add the virus to the wells. Include a "virus only" control and a "cells only" control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator to allow for viral infection and replication.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: The luciferase signal is proportional to the extent of viral infection. Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.

Conclusion and Future Directions

Benzenesulfonamide-containing phenylalanine derivatives represent a highly promising class of antiviral agents, particularly for the treatment of HIV-1 and HIV-2 infections. The exceptional potency and high selectivity index of compounds like 11l underscore the potential of this chemical scaffold for further development. Their unique dual-stage mechanism of action, targeting the HIV-1 capsid protein, offers a valuable alternative to existing antiretroviral therapies and a potential avenue to combat drug resistance.

Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds. While this guide has focused on their anti-HIV activity, further screening against a broader range of viruses is warranted to explore the full spectrum of their antiviral potential. The detailed protocols provided herein offer a solid foundation for researchers to continue the exploration and development of this exciting class of antiviral compounds.

References

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. [Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Molecules. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability. European Journal of Medicinal Chemistry. [Link]

  • Assessment of the Antiviral Potential of Benzenesulfonamide Derivatives Against Herpes simplex virus (HSV). ResearchGate. [Link]

  • Antiviral Activity of PHA767491 Against Human Herpes Simplex Virus in Vitro and in Vivo. Viruses. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II. Journal of Thoracic Disease. [Link]

  • Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids. eScholarship, University of California. [Link]

  • Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1. Molecules. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the proper disposal of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a substituted aromatic sulfonamide. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical waste management for aromatic amines and sulfonamide compounds.

Hazard Profile and Core Disposal Principles

This compound belongs to a class of compounds—aromatic amines and sulfonamides—that present specific health and environmental hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the hazard profile can be inferred from structurally similar chemicals.

  • Human Health Risks: Aromatic amines are a well-documented class of chemicals with potential health risks. Many are toxic if ingested, inhaled, or absorbed through the skin, and some are considered potential carcinogens.[1] Related sulfonamides are classified as harmful if swallowed (Acute Toxicity, Category 4) and can cause severe skin and eye irritation or damage.[2]

  • Environmental Risks: Sulfonated aromatic amines are noted for their potential environmental persistence and poor biodegradability in standard wastewater treatment processes.[3][4] Improper disposal can lead to long-lasting harmful effects in aquatic ecosystems.[5] Therefore, releasing this chemical into the sewer system or the general environment is strictly prohibited.[2][6][7]

  • Reactivity: This compound is incompatible with strong oxidizing agents.[2][7] Mixing with such agents could lead to vigorous, exothermic reactions.

Given these risks, all waste containing this compound must be treated as hazardous waste . The primary and most recommended disposal method is high-temperature incineration at a licensed and approved waste disposal facility.[2][5][8] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

Essential Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all appropriate safety measures are in place.

  • Engineered Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or fumes.[2] Ensure that a safety shower and eyewash station are readily accessible.[2][9]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles or a face shield.[2][7]

    • Body Protection: A flame-resistant laboratory coat.[7]

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is required.[2][7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Segregation (Point of Generation)

  • Rationale: Preventing the cross-contamination of waste streams is the most critical step in safe and cost-effective disposal. Mixing hazardous and non-hazardous waste increases the total volume of hazardous material, and mixing incompatible chemicals can cause dangerous reactions.[1][10]

  • Procedure:

    • Designate a specific waste container exclusively for solid this compound and materials heavily contaminated with it (e.g., weighing papers, contaminated gloves).

    • Keep this waste stream separate from all others, such as non-halogenated solvents, halogenated solvents, acids, bases, and oxidizers.[10]

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and clear labeling are mandated by regulatory bodies like the EPA and are essential for preventing accidental exposures and ensuring the waste is handled correctly by disposal personnel.[10]

  • Procedure:

    • Select a container that is in good condition, leak-proof, and chemically compatible with the waste. The original product container is often a suitable choice.[1]

    • Affix a "HAZARDOUS WASTE" label to the container.[10]

    • Clearly list the full chemical name: "this compound" and its approximate quantity. Do not use abbreviations or chemical formulas.[11]

Step 3: Waste Accumulation and Storage

  • Rationale: Safe temporary storage within the lab minimizes risks prior to collection.

  • Procedure:

    • Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop.

    • Keep the container tightly sealed at all times, except when adding waste.[10]

    • Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[11]

Step 4: Arranging for Final Disposal

  • Rationale: Hazardous waste must be disposed of through official, licensed channels to ensure compliance with federal, state, and local regulations.[5][12]

  • Procedure:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

    • Provide a complete and accurate description of the waste for proper manifesting and transport.

Decontamination of Labware

  • Rationale: Residual chemical on glassware or equipment must be treated as hazardous waste.

  • Procedure:

    • Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Collect this solvent rinse in a separate, clearly labeled "Hazardous Waste - Organic Solvent" container. This rinseate is now also considered hazardous waste and must be disposed of accordingly.

    • Once decontaminated, the glassware can be washed normally.

Spill Management Protocol

  • Rationale: Having a clear plan for accidental releases is crucial for mitigating exposure and contamination.

  • Procedure:

    • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert colleagues and laboratory supervisors.

    • Containment (Minor Spills): For small, manageable spills of solid material, prevent the dust from becoming airborne.

    • Cleanup: Gently sweep up the solid material and place it into the designated hazardous waste container.[2][7] Use an inert absorbent material (e.g., vermiculite, sand) for any remaining residue.

    • Decontaminate: Clean the spill area thoroughly.

    • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[11]

Data Summary Table

ParameterInformationSource(s)
Primary Hazard Class Acute Oral Toxicity (Category 4), Potential Skin/Eye Irritant[2][6]
Environmental Hazard May cause long-lasting harmful effects to aquatic life[5]
Required PPE Nitrile gloves, safety goggles/face shield, lab coat[2][7]
Incompatible Materials Strong oxidizing agents, strong bases[2][7]
Primary Disposal Method High-temperature incineration via a licensed hazardous waste facility[2][12]
Prohibited Actions Do not dispose down the drain; Do not mix with other waste streams[2][6][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Segregation & Containment cluster_storage Accumulation & Disposal A Waste Generation (Solid Residue) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible, Leak-Proof Container C->D Proceed to Containment E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Transfer Waste to Container E->F G Keep Container Sealed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H Store for Pickup I Contact EHS or Licensed Waste Contractor for Pickup H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

  • Tan, N. C. G., et al. (2005). Fate and biodegradability of sulfonated aromatic amines. Water Science and Technology, 52(1-2), 23-31. [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). p,p'-Oxybis(benzenesulfonyl hydrazide). [Link]

  • ResearchGate. (n.d.). Fate and biodegradability of sulfonated aromatic amines. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC). (1989, December 29). Occupational safety and health standards. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 16). Management of Hazardous Waste Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). ChemView. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Benzene - Standards. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, field-proven protocols for handling 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel while maintaining experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower you with a deep, actionable understanding of safe laboratory practice.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound may be limited, its structure as a sulfonamide provides a strong basis for a thorough hazard assessment. Analogous compounds within this class are frequently classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, we must operate under the assumption that this compound presents similar risks.

Primary Routes of Exposure:

  • Inhalation: Airborne dust from the solid compound can be inhaled.

  • Dermal Contact: Direct contact with the skin can lead to irritation or absorption.[3]

  • Ingestion: Accidental ingestion via contaminated hands is a significant risk.[3][4]

  • Ocular Contact: Splashes or airborne dust can cause serious eye irritation.[1][2]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the required equipment for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety goggles with side-shields2 pairs of chemical-resistant nitrile glovesDisposable, low-permeability lab coat with knit cuffsWork within a certified chemical fume hood
Solution Preparation Safety goggles with side-shields or face shield2 pairs of chemical-resistant nitrile glovesDisposable, low-permeability lab coat with knit cuffsWork within a certified chemical fume hood
Spill Cleanup Face shield over safety goggles2 pairs of heavy-duty nitrile glovesChemical-resistant disposable gown or coverallsNIOSH-approved respirator with particulate filter
Waste Disposal Safety goggles with side-shields2 pairs of chemical-resistant nitrile glovesDisposable, low-permeability lab coat with knit cuffsNot required if handling sealed containers
Detailed PPE Specifications & Rationale
  • Eye Protection : Standard safety glasses are insufficient. Chemical safety goggles with side shields are required to protect against dust and splashes.[5] For larger volume work or spill cleanup, a full face shield provides an essential secondary layer of protection.[3]

  • Hand Protection : Double-gloving with powder-free, chemical-resistant nitrile gloves is a critical protocol when handling potentially hazardous compounds.[5][6] The inner glove is tucked under the cuff of the lab coat, while the outer glove goes over the cuff, creating a sealed barrier.[6] This minimizes the risk of skin exposure at the wrist. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[3]

  • Body Protection : A disposable, lint-free, low-permeability gown with a solid front and tight-fitting cuffs is mandatory.[5][6] This prevents particulate matter from settling on personal clothing and reduces the risk of dermal exposure.

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][5][7] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with a particulate filter is required.[7] Surgical masks offer no protection from chemical dust and must not be used.[3]

Operational and Disposal Plans

Adherence to strict, step-by-step protocols is essential for minimizing risk.

General Handling Protocol
  • Preparation : Before handling, designate and prepare a specific work area within a chemical fume hood. Ensure that an eyewash station and safety shower are accessible and unobstructed.[4][5]

  • Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Handling : Avoid any direct contact with the compound.[5] Use spatulas and weigh boats appropriate for the quantity being handled. Do not eat, drink, or smoke in the handling area.[5][8]

  • Post-Handling : After handling is complete, wipe down the work surface. Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove the remaining PPE and wash hands thoroughly with soap and water.[4][5]

Emergency Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed immediately.

Spill_Response cluster_immediate Immediate Actions cluster_ppe Don Proper PPE cluster_cleanup Containment & Cleanup cluster_disposal Final Steps Alert Alert others in the area Evacuate Evacuate immediate area if spill is large or airborne dust is present Alert->Evacuate For safety Assess Assess the spill size and risk Evacuate->Assess PPE Don additional PPE: - Face shield - Double heavy-duty gloves - Respirator (if needed) Assess->PPE Prepare for cleanup Contain Contain the spill with absorbent pads or vermiculite PPE->Contain Collect Carefully collect absorbed material with non-sparking tools Contain->Collect Containerize Place collected waste into a labeled hazardous waste container Collect->Containerize Decontaminate Decontaminate the area with an appropriate solvent/cleaner Containerize->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to the EHS department Dispose->Report

Caption: Emergency spill response workflow for chemical solids.

Waste Disposal Plan

Improper disposal is a serious breach of safety and environmental regulations. All materials contaminated with this compound must be treated as hazardous waste.

  • Segregation : It is critical to segregate waste streams. Designate a specific, clearly labeled container for "Solid Hazardous Chemical Waste".[9] Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Containerization : Use a robust, leak-proof container with a secure, screw-top lid for all solid waste.[9] This includes contaminated gloves, weigh paper, absorbent pads, and disposable gowns.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage : Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[10]

  • Final Disposal : Arrange for collection by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[9] Provide a full and accurate description of the waste to the disposal contractor.

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Clofenamide.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet for 4-(2-Aminoethyl)benzenesulphonamide.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Connor, T. H., & McDiarmid, M. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • Sigma-Aldrich. (n.d.). 4-amino-N,N-dimethyl-benzenesulfonamide.
  • CPAChem. (2024, July 16). Safety data sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Fisher Scientific. (2010, June 5). Safety Data Sheet for Benzenesulfonamide.
  • Cayman Chemical. (2025, October 29). 4-Acetamidobenzenesulfonamide - Safety Data Sheet.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet for Sulfanilamide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Benchchem. (n.d.). Proper Disposal of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-amino-4-bromo-N-cyclohexylbenzamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.